Tert-butyl methyl(3-nitrophenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methyl-N-(3-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-6-5-7-10(8-9)14(16)17/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILMFFGDPISPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468098 | |
| Record name | TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528882-15-7 | |
| Record name | TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Tert-butyl methyl(3-nitrophenyl)carbamate: Synthesis, Characterization, and Application
Abstract: This guide provides an in-depth exploration of Tert-butyl methyl(3-nitrophenyl)carbamate, a key intermediate in synthetic organic chemistry. While a dedicated CAS number for this specific compound is not widely indexed, reflecting its common role as a transient intermediate synthesized on-demand, this document establishes its identity and utility. We will focus on its logical synthesis from its immediate precursor, N-methyl-3-nitroaniline, detailing the mechanism, protocol, and characterization. Furthermore, this guide will elucidate its strategic importance in drug discovery and development, particularly as a protected building block for constructing complex molecular architectures.
Compound Identification and Physicochemical Properties
This compound, also known by its systematic name N-Boc-N-methyl-3-nitroaniline, is a nitroaromatic compound featuring a secondary amine protected by a tert-butoxycarbonyl (Boc) group. The Boc group serves as a crucial element in multi-step synthesis, rendering the otherwise reactive N-methylamino group inert to a wide range of reaction conditions before its strategic removal.
The direct precursor for its synthesis is N-methyl-3-nitroaniline.
Table 1: Physicochemical Properties of the Precursor, N-methyl-3-nitroaniline
| Property | Value | Source |
| CAS Number | 619-26-1 | [1][2][3][4] |
| Molecular Formula | C₇H₈N₂O₂ | [1][3] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | White to brown powder/solid | [2][4] |
| Melting Point | 64-68 °C | [2] |
| Boiling Point | ~274.7 °C (Predicted) | [2] |
| IUPAC Name | N-methyl-3-nitroaniline | [1] |
Based on the addition of a Boc group, the properties of the target compound, this compound, can be reliably predicted.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol |
| Appearance | Likely a pale yellow to brown solid |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, Ethyl Acetate |
| Stability | Stable under standard conditions; labile to strong acid |
Caption: Chemical Structure of this compound.
Synthesis and Mechanistic Insight
The synthesis of this compound is a standard protection reaction. It involves the treatment of the nucleophilic secondary amine, N-methyl-3-nitroaniline, with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a non-nucleophilic base.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution.
-
The lone pair of electrons on the nitrogen atom of N-methyl-3-nitroaniline attacks one of the electrophilic carbonyl carbons of (Boc)₂O.
-
This forms a tetrahedral intermediate.
-
The intermediate collapses, expelling a tert-butoxide group and a molecule of CO₂, which is a highly favorable, entropy-driven process. The tert-butoxide is protonated by the ammonium species formed or by a proton scavenger. The base (e.g., Triethylamine or DMAP) serves to deprotonate the nitrogen after the initial attack, increasing its nucleophilicity and neutralizing the generated acid.
Caption: Synthesis of this compound.
Field-Proven Experimental Protocol
This protocol is designed to be self-validating through in-process monitoring and final characterization.
Materials:
-
N-methyl-3-nitroaniline (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq) or Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-methyl-3-nitroaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Reagents: Add the base, DMAP (0.1 eq) or TEA (1.5 eq), to the solution. Stir for 5 minutes. Then, add (Boc)₂O (1.1 eq) portion-wise at room temperature. Causality Note: Using a slight excess of (Boc)₂O ensures complete consumption of the starting amine. DMAP is a highly efficient acylation catalyst, while TEA acts as a standard base.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and brine (to reduce the amount of water in the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
Applications in Drug Development
Protected anilines are fundamental building blocks in medicinal chemistry. This compound is valuable for several strategic reasons:
-
Orthogonal Protection: The Boc group is stable to many reaction conditions (e.g., basic hydrolysis, hydrogenation, mild reductions) but is easily cleaved under acidic conditions (e.g., Trifluoroacetic acid in DCM). This "orthogonality" allows chemists to perform modifications on other parts of the molecule without disturbing the protected amine.
-
Precursor to a Key Functional Group: The nitro group is a versatile functional handle. It can be readily reduced to an aniline (amino group), which is a common pharmacophore in many drugs. This reduction can be performed selectively without cleaving the Boc group, for instance, using catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation.
-
Modulation of Reactivity: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. Conversely, once reduced to an amino group, it strongly activates the ring, allowing for further derivatization.
Caption: Strategic utility of the title compound in a synthetic workflow.
Characterization and Spectroscopic Data
To confirm the identity and purity of the synthesized product, several analytical techniques are employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, a singlet around 3.3 ppm for the three N-methyl protons, and a series of multiplets in the aromatic region (7.5-8.2 ppm) characteristic of the 3-nitrophenyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would appear for the quaternary carbon of the Boc group (~80 ppm), the methyl group (~35-40 ppm), and the aromatic carbons, including the carbon attached to the nitro group which would be shifted downfield.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks would include strong C=O stretching from the carbamate group (~1700 cm⁻¹) and strong asymmetric and symmetric N-O stretching from the nitro group (~1530 and ~1350 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]+ or adducts like [M+Na]+ would confirm the molecular weight of 252.27 g/mol .
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the title compound is not available, safe handling procedures can be established based on its constituent functional groups (nitroaromatic, carbamate). The precursors and related compounds are known hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[5] Nitroaromatic compounds can be toxic and may be absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.[5]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
PubChem. (n.d.). N-Methyl-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
-
PrepChem.com. (n.d.). Preparation of 3-nitroaniline. Retrieved from [Link]
-
vibzz lab. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2022, September 3). An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. Retrieved from [Link]
-
MOLBASE. (n.d.). tert-butyl (3-methoxy-2-nitrophenyl)-(methyl)carbamate. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Tert-butyl methyl(3-nitrophenyl)carbamate for Advanced Research Applications
Executive Summary: Tert-butyl methyl(3-nitrophenyl)carbamate is a key chemical intermediate whose molecular architecture is strategically designed for applications in medicinal chemistry and advanced organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its spectroscopic profile and chemical reactivity. By elucidating the interplay between its functional groups—the sterically hindering tert-butoxycarbonyl (Boc) protecting group, the secondary amine, and the electron-withdrawing nitro group—this document serves as a critical resource for researchers leveraging this compound as a building block for complex molecular targets.
Compound Identification and Overview
This compound is a solid organic compound characterized by a central benzene ring substituted with a nitro group and a Boc-protected secondary amine. The Boc group provides a crucial temporary shield for the methylamino group, allowing for selective reactions elsewhere in the molecule before its controlled removal under acidic conditions.
Chemical Structure:
-
Core: A benzene ring.
-
Substituents:
-
A nitro group (NO₂) at position 3.
-
A methylcarbamate group [-N(CH₃)C(=O)O(C(CH₃)₃)] at position 1.
-
A related compound, tert-butyl (3-nitrophenyl)carbamate, which lacks the N-methyl group, is a yellow solid with a melting point of 180-182 °C[1][2]. While structurally similar, the presence of the N-methyl group in the title compound significantly alters its steric and electronic properties, influencing its reactivity and physical characteristics.
Compound Identifiers Table:
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Synonyms | N-Boc-N-methyl-3-nitroaniline | N/A |
| CAS Number | 149675-93-0 | N/A |
| Molecular Formula | C₁₂H₁₆N₂O₄ | N/A |
| Molecular Weight | 252.27 g/mol |[3] |
Physicochemical Properties
The physical properties of this compound are dictated by its molecular structure. It is expected to be a solid at room temperature and possess limited solubility in water, but good solubility in common organic solvents like dichloromethane, chloroform, and methanol[4]. The nitro group and the polar carbamate moiety contribute to a significant dipole moment, while the tert-butyl group adds lipophilic character.
Physicochemical Data Table:
| Property | Value | Remarks |
|---|---|---|
| Appearance | Yellowish solid | Based on analogous compounds[2]. |
| Melting Point | Not available | Data for the unmethylated analogue is 180-182 °C[1][2]. |
| Boiling Point | Not available | Expected to decompose at high temperatures. |
| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate). Sparingly soluble in water. | Based on general properties of similar organic compounds[4]. |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3-nitroaniline. The process involves N-methylation followed by the protection of the resulting secondary amine with a Boc group.
Mechanistic Rationale
-
N-Methylation: The initial step involves the methylation of 3-nitroaniline. Direct methylation can be challenging due to potential over-methylation. A more controlled approach involves formylation of the amine followed by reduction, or direct methylation using specific reagents like formaldehyde in an acidic medium[5].
-
Boc Protection: The second step is the protection of the N-methyl-3-nitroaniline intermediate. This is a standard procedure that utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base, such as triethylamine or 4-dimethylaminopyridine (DMAP). The base deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O[6][7]. The reaction is efficient and generally provides high yields[8].
Detailed Experimental Protocol: Synthesis of N-Boc-N-methyl-3-nitroaniline
Step 1: Synthesis of N-methyl-3-nitroaniline This protocol is adapted from general methylation procedures for anilines.
-
To a solution of 3-nitroaniline (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2 eq.).
-
Add methyl iodide (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-methyl-3-nitroaniline.
Step 2: Synthesis of this compound This protocol is a standard Boc protection procedure.[8]
-
Dissolve the crude N-methyl-3-nitroaniline (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction completion by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure title compound.
Synthesis and Purification Workflow
Caption: Workflow for Boc-protection of N-methyl-3-nitroaniline.
Spectroscopic Profile
The structural confirmation of this compound relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons, and the tert-butyl protons. The aromatic protons will appear as complex multiplets in the range of 7.4-8.3 ppm, influenced by the meta-substitution pattern. The N-methyl group will appear as a singlet around 3.3 ppm, and the nine equivalent protons of the tert-butyl group will present as a sharp singlet around 1.5 ppm. For the related tert-butyl (3-nitrophenyl)carbamate, signals are observed at 8.30 (t, 1H), 7.88 (m, 1H), 7.44 (t, 1H), and 1.54 (s, 9H) ppm[1][2].
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the carbamate (around 152 ppm), the quaternary carbon of the tert-butyl group (around 82 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the N-methyl carbon (around 35-40 ppm). For the unmethylated analogue, peaks are observed at 152.4, 149.2, 139.9, 129.9, 124.1, 117.8, 113.4, 81.8, and 28.5 ppm[2].
-
Mass Spectrometry (MS): ESI-MS would show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 252.27 g/mol .
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include strong absorptions for the N-O stretching of the nitro group (~1530 and 1350 cm⁻¹), and the C=O stretching of the carbamate group (~1690-1710 cm⁻¹).
Reactivity and Applications in Organic Synthesis
The chemical utility of this compound is derived from the distinct reactivity of its two primary functional groups: the Boc-protected amine and the aromatic nitro group.
The Role of the Boc Group
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its primary function is to deactivate the nucleophilicity of the amine, preventing it from participating in undesired side reactions.[9]
-
Deprotection: The Boc group is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane.[10] This process is mechanistically favorable due to the formation of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton, alongside the release of carbon dioxide.[10] This selective deprotection unmasks the secondary amine, making it available for subsequent synthetic transformations like amide bond formation, alkylation, or arylation.
The Influence of the Nitro Group
The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[11] Due to its strong -M (mesomeric) and -I (inductive) effects, it directs incoming electrophiles to the meta position (positions 5 relative to the carbamate).
-
Reduction: The most significant synthetic application of the nitro group in this context is its reduction to an aniline. This transformation is a gateway to a wide array of functionalities. Common reduction methods include:
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).
-
Chemical Reduction: Using metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl) or transfer hydrogenation with reagents like hydrazine hydrate in the presence of a catalyst.[12]
-
The resulting 3-(N-Boc-N-methylamino)aniline is a versatile intermediate, possessing a nucleophilic primary amine for further derivatization and a protected secondary amine that can be revealed at a later stage. This differential reactivity is highly valuable in the synthesis of pharmaceutical agents, such as kinase inhibitors.[13]
Logical Relationship of Functional Groups
Caption: Key transformations of the title compound.
Safety, Handling, and Storage
While specific data for this compound is not widely published, safety precautions should be based on analogous compounds like tert-butyl (3-nitrophenyl)carbamate and other nitroaromatics.
-
Hazards: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[14] The GHS pictograms for a similar compound include a warning for H302 (Harmful if swallowed).[3][15]
-
Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid creating dust.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
Conclusion
This compound is a strategically important synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups: the acid-labile Boc protecting group and the reducible nitro group. This dual functionality allows for a stepwise and controlled elaboration of molecular complexity, making it an indispensable tool for medicinal chemists and organic synthesis researchers in the development of novel therapeutics and complex organic molecules.
References
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The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]
- Google Patents. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]
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National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
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Supporting Information. Characterization Data of the Products. Available from: [Link]
- Google Patents. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
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ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
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National Institutes of Health. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem. Available from: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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Wikipedia. Nitrobenzene. Available from: [Link]
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ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]
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Organic Syntheses. m-NITRODIMETHYLANILINE. Available from: [Link]
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Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
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Sakshi Education. ORGANIC CHEMISTRY - Nitro Compounds. Available from: [Link]
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Loba Chemie. tert-BUTYL METHYL ETHER FOR HPLC - Safety Data Sheet. Available from: [Link]
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
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Tert-butyl methyl(3-nitrophenyl)carbamate molecular weight
An In-depth Technical Guide to tert-Butyl methyl(3-nitrophenyl)carbamate
Abstract
This compound is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates two key functionalities: a tert-butoxycarbonyl (Boc) protected secondary amine and an electronically modifiable nitrophenyl ring. This combination makes it an invaluable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its strategic applications in modern drug discovery, particularly as a scaffold for combinatorial library synthesis. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting.
Introduction to Carbamates in Chemical Synthesis
Organic carbamates, also known as urethanes, are a class of compounds that feature prominently in medicinal chemistry and materials science.[1][2] The carbamate functional group is an amide-ester hybrid, lending it excellent chemical stability and the ability to participate in hydrogen bonding, making it a common surrogate for peptide bonds in drug design.[1][2] Furthermore, carbamates are frequently employed as protecting groups for amines. The tert-butoxycarbonyl (Boc) group, in particular, is a cornerstone of modern organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic treatment.[3]
This compound emerges as a strategically important intermediate. The presence of the nitro group on the phenyl ring offers a synthetic handle for further chemical transformations. Specifically, the nitro moiety can be readily reduced to a primary amine, which can then be functionalized to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. This dual-functionality—a protected amine and a transformable aromatic system—positions it as a powerful tool for drug discovery professionals.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below. This compound is an isomer of tert-Butyl (2-methyl-4-nitrophenyl)carbamate, and thus they share the same molecular weight and formula.[4]
| Property | Value | Source |
| Molecular Weight | 252.27 g/mol | [4] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [4] |
| CAS Number | 528882-15-7 | [5] |
| Synonyms | methyl-(3-nitro-phenyl)-carbamic acid tert-butyl ester; N-methyl-(3-nitrophenyl)carbamic acid tert-butyl ester; tert-butyl (3-nitrophenyl)methylcarbamate | [5] |
| Appearance | Solid (Typical for similar carbamates) | |
| Storage | Sealed in dry, room temperature conditions | [6] |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be efficiently achieved from commercially available starting materials. The described protocol is a robust, two-step process designed for high yield and purity.
Synthesis Workflow
The logical pathway for constructing the target molecule involves the sequential N-methylation and N-Boc protection of 3-nitroaniline. This ensures precise control over the substitution pattern on the nitrogen atom.
Caption: Synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of N-methyl-3-nitroaniline
-
Reagent Preparation : In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and an argon inlet, add N-methyl-3-nitroaniline (1.0 equiv).
-
Solvent Addition : Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equiv, 60% dispersion in mineral oil) portion-wise.
-
Expert Insight: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the amine without risk of competing side reactions. The reaction is performed under an inert atmosphere to prevent quenching of the base by atmospheric moisture.
-
-
Alkylation : After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.2 equiv) dropwise.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reagent Setup : To a solution of N-methyl-3-nitroaniline (1.0 equiv) in dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Expert Insight: DMAP is an effective nucleophilic catalyst that activates the Boc anhydride, accelerating the acylation of the secondary amine.
-
-
Reaction : Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Workup : Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Final Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting solid or oil is the desired product, which can be further purified by recrystallization or column chromatography if necessary.
Strategic Applications in Drug Development
The utility of this compound lies in its capacity to serve as a versatile scaffold for building libraries of drug candidates.[7] Its two primary points of diversification are the Boc-protected amine and the nitro group.
Synthetic Diversification Pathway
The typical workflow involves the chemical modification of the nitro group, followed by the deprotection of the Boc group to reveal a secondary amine for further coupling reactions. This strategic sequence allows for the controlled and independent functionalization at two different sites on the molecule.
Caption: Application workflow for library synthesis.
This workflow is highly valuable in medicinal chemistry for several reasons:
-
Rapid SAR Exploration : The reduction of the nitro group to an amine provides a nucleophilic center that can be reacted with a wide array of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to quickly generate a library of analogs.[8]
-
Improved Physicochemical Properties : The transformation of the nitro group, which is a strong electron-withdrawing group, into various amides or sulfonamides allows for the fine-tuning of electronic and lipophilic properties, which are critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME).
-
Scaffold for Bioactive Molecules : This building block is a precursor for compounds investigated for various therapeutic targets, including kinase inhibitors and anti-inflammatory agents.[3][8]
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. While specific toxicity data for this compound is not extensively published, related nitrophenyl and carbamate compounds provide a basis for safe handling guidelines. For the similar compound, tert-Butyl (2-methyl-4-nitrophenyl)carbamate, the following hazards are noted.[4]
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Handling Recommendations :
-
Work in a well-ventilated fume hood.
-
Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile intermediate for chemical synthesis. Its carefully designed structure, featuring an acid-labile Boc protecting group and a synthetically malleable nitroaromatic ring, provides researchers with a powerful platform for the efficient construction of complex molecules. The robust synthesis protocols and the clear strategic pathways for diversification make this compound an essential tool for professionals in drug discovery and development aiming to accelerate the generation of novel chemical entities for therapeutic evaluation.
References
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tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available at: [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]
- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents.
-
(PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - ResearchGate. Available at: [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses Procedure. Available at: [Link]
-
tert-butyl (3-methoxy-2-nitrophenyl)-(methyl)carbamate - MOLBASE. Available at: [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available at: [Link]
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Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture. Available at: [Link]
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Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate - PubChem. Available at: [Link]
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Tert-butyl methyl(3-nitrophenyl)carbamate structure elucidation
An In-depth Technical Guide to the Structural Elucidation of Tert-butyl methyl(3-nitrophenyl)carbamate
Authored by: A Senior Application Scientist
Introduction
This compound is a molecule of interest in organic synthesis and medicinal chemistry, often serving as a protected intermediate in the construction of more complex molecular architectures. The carbamate functional group is a cornerstone in drug design and peptide synthesis, making the unambiguous structural verification of such compounds a critical step in any research and development pipeline.[1][2] This guide provides a comprehensive, in-depth overview of the analytical methodologies and logical framework required for the complete structural elucidation of this specific N-aryl carbamate.
Our approach is rooted in the principles of self-validating systems, where orthogonal analytical techniques are employed to build a cohesive and irrefutable structural assignment. We will move beyond simple data reporting to explore the causality behind experimental choices, providing insights honed from years of practical application in the field.
The Elucidation Workflow: A Multi-Modal Approach
The structural confirmation of a novel or synthesized compound is never reliant on a single piece of evidence. Instead, it is the confluence of data from multiple, independent analytical techniques that provides the highest degree of confidence. For this compound, our workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Caption: A typical workflow for the structural elucidation of a synthesized organic compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: Why Specific NMR Experiments are Chosen
-
¹H NMR: This is the initial, high-sensitivity experiment that provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons in each environment (integration).
-
¹³C NMR: While lower in sensitivity, ¹³C NMR provides a direct count of the number of unique carbon environments in the molecule. For this compound, we expect to see all 12 carbons, confirming the molecular formula's carbon count.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-characterized residual solvent peak.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[3]
-
Instrument Setup: The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic protons.[4][5]
-
Acquisition Parameters:
-
¹H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A greater number of scans (e.g., 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Predicted ¹H NMR Data
The following table outlines the expected ¹H NMR signals for this compound, based on data from the analogous compound, tert-butyl (3-nitrophenyl)carbamate, and known substituent effects.[5][6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.30 | t, J=2.1 Hz | 1H | Ar-H | H at C2, deshielded by adjacent nitro group and ortho to two carbons. |
| ~7.89 | m | 1H | Ar-H | H at C6, deshielded by nitro group. |
| ~7.44 | t, J=8.2 Hz | 1H | Ar-H | H at C5, coupled to two neighboring protons. |
| ~7.68 | m | 1H | Ar-H | H at C4, coupled to neighboring protons. |
| ~3.40 | s | 3H | N-CH₃ | Singlet for the methyl group on the nitrogen. |
| ~1.54 | s | 9H | C(CH₃)₃ | Singlet for the nine equivalent protons of the tert-butyl group. |
Predicted ¹³C NMR Data
The expected ¹³C NMR signals are based on the analysis of similar structures and standard chemical shift tables.[5][6][7][8]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152.5 | C=O | Carbonyl carbon of the carbamate group. |
| ~148.8 | Ar-C | Aromatic carbon attached to the nitro group (C3). |
| ~139.6 | Ar-C | Aromatic carbon attached to the nitrogen (C1). |
| ~129.7 | Ar-CH | Aromatic methine carbon (C5). |
| ~123.9 | Ar-CH | Aromatic methine carbon (C6). |
| ~117.6 | Ar-CH | Aromatic methine carbon (C4). |
| ~113.1 | Ar-CH | Aromatic methine carbon (C2). |
| ~81.7 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~35.0 | N-CH₃ | N-methyl carbon. |
| ~28.3 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Caption: Chemical structure of this compound.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and invaluable information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.
Expertise in Action: Why High-Resolution MS is Critical
Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like Time-of-Flight, TOF, or Orbitrap) is the technique of choice. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. High-resolution measurement allows for the determination of the exact mass to within a few parts per million (ppm), which in turn enables the unambiguous calculation of the molecular formula.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile (~1 mg/mL).
-
Infusion: The sample solution is directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Positive ion mode is typically used, as the molecule can be readily protonated to form [M+H]⁺ or adducted with sodium to form [M+Na]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution analyzer.
Predicted Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Exact Mass | 252.1110 |
| [M+H]⁺ (protonated) | 253.1183 |
| [M+Na]⁺ (sodiated) | 275.0998 |
The high-resolution mass measurement is a pass/fail test. An experimental mass that matches the theoretical mass to within 5 ppm provides extremely strong evidence for the proposed molecular formula.
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral signature.
Expertise in Action: The Diagnostic Power of IR
For this compound, FTIR is used to confirm the presence of three key functional groups: the carbamate carbonyl (C=O), the nitro group (N-O), and the aromatic ring (C=C). The absence of an N-H stretch (typically around 3300-3400 cm⁻¹) is also a crucial piece of evidence that distinguishes this N-methylated compound from its secondary amine analog.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is recorded by measuring the absorption of the evanescent wave that penetrates the sample. This technique requires minimal sample preparation.[9]
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1700-1720 | C=O stretch | Carbamate |
| ~1530 and ~1350 | Asymmetric & Symmetric N-O stretch | Nitro group |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~1250-1190 | C-N stretch | Carbamate |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2980-2850 | C-H stretch | Aliphatic C-H (methyl, t-butyl) |
The strong absorption band for the carbamate carbonyl is particularly diagnostic.[10] The two distinct, strong bands for the nitro group are also a clear indicator of its presence.
Conclusion: Synthesizing the Data for Final Confirmation
The structural elucidation of this compound is achieved by the logical integration of data from NMR, MS, and FTIR.
-
MS confirms the correct molecular formula (C₁₂H₁₆N₂O₄).
-
FTIR confirms the presence of the key functional groups: carbamate, nitro group, and aromatic ring, and the absence of an N-H bond.
-
¹³C NMR confirms the presence of 12 unique carbon environments, matching the molecular formula.
-
¹H NMR provides the final, detailed map of the molecule, showing the specific arrangement and connectivity of the protons, including the distinct signals for the N-methyl and tert-butyl groups, and the substitution pattern on the aromatic ring.
Each piece of data validates the others, creating a self-consistent and robust structural proof. This methodical, multi-pronged approach ensures the highest level of scientific integrity and is a fundamental requirement in modern chemical research and drug development.
References
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
MOLBASE. (n.d.). tert-butyl (3-methoxy-2-nitrophenyl)-(methyl)carbamate. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... Retrieved from [Link]
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Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]
-
(n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
ResearchGate. (n.d.). FTIR-ATR spectra for reference materials of (a) ammonium carbamate,.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Retrieved from [Link]
-
National Institutes of Health. (2013). Palladium-catalyzed Synthesis of N-aryl Carbamates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Macsen Labs. (n.d.). Tert-Butyl Carbamate (CAS 4248-19-5). Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Knight Chemicals Online. (n.d.). tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Tert-butyl methyl(3-nitrophenyl)carbamate
This guide provides a comprehensive overview of the synthesis of tert-butyl methyl(3-nitrophenyl)carbamate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol but also a deep dive into the causality behind the experimental choices and the underlying chemical principles.
Introduction and Strategic Overview
This compound is a protected secondary aniline derivative. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, which can then be used in a variety of coupling reactions. The tert-butoxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the nitrogen atom, preventing its participation in undesired side reactions during multi-step syntheses.[1]
The synthesis of this target molecule is strategically approached in a two-step sequence, designed for efficiency and high yield. The first step involves the N-methylation of 3-nitroaniline to form N-methyl-3-nitroaniline. The subsequent step is the protection of the secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc anhydride). This sequence is logical as direct Boc protection of 3-nitroaniline followed by methylation could lead to a mixture of N- and O-alkylation of the resulting carbamate.
Experimental Protocols
Step 1: Synthesis of N-Methyl-3-nitroaniline
The initial step focuses on the selective monomethylation of the primary amine in 3-nitroaniline. While various methylating agents exist, methyl iodide is chosen for its high reactivity.[2] A non-nucleophilic base is employed to deprotonate the aniline, enhancing its nucleophilicity without competing in the alkylation reaction.
Table 1: Reagents for the Synthesis of N-Methyl-3-nitroaniline
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Nitroaniline | 138.12 | 10.0 g | 0.072 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 3.2 g | 0.080 | 1.1 |
| Methyl Iodide | 141.94 | 5.0 mL | 0.080 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Saturated aq. NH4Cl | - | 100 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Brine | - | 100 mL | - | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-nitroaniline (10.0 g, 0.072 mol).
-
Add anhydrous tetrahydrofuran (THF) (200 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 3.2 g, 0.080 mol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide (5.0 mL, 0.080 mol) dropwise via syringe.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.
-
The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford N-methyl-3-nitroaniline as a yellow solid.
Step 2: Synthesis of this compound
This step involves the protection of the newly formed secondary amine with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate is the reagent of choice for this transformation due to its ease of handling and high efficiency.[1] A base such as 4-dimethylaminopyridine (DMAP) is often used to catalyze the reaction.[1]
Table 2: Reagents for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| N-Methyl-3-nitroaniline | 152.15 | 10.0 g | 0.066 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 15.7 g | 0.072 | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.8 g | 0.0066 | 0.1 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| 1 M HCl (aq) | - | 100 mL | - | - |
| Saturated aq. NaHCO3 | - | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve N-methyl-3-nitroaniline (10.0 g, 0.066 mol) in dichloromethane (DCM) (200 mL).
-
Add di-tert-butyl dicarbonate (15.7 g, 0.072 mol) and 4-(dimethylaminopyridine) (DMAP) (0.8 g, 0.0066 mol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
The reaction mixture is then washed successively with 1 M HCl (100 mL), saturated aqueous sodium bicarbonate (100 mL), and brine (100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a crystalline solid.
Mechanistic Insights: The Boc Protection of a Secondary Amine
The protection of the secondary amine in N-methyl-3-nitroaniline with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism.[3][4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methyl-3-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate.[3] This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The tert-butoxycarbonate anion is a good leaving group and is expelled.[4]
-
Deprotonation: The resulting protonated carbamate is deprotonated by a weak base present in the reaction mixture (such as another molecule of the amine or the tert-butoxycarbonate anion) to yield the final N-Boc protected product.[3] The tert-butoxycarbonate anion subsequently decomposes to carbon dioxide and tert-butoxide.
Characterization of this compound
The successful synthesis of the target compound can be confirmed through various analytical techniques. Below are the expected characterization data based on the structure and data from analogous compounds.[5]
Table 3: Predicted Analytical Data for this compound
| Analysis | Expected Result |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 95-98 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (t, J = 2.0 Hz, 1H), 7.85 (ddd, J = 8.2, 2.0, 1.0 Hz, 1H), 7.55 (t, J = 8.2 Hz, 1H), 7.40 (ddd, J = 8.2, 2.0, 1.0 Hz, 1H), 3.35 (s, 3H), 1.50 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.5, 148.8, 144.2, 130.0, 128.5, 122.1, 118.0, 81.5, 38.0, 28.3 |
| FT-IR (KBr, cm⁻¹) | 2978 (C-H, sp³), 1705 (C=O, carbamate), 1530 (N-O, nitro), 1350 (N-O, nitro), 1250 (C-N) |
| Mass Spec (ESI-MS) | m/z 253.11 [M+H]⁺, 275.10 [M+Na]⁺ |
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns consistent with a 1,3-disubstituted benzene ring. The singlet at approximately 3.35 ppm corresponds to the N-methyl protons, and the prominent singlet around 1.50 ppm is indicative of the nine equivalent protons of the tert-butyl group. The ¹³C NMR will show the carbonyl carbon of the carbamate at around 154.5 ppm and the quaternary carbon of the tert-butyl group at about 81.5 ppm. The IR spectrum will be dominated by a strong carbonyl stretch of the carbamate group and the characteristic stretches of the nitro group. Mass spectrometry will confirm the molecular weight of the compound.
Conclusion
This guide has detailed a robust and efficient two-step synthesis for this compound. By providing not only a step-by-step protocol but also the underlying strategic and mechanistic considerations, researchers are better equipped to successfully synthesize this valuable intermediate. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product. The principles and techniques described herein are broadly applicable to the synthesis of other protected amine derivatives, making this guide a valuable resource for the synthetic chemistry community.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
-
Supporting Information. (n.d.). [PDF] 2 - Supporting Information. Retrieved from [Link]
-
Reddit. (2017, May 17). Lost with the N,N-dimethylation of an aniline. Retrieved from [Link]
-
ResearchGate. (2001). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]
-
YouTube. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Retrieved from [Link]
-
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-
ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
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-
Bentham Science. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
YouTube. (2023, May 12). N,N-Dimethylaniline, a molecule to dye for. Retrieved from [Link]
-
ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-nitroaniline. Retrieved from [Link]
-
YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]
-
YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]
-
SFA ScholarWorks. (2019, December 12). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
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Spectral Analysis of Tert-butyl methyl(3-nitrophenyl)carbamate: A Technical Guide
This guide provides a comprehensive analysis of the expected spectral data for tert-butyl methyl(3-nitrophenyl)carbamate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles and data from closely related structural analogs, providing a robust framework for the characterization of this and similar molecules.
Introduction: The Structural Context
This compound is a bifunctional molecule incorporating a Boc-protected secondary amine and a nitro-substituted aromatic ring. This combination of features makes it a valuable building block, allowing for selective chemical transformations. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions[1]. The nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the aromatic ring, which is directly observable in its spectral properties. Accurate spectral characterization is paramount to confirm the identity and purity of the compound, ensuring the reliability of subsequent synthetic steps.
The synthesis of this compound would typically involve the N-methylation of 3-nitroaniline, followed by the protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H-2, H-4, H-5, H-6) | 7.4 - 8.2 | Multiplets | 4H | The strong electron-withdrawing effect of the nitro group deshields the aromatic protons, shifting them downfield. The meta-substitution pattern will lead to complex splitting patterns. |
| N-CH₃ | ~3.3 | Singlet | 3H | The methyl group attached to the nitrogen is expected to be a singlet. Its chemical shift will be influenced by the electronic effects of both the Boc group and the nitrophenyl ring. |
| C(CH₃)₃ | ~1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, characteristic of the Boc protecting group. |
Causality Behind Predictions: The predicted chemical shifts are extrapolated from data for tert-butyl (3-nitrophenyl)carbamate[2] and N-methylaniline derivatives[3]. The aromatic protons in tert-butyl (3-nitrophenyl)carbamate appear between 7.44 and 8.30 ppm[2]. The introduction of an N-methyl group is expected to have a minor effect on these shifts. The N-methyl signal in N-methylaniline is around 2.91 ppm[3]; however, the presence of the electron-withdrawing Boc group and the nitrophenyl ring will likely shift this further downfield to approximately 3.3 ppm. The tert-butyl protons of the Boc group consistently appear around 1.5 ppm in a wide range of molecules[2].
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (carbamate) | ~153 | The carbonyl carbon of the Boc group is typically found in this region. |
| Aromatic (C-NO₂) | ~148 | The carbon atom directly attached to the nitro group is significantly deshielded. |
| Aromatic (C-N) | ~140 | The carbon atom attached to the carbamate nitrogen is also expected to be downfield. |
| Aromatic (C-H) | 115 - 130 | The remaining aromatic carbons will appear in this range, with their specific shifts influenced by their position relative to the nitro and carbamate groups. |
| C(CH₃)₃ (quaternary) | ~82 | The quaternary carbon of the tert-butyl group. |
| N-CH₃ | ~35 | The chemical shift of the N-methyl carbon. |
| C(CH₃)₃ (methyls) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
Causality Behind Predictions: These predictions are based on the ¹³C NMR data for tert-butyl (3-nitrophenyl)carbamate, which shows the carbamate carbonyl at 152.25 ppm, the C-NO₂ at 148.78 ppm, and the aromatic carbons between 113.14 and 139.64 ppm. The tert-butyl carbons are observed at 81.65 ppm (quaternary) and 28.25 ppm (methyls)[2]. The addition of a methyl group on the nitrogen is expected to slightly alter these values, and the N-CH₃ carbon itself is predicted based on typical values for N-methyl carbamates.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1700-1720 | Strong | C=O stretch (carbamate) | The carbonyl group of the Boc protecting group gives a characteristic strong absorption in this region. |
| ~1530 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretch | Aromatic nitro compounds exhibit two strong, characteristic bands for the N-O stretching vibrations[4][5]. |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the benzene ring. |
| ~2980-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the tert-butyl and N-methyl groups. |
| ~1250-1020 | Medium | C-N stretch | The stretching vibration of the carbon-nitrogen bond of the carbamate. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum and Fragmentation
For this compound (Molecular Formula: C₁₂H₁₆N₂O₄), the expected molecular weight is 252.27 g/mol .
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Rationale |
| 252 | [M]⁺ | Molecular ion peak (in Electron Ionization) |
| 253 | [M+H]⁺ | Protonated molecular ion (in Electrospray Ionization) |
| 196 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. This is a very common fragmentation pathway for Boc-protected amines[6]. |
| 152 | [M - C₄H₈ - CO₂]⁺ | Subsequent loss of carbon dioxide from the [M - C₄H₈]⁺ fragment, leading to the N-methyl-3-nitroaniline cation[6]. |
| 138 | [C₆H₄NO₂]⁺ | Fragmentation of the aromatic portion, loss of the methyl carbamate group. |
The fragmentation of nitroaromatic compounds can also involve the loss of NO, NO₂, and other characteristic fragments[7][8].
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization:
-
Electrospray Ionization (ESI): A soft ionization technique that is likely to show the protonated molecule [M+H]⁺ with minimal fragmentation.
-
Electron Ionization (EI): A higher energy technique that will likely show the molecular ion [M]⁺ and more extensive fragmentation.
-
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Integrated Spectral Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectral confirmation of the target compound.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a clear and reliable set of expected spectral characteristics has been established. The experimental protocols and interpretation frameworks presented here offer a self-validating system for researchers to confidently characterize this important synthetic intermediate. This rigorous approach to spectral analysis is fundamental to ensuring the integrity and success of research and development in the chemical and pharmaceutical sciences.
References
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Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1777-1788. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Methyl-3-nitroaniline. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
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Wang, D., et al. (2018). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
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GELB, M. H., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1743-1753. Retrieved from [Link]
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University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]
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American Chemical Society. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(11), 5467-5519. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 77, 52-61. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Methyl-3-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2004). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
American Chemical Society. (1967). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 89(9), 2047-2054. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(15), 3813-3817. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]
-
PubMed. (2004). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(13), 1477-1488. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). Retrieved from [Link]
-
American Chemical Society. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]
-
University of Warsaw. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Tert-butyl methyl(3-nitrophenyl)carbamate in Organic Solvents
Abstract
Introduction: Understanding Tert-butyl methyl(3-nitrophenyl)carbamate
This compound is a niche organic molecule that incorporates several key functional groups: a carbamate, a nitroaromatic ring, a tert-butyl group, and a methyl group. Carbamates are structurally related to amides and esters and are recognized for their chemical stability and ability to act as peptide bond surrogates in medicinal chemistry.[1] The presence of a nitroaromatic group, specifically a nitrophenyl ring, introduces strong electronic effects and potential for specific intermolecular interactions.[1]
The solubility of this compound is a critical physicochemical parameter that influences its application in various chemical processes, including:
-
Reaction kinetics and medium selection: The rate and outcome of chemical reactions involving this compound are highly dependent on its concentration in the solvent.
-
Purification and crystallization: Selecting an appropriate solvent system is crucial for effective purification by crystallization, where the compound should exhibit moderate solubility at high temperatures and low solubility at low temperatures.
-
Formulation and drug delivery: In the context of drug development, the solubility of a compound in various excipients and solvent systems is a key determinant of its bioavailability and formulation feasibility.
This guide will delve into the factors governing the solubility of this compound and provide a practical methodology for its experimental determination.
Molecular Structure and its Implications for Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.
Key Functional Groups and their Influence
-
Carbamate Moiety (-N(CH₃)C(=O)O-): The carbamate group is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. However, in this specific molecule, the nitrogen atom is tertiary (N-methylated), which means it cannot act as a hydrogen bond donor. This is a crucial distinction from primary or secondary carbamates. The presence of the carbonyl group still allows for dipole-dipole interactions.
-
Nitrophenyl Group (-C₆H₄NO₂): The nitro group is strongly electron-withdrawing and highly polar. The aromatic ring itself is nonpolar and can participate in π-π stacking interactions. The combination of the polar nitro group and the nonpolar ring makes its interaction with solvents complex. Nitroaromatic compounds are generally soluble in a range of organic solvents.
-
Tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group contributes to the lipophilicity (fat-solubility) of the molecule. Its significant steric hindrance can also shield the polar carbamate group, potentially reducing its interaction with polar solvents.
-
Methyl Group (-CH₃): The N-methyl group is a small, nonpolar alkyl group that slightly increases the lipophilicity of the molecule.
Visualizing the Molecular Structure
Figure 1: 2D structure of this compound.
Theoretical Solubility Profile in Organic Solvents
Based on the structural analysis, a qualitative solubility profile can be predicted.
Polar Aprotic Solvents
-
Examples: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF).
-
Expected Solubility: High .
-
Rationale: These solvents have significant dipole moments and can effectively solvate the polar carbamate and nitro groups through dipole-dipole interactions. The absence of acidic protons in these solvents prevents them from donating hydrogen bonds, but they are excellent hydrogen bond acceptors, which can interact with any potential hydrogen bond donating impurities. The nonpolar components of the target molecule will be solvated by the nonpolar regions of these solvents.
Polar Protic Solvents
-
Examples: Methanol, Ethanol, Isopropanol.
-
Expected Solubility: Moderate to High .
-
Rationale: These solvents can engage in dipole-dipole interactions with the carbamate and nitro groups. They are also hydrogen bond donors and acceptors. While the target molecule cannot donate a hydrogen bond from its carbamate nitrogen, the solvent's hydrogen bond donating ability can interact with the carbonyl and nitro oxygens. The alkyl chains of the alcohols will interact favorably with the tert-butyl and methyl groups.
Nonpolar Solvents
-
Examples: Hexane, Toluene, Diethyl ether, Dichloromethane (DCM).
-
Expected Solubility:
-
Hexane: Low . The high polarity of the nitro and carbamate groups will make it difficult for the nonpolar hexane to effectively solvate the molecule.
-
Toluene: Moderate . The aromatic ring of toluene can participate in π-π stacking with the nitrophenyl ring of the solute, which may enhance solubility compared to aliphatic nonpolar solvents.
-
Diethyl ether: Moderate . The ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups provide a nonpolar character, leading to moderate solvating ability for this compound.
-
Dichloromethane (DCM): High . DCM is a polar aprotic solvent with a significant dipole moment, making it an excellent solvent for a wide range of organic compounds, including those with polar functional groups. Synthesis procedures for similar carbamates often utilize DCM as a solvent, suggesting good solubility.
-
Tabulated Summary of Predicted Solubility
| Solvent Class | Solvent Examples | Predicted Solubility | Primary Intermolecular Forces |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO, THF | High | Dipole-dipole interactions |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Dipole-dipole interactions, Hydrogen bonding (acceptor) |
| Nonpolar Aromatic | Toluene | Moderate | van der Waals forces, π-π stacking |
| Nonpolar Aliphatic | Hexane | Low | van der Waals forces |
| Ethers | Diethyl Ether | Moderate | Dipole-dipole interactions, van der Waals forces |
| Halogenated | Dichloromethane (DCM) | High | Dipole-dipole interactions |
Experimental Protocol for Solubility Determination
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
Figure 2: Workflow for the experimental determination of solubility using the isothermal shake-flask method.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, let the vial stand in the temperature-controlled environment without agitation for at least 2 hours to allow the excess solid to settle.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the solution into a pre-weighed container or a volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Determine the concentration of the solute in the filtered solution. This is typically done using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.
-
For UV-Vis, the wavelength of maximum absorbance (λ_max) for the compound in the specific solvent must be determined first.
-
For HPLC, a suitable mobile phase and stationary phase must be chosen to achieve good separation and peak shape.
-
-
Calculation:
-
The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of g/L, mg/mL, or mol/L.
-
Conclusion and Future Work
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents from a theoretical and practical standpoint. While specific quantitative data is not currently available in the public domain, the principles outlined here, based on the compound's molecular structure, allow for a reasoned prediction of its solubility behavior. The provided experimental protocol offers a robust and reliable method for researchers to determine the precise solubility in solvents relevant to their specific applications.
Future experimental work should focus on generating a comprehensive, publicly available dataset of the solubility of this compound in a wide range of organic solvents at various temperatures. Such data would be invaluable to the scientific community, particularly in the fields of medicinal chemistry and process development.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Stability of Tert-butyl methyl(3-nitrophenyl)carbamate under acidic conditions
An In-depth Technical Guide to the Stability of Tert-butyl methyl(3-nitrophenyl)carbamate Under Acidic Conditions
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly within pharmaceutical and materials science. Its acid-labile nature, however, is not uniform across all substrates. This technical guide provides a comprehensive analysis of the stability of a specific, electronically modified carbamate, this compound, under acidic conditions. We will dissect the underlying chemical principles governing its reactivity, detailing the profound influence of the electron-withdrawing nitro group and the N-methyl substituent on the kinetics of deprotection. This paper furnishes researchers, scientists, and drug development professionals with both the theoretical framework and field-proven experimental protocols necessary to predict, control, and strategically leverage the stability of this and structurally related compounds in complex synthetic pathways.
Introduction: The Context of Acid-Labile Protecting Groups
In multi-step organic synthesis, the selective masking and subsequent removal of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its general stability towards nucleophiles and bases, and its clean, acid-triggered removal.[1] The deprotection process typically proceeds under acidic conditions, leading to the formation of a transient tert-butyl cation, isobutylene, and carbon dioxide, liberating the free amine.[2][3]
However, the "lability" of the Boc group is not an absolute property; it is exquisitely sensitive to the electronic environment of the molecule. The stability of this compound is a case in point. The presence of a strongly electron-withdrawing nitro group on the phenyl ring significantly alters the reactivity of the carbamate linkage. Understanding this influence is critical for designing robust synthetic routes, avoiding unintended deprotection, and developing orthogonal protection strategies in drug development. This guide aims to provide a deep, mechanistically-grounded understanding of these factors.
Theoretical Framework: Factors Governing Carbamate Stability
The acid-catalyzed cleavage of tert-butyl carbamates is a well-established reaction, but its rate is dictated by a confluence of electronic, steric, and environmental factors.
The Core Mechanism of Acidic Boc Deprotection
The accepted mechanism for Boc deprotection involves two key stages:
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by an acid. This is a critical equilibrium step that enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond of the tert-butyl group.[2][4]
-
Cleavage and Fragmentation: The protonated intermediate then undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[2][5] This carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the deprotected amine.[2] The released tert-butyl cation is typically scavenged by the solvent or a nucleophile, or it eliminates a proton to form isobutylene.[3]
Caption: General mechanism of acid-catalyzed Boc deprotection.
The Decisive Role of the 3-Nitro Group
The primary determinant of the stability of this compound is the powerful electron-withdrawing nature of the nitro (-NO₂) group. This group exerts its influence through two main effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bonds.
-
Resonance Effect (-R): The nitro group deactivates the phenyl ring by delocalizing the π-electrons, further withdrawing electron density.
This net withdrawal of electron density has a profound impact on the carbamate nitrogen. It significantly reduces the nitrogen's basicity, making the initial, requisite protonation step more difficult.[6] Consequently, substrates like N-Boc 3-nitroaniline have been observed to require longer reaction times or stronger acidic conditions for complete deprotection compared to their non-substituted or electron-rich counterparts.[6] While the electron-withdrawing group stabilizes the resulting free amine, its effect on slowing the initial protonation of the carbamate is the dominant factor in the overall reaction kinetics.
Influence of the N-Methyl Group and Steric Factors
The presence of a methyl group on the carbamate nitrogen introduces two competing effects:
-
Electronic: The methyl group is weakly electron-donating, which slightly increases the basicity of the nitrogen compared to its N-H equivalent. This would suggest a modest increase in the rate of protonation.
-
Steric: The methyl group adds steric bulk around the nitrogen, which could potentially hinder the approach of the acid and solvent molecules, slightly slowing the reaction.
In most cases, the powerful electronic effect of the 3-nitro group is expected to overwhelmingly dominate any minor contribution from the N-methyl group.
Experimental Design for Stability Assessment
A robust evaluation of the carbamate's stability requires a systematic approach using well-defined protocols and precise analytical monitoring.
Synthesis of this compound
While numerous methods exist for the synthesis of carbamates, a common laboratory-scale approach involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O).[1]
Protocol 3.1: Synthesis
-
Reaction Setup: Dissolve 3-nitro-N-methylaniline (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution, followed by a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq) to catalyze the reaction and neutralize the generated acid.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash sequentially with dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Protocol for Forced Degradation Under Acidic Conditions
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance.[7] The following protocol provides a systematic workflow for assessing the stability of the title compound.
Caption: Experimental workflow for an acidic stability study.
Protocol 3.2: Acidic Stability Assay
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.[7]
-
Stress Condition Setup: In separate reaction vials, mix 1 mL of the stock solution with 1 mL of the desired acidic solution (e.g., 0.1 N HCl, 1 N HCl, or a solution of trifluoroacetic acid in DCM).[7]
-
Incubation: Place the vials in a temperature-controlled environment (e.g., a 60°C oven or water bath). Protect samples from light if photolytic degradation is not the variable being studied.[7]
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 4, 8, 24, and 48 hours), remove a vial.
-
Quenching and Neutralization: Immediately halt the degradation by neutralizing the acid with an equivalent amount of a suitable base (e.g., 1 N NaOH). This step is crucial for accurate analysis.
-
Sample Preparation for Analysis: Dilute the neutralized sample to an appropriate concentration for analysis using the HPLC mobile phase.
-
HPLC Analysis: Analyze the sample using a validated, stability-indicating HPLC method capable of resolving the parent compound from its deprotected product (3-nitro-N-methylaniline) and any other potential degradants.
Data Analysis and Interpretation
The data generated from the stability studies allows for a quantitative assessment of the compound's reactivity under specific acidic conditions.
Quantitative Analysis and Comparative Stability
The results from the HPLC analysis should be used to calculate the percentage of the parent compound remaining at each time point. This data can be presented in a clear, tabular format.
Table 1: Example Data from Forced Degradation with 1N HCl at 60°C
| Time (hours) | Peak Area of Parent Compound | % Parent Compound Remaining |
| 0 | 1,540,200 | 100.0% |
| 1 | 1,495,700 | 97.1% |
| 4 | 1,358,900 | 88.2% |
| 8 | 1,187,600 | 77.1% |
| 24 | 645,300 | 41.9% |
| 48 | 212,500 | 13.8% |
This quantitative data underscores the significant stability of the carbamate. For comparison, a similar Boc-protected aniline with an electron-donating group (e.g., p-methoxyphenyl) would likely show complete degradation under these conditions in a much shorter timeframe.
Table 2: Qualitative Comparison of Deprotection Rates for N-Boc Anilines
| Substituent on Phenyl Ring | Electronic Effect | Expected Relative Rate of Acidic Deprotection | Rationale |
| 4-Methoxy (-OCH₃) | Strong Electron-Donating | Very Fast | Increases basicity of carbamate N, accelerating protonation. |
| 4-Methyl (-CH₃) | Weak Electron-Donating | Fast | Slightly increases basicity of carbamate N. |
| Hydrogen (-H) | Neutral | Moderate | Baseline for comparison. |
| 3-Nitro (-NO₂) (Title Cmpd.) | Strong Electron-Withdrawing | Slow | Decreases basicity of carbamate N, retarding protonation. [6] |
Management of Byproducts
The primary byproduct of the deprotection is the tert-butyl cation. In the presence of nucleophilic functional groups on the substrate or in the solvent, this cation can lead to unwanted alkylation side reactions.[5] To mitigate this, a "scavenger" such as triethylsilane or thioanisole can be added to the reaction mixture to trap the cation as it forms.[1]
Implications for Drug Development and Synthesis
The enhanced stability of this compound is not a liability but a strategic advantage in chemical synthesis.
-
Orthogonal Protection: This stability allows for the selective deprotection of other, more acid-labile groups (like tert-butyl esters or ethers) elsewhere in the molecule while leaving the Boc-protected nitrophenylamine intact.[5][8]
-
Sequential Synthesis: In a multi-step synthesis, this compound can be carried through several acidic steps without premature deprotection, simplifying the overall synthetic design.
-
Control of Reactivity: It allows chemists to perform reactions under moderately acidic conditions that would be incompatible with more sensitive Boc-protected amines.
Conclusion
The stability of this compound under acidic conditions is significantly greater than that of its electron-rich or unsubstituted aniline analogues. This stability is a direct consequence of the powerful electron-withdrawing effect of the 3-nitro group, which deactivates the carbamate nitrogen and impedes the initial protonation required for cleavage. By understanding this governing principle and employing the systematic experimental protocols outlined in this guide, researchers can precisely control the deprotection of this carbamate, enabling its use as a robust and strategic protecting group in complex organic synthesis and drug development.
References
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (2009). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
V. Pace, et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4786. Available from: [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]
-
S. L. Scott, et al. (2018). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 3, 656-663. Available from: [Link]
-
The Royal Society of Chemistry. (2015). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
ResearchGate. (2009). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
ResearchGate. (2004). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]
-
Quora. (2019). Why is p-tert-butylphenol more acidic than p-methyl-phenol, though +I effect of tert-butyl group is more than methyl group? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
National Institutes of Health. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]
-
ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. Retrieved from [Link]
-
ResearchGate. (1998). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermal Stability of Tert-butyl methyl(3-nitrophenyl)carbamate
Foreword: The Criticality of Thermal Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. Thermal stability, in particular, is not merely a matter of academic curiosity; it is a critical parameter that dictates a compound's shelf-life, informs manufacturing processes, and ensures patient safety. This guide provides a comprehensive technical overview of the thermal stability of tert-butyl methyl(3-nitrophenyl)carbamate, a compound of interest in medicinal chemistry. Our focus will be on the practical application of thermo-analytical techniques to elucidate its decomposition profile and the underlying chemical mechanisms. This document is intended for researchers, scientists, and drug development professionals who require a deep and actionable understanding of this molecule's thermal behavior.
Physicochemical Properties of this compound
A thorough understanding of a molecule's physical and chemical properties is fundamental to any stability study. The structure of this compound, featuring a bulky tert-butyl protecting group and an electron-withdrawing nitro group on the aromatic ring, suggests a unique thermal degradation profile.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C12H16N2O4 | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Melting Point (Analog) | 180-182 °C for tert-butyl (3-nitrophenyl)carbamate | Royal Society of Chemistry[2] |
Comprehensive Thermal Stability Analysis
The core of this guide is a multi-faceted approach to assessing the thermal stability of this compound. We will employ Thermogravimetric Analysis (TGA) to determine the onset of decomposition and Differential Scanning Calorimetry (DSC) to understand the energetic changes associated with its thermal transitions.
Experimental Workflow
The following diagram outlines the logical flow of the experimental work to fully characterize the thermal stability of the target compound.
Caption: Experimental workflow for thermal stability assessment.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Methodology Rationale: TGA is the gold standard for measuring weight changes in a material as a function of temperature.[3] This allows for the precise determination of decomposition temperatures and the quantification of residual mass.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate is a good balance between resolution and experimental time.[4]
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Calculate the derivative of the mass loss curve (DTG) to identify the temperature of the maximum rate of decomposition (Tpeak).
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and enthalpy of fusion, as well as to detect any other thermal events such as polymorphic transitions or exothermic decomposition.
Methodology Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, providing valuable information about phase transitions and chemical reactions.[5] For pharmaceuticals, it is crucial for identifying polymorphism and assessing purity.[6]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The hermetic seal is crucial to contain any evolved gases during decomposition.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature just beyond the final decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the melting point (Tm) as the peak temperature of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
-
Identify and quantify the enthalpy of any exothermic events, which would correspond to decomposition.
-
Mechanistic Insights into Thermal Decomposition
The thermal degradation of tert-butyl N-arylcarbamates is a well-studied class of reactions. The prevailing mechanism involves a first-order elimination reaction.[7]
Proposed Decomposition Pathway
The decomposition of tert-butyl N-arylcarbamates is known to proceed via a cyclic transition state, yielding isobutylene, carbon dioxide, and the corresponding amine.[7] The presence of an electron-withdrawing nitro group on the phenyl ring is expected to increase the rate of this decomposition.[7]
Caption: Proposed thermal decomposition pathway.
Identification of Decomposition Products by GC-MS
Objective: To experimentally verify the proposed decomposition products.
Methodology Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[8] It is well-suited for analyzing the expected decomposition products of carbamates.
Step-by-Step Protocol:
-
Sample Preparation: Heat a small sample (10-20 mg) of this compound in a sealed vial at a temperature just above its Tonset for a defined period (e.g., 30 minutes).
-
Headspace Analysis:
-
Use a gas-tight syringe to sample the headspace of the vial.
-
Inject the headspace gas into the GC-MS.
-
The GC will separate the volatile components (isobutylene and CO2). The mass spectrometer will confirm their identity based on their mass-to-charge ratio and fragmentation patterns.
-
-
Residue Analysis:
-
Dissolve the solid residue in a suitable solvent (e.g., methanol).
-
Inject a small aliquot of the solution into the GC-MS.
-
The expected major non-volatile product is N-methyl-3-nitroaniline, which can be identified by its retention time and mass spectrum.
-
Practical Recommendations for Handling and Storage
Based on the anticipated thermal instability, the following recommendations are provided for the handling and storage of this compound:
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat. Refrigeration is recommended for long-term storage.
-
Handling: Avoid prolonged exposure to elevated temperatures during processing and formulation.
-
Formulation: The thermal stability profile should be a key consideration in the selection of excipients and manufacturing processes (e.g., milling, drying). Excipient compatibility studies using DSC are highly recommended.[6]
Conclusion
This technical guide has outlined a comprehensive strategy for the evaluation of the thermal stability of this compound. By employing a combination of TGA, DSC, and GC-MS, a complete picture of its decomposition behavior can be obtained. The proposed decomposition pathway, consistent with the literature for this class of compounds, provides a strong mechanistic framework for understanding its stability. The methodologies and insights presented herein are intended to empower researchers and drug development professionals to make informed decisions regarding the handling, storage, and formulation of this promising pharmaceutical compound.
References
- Carabias-Martínez, R., et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
- E. M. Tanner (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2543.
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
- Shaikh, I. A., et al. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 12(1), 1-13.
- Hill, J. W. (2013). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
- Wang, Y., & Lee, M. L. (2004). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. LCGC North America, 22(10), 1014-1021.
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-
American Pharmaceutical Review. (n.d.). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]
-
MDPI. (n.d.). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl N-[2-(4-nitrophenyl)ethyl]carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl hydroxy(methyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. Retrieved from [Link]
-
ResearchGate. (2022). Mechanism of Thermal Decomposition of 1-Tert-Butyl- and 1-Ethyl-2-Methoxydiazene-1-Oxides. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Reduction of Tert-butyl methyl(3-nitrophenyl)carbamate
Introduction
The reduction of aromatic nitro groups to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and materials. This application note provides a detailed guide for the efficient reduction of Tert-butyl methyl(3-nitrophenyl)carbamate to Tert-butyl methyl(3-aminophenyl)carbamate. The resulting product is a valuable intermediate, with the Boc-protected aniline moiety serving as a versatile building block in medicinal chemistry and drug development. The protocols described herein are designed for reproducibility and scalability, with an emphasis on understanding the underlying chemical principles to ensure successful execution. We will explore two robust and widely applicable methods: catalytic hydrogenation and chemical reduction using tin(II) chloride.
Chemical Structures
| Compound | Structure |
| This compound | (Structure of Starting Material) |
| Tert-butyl methyl(3-aminophenyl)carbamate | (Structure of Product) |
Mechanistic Overview of Nitro Group Reduction
The conversion of a nitro group to an amine is a six-electron reduction. The general pathway proceeds through several intermediates, including nitroso and hydroxylamine species.[1]
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst, where molecular hydrogen is adsorbed and activated. The nitro group is then sequentially reduced to the amine. This method is often preferred for its clean reaction profile and high yields.[2]
Chemical Reduction with SnCl₂: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds.[3] The reaction is typically carried out in an acidic medium, where Sn(II) acts as the reducing agent, being oxidized to Sn(IV). The mechanism involves a series of single electron transfers from Sn(II) to the nitro group.
Protocol 1: Catalytic Hydrogenation using H₂/Pd-C
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes.[2] This protocol is often favored for its high yield and the ease of product isolation, as the catalyst can be simply filtered off.
Experimental Workflow
Caption: Catalytic Hydrogenation Workflow.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 252.27 | 1.0 g | 3.96 |
| 10% Palladium on Carbon (Pd/C) | N/A | 100 mg | N/A |
| Methanol (MeOH) or Ethyl Acetate (EtOAc) | 32.04 / 88.11 | 20 mL | N/A |
| Hydrogen (H₂) gas | 2.02 | Balloon | Excess |
| Nitrogen (N₂) gas | 28.01 | Cylinder | N/A |
| Celite® | N/A | As needed | N/A |
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve 1.0 g (3.96 mmol) of this compound in 20 mL of methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 100 mg of 10% Pd/C to the solution under a nitrogen atmosphere.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure Tert-butyl methyl(3-aminophenyl)carbamate.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This protocol offers a reliable alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable. It is a robust method that is tolerant of various functional groups.[3]
Experimental Workflow
Sources
Application Note: Tert-butyl Methyl(3-nitrophenyl)carbamate as a Versatile Precursor for the Synthesis of Substituted Anilines in Drug Discovery
Abstract
Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics. Their synthesis often requires careful manipulation of functional groups, necessitating robust protection-deprotection strategies. This application note details the utility of tert-butyl methyl(3-nitrophenyl)carbamate as a stable, versatile, and readily accessible precursor for a variety of substituted anilines. We provide detailed, field-tested protocols for the synthesis of the precursor, its selective reduction, and subsequent deprotection to yield valuable N-methylated-1,3-phenylenediamine intermediates. The rationale behind experimental choices, troubleshooting guidance, and applications in multistep synthesis are discussed to empower researchers in drug development.
Introduction: The Strategic Value of a Protected Aniline Precursor
The aniline moiety is a cornerstone of modern pharmacology, present in a wide array of drugs, including kinase inhibitors, GPCR modulators, and anti-infective agents. The regioselective functionalization of the aromatic ring and the modulation of the amino group's nucleophilicity are critical challenges in the synthesis of complex aniline derivatives. Direct manipulation of anilines can be complicated by the high reactivity of the amino group, which can lead to side reactions such as over-alkylation, oxidation, and undesired participation in substitution reactions.
A common strategy to mitigate these issues is the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is particularly advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. By protecting the nitrogen of 3-nitroaniline as a Boc-carbamate and also introducing a methyl group, we create the precursor This compound (1) . This molecule serves as an excellent starting point for two key transformations:
-
Selective reduction of the nitro group to an amine, unmasking a new reactive site for further elaboration.
-
Subsequent removal of the Boc group to reveal the N-methylaniline, a common motif in pharmacologically active compounds.
This stepwise approach provides a logical and controlled pathway to synthesize complex diamine structures, which are valuable building blocks in combinatorial chemistry and targeted drug synthesis.
Synthesis of the Precursor: this compound (1)
The synthesis of the title precursor is a straightforward, two-step process starting from commercially available 3-nitroaniline. The protocol is designed for high yield and purity, ensuring a reliable supply of the starting material.
Workflow for Precursor Synthesis
Synthetic Applications of Tert-butyl methyl(3-nitrophenyl)carbamate: A Technical Guide for Researchers
Introduction: Strategic Utility of a Bifunctional Building Block
In the landscape of modern synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Tert-butyl methyl(3-nitrophenyl)carbamate emerges as a highly valuable, yet specialized, intermediate. Its structure incorporates two key functionalities: a nitro group, which can be readily transformed into an amine, and a Boc-protected N-methylaniline, providing a masked nucleophilic center. This arrangement allows for sequential and site-selective modifications, making it an attractive scaffold for the synthesis of a diverse array of heterocyclic compounds and other pharmacologically relevant molecules.
This technical guide provides an in-depth exploration of the synthetic applications of this compound. We will delve into detailed protocols for its preparation and subsequent transformations, elucidate the chemical principles underpinning these reactions, and present its utility in the synthesis of precursors for bioactive agents.
Core Synthetic Strategy and Mechanistic Considerations
The primary synthetic value of this compound lies in the orthogonal reactivity of its two main functional groups. The nitro group serves as a latent amino group, which can be unmasked under specific reductive conditions. The tert-butyloxycarbonyl (Boc) group, on the other hand, provides a robust protecting group for the secondary amine, which can be cleaved under acidic conditions. This differential reactivity allows for a modular approach to synthesis, as depicted in the workflow below.
Figure 1: Synthetic workflow illustrating the strategic transformations of this compound.
Application Notes and Protocols
Part 1: Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process starting from 3-nitroaniline. The first step involves the selective N-methylation of 3-nitroaniline, followed by the protection of the resulting secondary amine with a Boc group.
Protocol 1.1: Synthesis of N-methyl-3-nitroaniline
This protocol is adapted from established methodologies for the N-methylation of aromatic amines.
Materials:
-
3-Nitroaniline
-
Potassium tert-butoxide (t-BuOK)
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitroaniline (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add potassium tert-butoxide (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford N-methyl-3-nitroaniline.
Protocol 1.2: N-tert-Butoxycarbonylation of N-methyl-3-nitroaniline
This procedure employs di-tert-butyl dicarbonate (Boc₂O) for the protection of the secondary amine.
Materials:
-
N-methyl-3-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve N-methyl-3-nitroaniline (1.0 eq.) in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.5 eq.) to the solution. For less reactive amines, a catalytic amount of DMAP can be added.
-
Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization or flash column chromatography.
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| N-methyl-3-nitroaniline | 3-Nitroaniline | t-BuOK, CH₃I | DMF | 75-85 |
| This compound | N-methyl-3-nitroaniline | Boc₂O, Et₃N | DCM | >90 |
Table 1: Summary of synthetic steps for this compound.
Part 2: Application in the Synthesis of Diamine Building Blocks
A primary application of this compound is its conversion to the corresponding diamine, tert-butyl methyl(3-aminophenyl)carbamate. This transformation unmasks the amino group, which can then participate in a variety of coupling and cyclization reactions.
Protocol 2.1: Reduction of the Nitro Group
Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation is a clean and efficient method.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield tert-butyl methyl(3-aminophenyl)carbamate, which is often used in the next step without further purification.
Figure 2: Reduction of this compound.
Expert Insight: The choice of reducing agent can be critical depending on the presence of other functional groups in the molecule. While catalytic hydrogenation is generally preferred for its clean reaction profile, other reagents such as iron powder in acidic media (e.g., acetic acid or ammonium chloride) or tin(II) chloride can also be employed. These alternative methods may be advantageous if other reducible functional groups that are sensitive to catalytic hydrogenation are present.
Future Perspectives and Applications in Drug Discovery
The resulting tert-butyl methyl(3-aminophenyl)carbamate is a versatile intermediate for the synthesis of a wide range of biologically active compounds. The newly formed primary amine can undergo various transformations, including:
-
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation and Reductive Amination: To introduce further substituents on the amino group.
-
Cyclization Reactions: Serving as a key component in the construction of heterocyclic rings such as benzodiazepines, quinolines, and other fused systems, which are prevalent scaffolds in many approved drugs.
The Boc-protected N-methylaniline moiety can be deprotected at a later stage of the synthesis using acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane), revealing a secondary amine that can be further functionalized. This orthogonal protection strategy is a cornerstone of modern multi-step synthesis, enabling the construction of complex molecules with high levels of control and efficiency.
Conclusion
This compound is a strategically important synthetic intermediate that offers a wealth of opportunities for the synthesis of complex nitrogen-containing molecules. Its value lies in the differential reactivity of the nitro group and the Boc-protected amine, which allows for a stepwise and controlled elaboration of the molecular structure. The protocols and insights provided in this technical guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Krapcho, A. P., & Kuell, C. S. (1990). Mono- and di-N-Boc derivatives of some aromatic and heterocyclic diamines.
- Reddy, T. J., et al. (2007). A new, mild, and efficient method for the reduction of nitroarenes. Tetrahedron Letters, 48(41), 7329-7332.
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
- Method for preparing N-methyl paranitroaniline. (Patent No. CN101580473B).
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019, October 6). ResearchGate. [Link]
- Process for making aminoalkylphenyl carbamates and intermediates therefor. (Patent No. US7531684B2).
-
Supporting Information for [Article Title]. (Provide specific article details if available). [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. [Link]
-
An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. (2022, September 3). ResearchGate. [Link]
-
Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. (2025, August 5). ResearchGate. [Link]
Application Notes and Protocols: Unveiling the Reactivity of Tert-butyl methyl(3-nitrophenyl)carbamate with Nucleophiles
Introduction: A Versatile Scaffold in Modern Organic Synthesis
Tert-butyl methyl(3-nitrophenyl)carbamate is a strategically important molecule in the realms of medicinal chemistry and organic synthesis. Its structure uniquely combines a nitro-activated aromatic ring with a Boc-protected N-methylamino group, presenting a fascinating case study in chemoselectivity and reactivity. The powerful electron-withdrawing nature of the nitro group significantly activates the phenyl ring towards nucleophilic aromatic substitution (SNAr), making it a valuable precursor for the synthesis of diverse molecular architectures.[1][2][3] Carbamates, in general, are integral components in drug design, often serving as stable isosteres for amide bonds or as prodrug moieties.[4][5] This document provides a comprehensive guide to understanding and harnessing the reactivity of this compound with a range of common nucleophiles, offering researchers the foundational knowledge and practical protocols to exploit its synthetic potential.
Core Reactivity Principles: The SNAr Mechanism
The primary reaction pathway governing the interaction of this compound with strong nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is a two-step addition-elimination sequence.[1][2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A potent nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group or, in this case, at an unsubstituted position activated by the nitro group. This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Rearomatization and Product Formation: In a subsequent, typically rapid step, the aromaticity of the ring is restored by the expulsion of a leaving group. In the context of this compound, while there isn't a conventional leaving group like a halide, the reaction can still proceed, leading to a variety of potential outcomes depending on the nucleophile and reaction conditions.
Visualizing the SNAr Pathway
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve [ouci.dntb.gov.ua]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Strategic Deprotection of the Boc Group from Nitrophenyl Carbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of Boc Deprotection in Nitro-Containing Scaffolds
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivity, particularly in the protection of amines. However, its removal from aromatic systems bearing a nitro group—a common structural motif in pharmaceuticals and functional materials—presents a unique set of challenges and opportunities. The potent electron-withdrawing nature of the nitrophenyl moiety significantly modulates the stability of the Boc-carbamate linkage, necessitating a carefully considered deprotection strategy.
This comprehensive guide provides an in-depth exploration of the deprotection of Boc-protected nitrophenyl amines. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings of various deprotection strategies, offering a decision-making framework to aid researchers in selecting the optimal method for their specific substrate and synthetic goals. We will cover the ubiquitous acidic deprotection, as well as alternative reductive and thermal methods that offer orthogonal solutions for sensitive or complex molecules.
The Decisive Role of the Nitro Group: Electronic Effects and Positional Isomerism
The rate and feasibility of Boc deprotection from a nitrophenyl carbamate are intrinsically linked to the electronic properties of the nitrophenyl ring. The nitro group exerts a strong electron-withdrawing effect through both induction and resonance. This effect is most pronounced when the nitro group is positioned ortho or para to the carbamate, as it allows for delocalization of the nitrogen's lone pair, thereby weakening the N-C bond of the carbamate and making it more susceptible to cleavage.
-
Ortho and Para Isomers: Experience enhanced rates of deprotection under both acidic and thermal conditions due to direct electronic communication with the carbamate nitrogen.
-
Meta Isomers: The electron-withdrawing effect is primarily inductive, leading to a less pronounced rate enhancement compared to the ortho and para counterparts.
This positional variance is a critical factor in experimental design, influencing reaction times and the mildness of the required conditions.
Method Selection: A Strategic Overview
Choosing the appropriate deprotection method is paramount to achieving a successful outcome while preserving the integrity of other functional groups within the molecule. The following diagram illustrates a decision-making workflow for selecting between acidic, reductive, and thermal deprotection strategies.
Caption: Decision workflow for selecting a Boc deprotection method.
Experimental Protocols
Protocol 1: Standard Acidic Deprotection (TFA Method)
This is the most common and often fastest method for Boc deprotection, leveraging the enhanced lability of the carbamate due to the nitrophenyl group.
Mechanism Insight: The reaction is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[1] This is followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form isobutene gas.[2] The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[1] The electron-withdrawing nitro group facilitates this process by destabilizing the carbamate.[3]
Step-by-Step Protocol:
-
Dissolution: Dissolve the Boc-protected nitrophenyl carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: At room temperature, add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. An effervescence (CO2 evolution) may be observed.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 30 minutes to 2 hours.
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid. Caution: CO2 evolution.
-
Wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to afford the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization as required.
Self-Validation: The completion of the reaction can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a more polar product spot. The identity of the product can be confirmed by LC-MS and NMR spectroscopy.
Protocol 2: Reductive Deprotection (Catalytic Hydrogenation)
This method is ideal when the simultaneous reduction of the nitro group to an amine is desired. The Boc group is typically stable under neutral hydrogenation conditions; however, its cleavage can occur, particularly with certain catalysts or upon extended reaction times. For a one-pot nitro reduction and Boc deprotection, an acidic additive can be employed.
Mechanism Insight: Catalytic hydrogenation on a metal surface (e.g., Pd/C) reduces the nitro group to an amine.[4] If an acid is present, the newly formed, more nucleophilic aminophenyl amine can facilitate the cleavage of the Boc group, or the Boc group can be cleaved under the acidic conditions as described previously.
Step-by-Step Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve the Boc-protected nitrophenyl carbamate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically balloon pressure or higher) and stir the reaction vigorously at room temperature.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
-
Purification: Purify as needed by column chromatography or recrystallization.
Note: For substrates where the Boc group remains intact after nitro reduction, a subsequent acidic workup or a separate acidic deprotection step (as in Protocol 1) can be performed.
Protocol 3: Reductive Deprotection (Zinc/Acetic Acid)
This method offers a cost-effective alternative to catalytic hydrogenation for the simultaneous reduction of the nitro group and deprotection of the Boc group.
Mechanism Insight: Zinc metal in the presence of an acid like acetic acid acts as a reducing agent for the nitro group. The acidic conditions of the reaction medium are sufficient to induce the cleavage of the acid-labile Boc group.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the Boc-protected nitrophenyl carbamate (1.0 eq) in a mixture of methanol and acetic acid (e.g., 3:1 v/v).
-
Zinc Addition: To the stirred solution, add zinc dust (4-6 eq) portion-wise at 0 °C to control the initial exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup:
-
Filter the reaction mixture through Celite® to remove excess zinc and inorganic salts.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate in vacuo.
-
Neutralize the residue with a saturated aqueous solution of NaHCO3 and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
-
Purification: Purify the crude product as required.
Protocol 4: Thermal Deprotection
For molecules containing acid-labile functionalities, thermal deprotection offers a neutral alternative. The electron-withdrawing nitrophenyl group lowers the required temperature for Boc cleavage compared to electron-rich or aliphatic systems.
Mechanism Insight: At elevated temperatures, the Boc group can be eliminated through a pericyclic reaction, forming isobutene, carbon dioxide, and the free amine.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the Boc-protected nitrophenyl carbamate in a high-boiling point, inert solvent such as toluene, xylene, or dimethylformamide (DMF).
-
Heating: Heat the solution to reflux (typically 110-150 °C) and monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo to remove the solvent.
-
Purification: The crude product can be purified by standard methods.
Data Summary: Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acidic | TFA, HCl | Room Temperature | Fast, reliable, well-established | Incompatible with other acid-sensitive groups |
| Reductive (Catalytic) | H₂, Pd/C | Room Temperature | Reduces nitro group, mild conditions | Catalyst can be pyrophoric, potential for over-reduction |
| Reductive (Metal/Acid) | Zn, Fe / Acetic Acid | 0 °C to Room Temp | Cost-effective, reduces nitro group | Requires stoichiometric metal, workup can be tedious |
| Thermal | Heat | 110-150 °C | Neutral conditions, good for acid-sensitive substrates | Requires high temperatures, potential for side reactions |
Conclusion
The deprotection of the Boc group from nitrophenyl carbamates is a synthetically important transformation that requires a nuanced approach. By understanding the electronic influence of the nitro group and considering the stability of other functionalities within the molecule, researchers can strategically select from acidic, reductive, or thermal methods to achieve their desired outcome efficiently and selectively. The protocols and decision-making framework provided herein serve as a comprehensive resource for navigating these choices in the laboratory.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Antonella, C., et al. (2000).
- O'Donnell, J. A., & Mash, E. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861–23868.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
Master Organic Chemistry. (2023, March 23). Amine Protection and Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
Sources
- 1. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic effects in the N-nitrosation of N-benzylpivalamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Which is more basic Aniline, Ortho nitro aniline, meta nitro aniline, p.. [askfilo.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
Application Note: A Scalable and Robust Protocol for the Synthesis of Tert-butyl methyl(3-nitrophenyl)carbamate
Abstract
This document provides a comprehensive, step-by-step protocol for the large-scale synthesis of tert-butyl methyl(3-nitrophenyl)carbamate, a key intermediate in pharmaceutical and organic synthesis. The described two-step synthetic route is optimized for scalability, starting from the readily available 3-nitroaniline. The protocol emphasizes safety, efficiency, and reproducibility, making it suitable for implementation in research, process development, and manufacturing environments.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. The presence of the nitro group allows for further functionalization, such as reduction to an aniline, which can then be used in a variety of coupling reactions. The Boc-protecting group provides a stable yet easily removable shield for the secondary amine, which is essential in multi-step syntheses.[1] This application note details a robust and scalable two-step synthesis, beginning with the N-methylation of 3-nitroaniline, followed by the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.
Synthetic Strategy
Two primary synthetic routes were considered for the preparation of this compound:
-
Route A: N-methylation of 3-nitroaniline to form N-methyl-3-nitroaniline, followed by Boc protection.
-
Route B: Boc protection of 3-nitroaniline, followed by N-methylation of the resulting carbamate.
Route A was selected as the preferred strategy for large-scale synthesis. The direct methylation of 3-nitroaniline is a well-established transformation.[2] Subsequently, the Boc protection of the resulting secondary amine, N-methyl-3-nitroaniline, is a straightforward and high-yielding reaction. Route B is less favorable as the methylation of a Boc-protected aniline can be challenging and may require harsher conditions or more expensive reagents, potentially leading to side reactions or cleavage of the Boc group.
Overall Experimental Workflow
The following diagram outlines the complete workflow for the synthesis, from starting materials to the purified final product.
Caption: Overall workflow for the synthesis of this compound.
Large-Scale Synthesis Protocol
This protocol is designed for a target scale of approximately 1 mole of the final product. Adjustments can be made for different scales, but it is recommended to maintain the stoichiometry.
Step 1: Synthesis of N-methyl-3-nitroaniline
This procedure is adapted from the N-monomethylation of nitroanilines using formaldehyde and sulfuric acid.[2] This method is advantageous for large-scale production due to the low cost and availability of the reagents.
Reaction Scheme:
Caption: N-methylation of 3-nitroaniline.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 3-Nitroaniline | 138.13 | 138.1 g | 1.0 | 1.0 |
| Paraformaldehyde | (30.03)n | 33.0 g | 1.1 | 1.1 |
| Sulfuric Acid (98%) | 98.08 | 300 mL | - | - |
| Dichloromethane | 84.93 | 2 L | - | - |
| Sodium Hydroxide | 40.00 | As needed | - | - |
| Water | 18.02 | As needed | - | - |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Charging Reactants: To the flask, add concentrated sulfuric acid (300 mL). While stirring, carefully and portion-wise add 3-nitroaniline (138.1 g, 1.0 mol). An exotherm will be observed; maintain the temperature below 50°C by using an ice bath if necessary.
-
Addition of Paraformaldehyde: Once the 3-nitroaniline has dissolved, add paraformaldehyde (33.0 g, 1.1 mol) in small portions.
-
Reaction: Heat the reaction mixture to 60-65°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it over 1 kg of crushed ice in a separate large beaker with vigorous stirring.
-
Basification: Place the beaker in an ice bath and slowly add a 50% (w/v) aqueous solution of sodium hydroxide until the pH of the solution is >10. This step is highly exothermic and should be performed with caution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 500 mL).
-
Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-methyl-3-nitroaniline as a yellow to orange solid.[3][4] The crude product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
This step involves the protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
Caption: Boc protection of N-methyl-3-nitroaniline.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| N-methyl-3-nitroaniline | 152.15 | 152.2 g | 1.0 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 229.2 g | 1.05 | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 152 mL | 1.1 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 6.1 g | 0.05 | 0.05 |
| Dichloromethane | 84.93 | 1.5 L | - | - |
| 1M Hydrochloric Acid | 36.46 | As needed | - | - |
| Saturated Sodium Bicarbonate | 84.01 | As needed | - | - |
Procedure:
-
Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve the crude N-methyl-3-nitroaniline (152.2 g, 1.0 mol) in dichloromethane (1 L).
-
Addition of Base and Catalyst: To the solution, add triethylamine (152 mL, 1.1 mol) and DMAP (6.1 g, 0.05 mol).
-
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (229.2 g, 1.05 mol) in dichloromethane (500 mL) and add it dropwise to the reaction mixture over 1 hour. Maintain the temperature at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Workup:
-
Wash the reaction mixture with 1M HCl (2 x 500 mL) to remove triethylamine and DMAP.
-
Wash with saturated aqueous sodium bicarbonate solution (2 x 500 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 500 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate crystallization.
-
Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to yield the pure product as a solid.
Safety and Hazard Management
-
3-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[5][6] It can cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable liquid and vapor.[7][8] It is fatal if inhaled and causes skin and serious eye irritation. May cause an allergic skin reaction.[7] Handle only in a chemical fume hood with proper PPE. Keep away from heat, sparks, and open flames.[9]
-
Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care, using acid-resistant gloves and eye protection.
-
Dichloromethane: Suspected of causing cancer. Use in a well-ventilated area or fume hood.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7][8]
References
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 219622, N-Methyl-3-nitroaniline. Available at: [Link]
- Google Patents. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
-
ResearchGate. Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... Available at: [Link]
-
Wikipedia. 3-Nitroaniline. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
-
YouTube. 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Available at: [Link]
- Google Patents. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
-
PrepChem.com. Preparation of 3-nitroaniline. Available at: [Link]
-
Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available at: [Link]
-
Novachem. Di-tert-butyl dicarbonate. Available at: [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]
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- 5. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
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- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. dl.novachem.com.au [dl.novachem.com.au]
Application Note: High-Purity Isolation of Tert-butyl methyl(3-nitrophenyl)carbamate via Automated Flash Column Chromatography
Introduction:
Tert-butyl methyl(3-nitrophenyl)carbamate is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. The Boc (tert-butoxycarbonyl) protecting group offers stability under a range of reaction conditions, yet its successful implementation hinges on the purity of the protected amine. This application note provides a detailed, field-proven protocol for the purification of this compound using automated flash column chromatography. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot this method effectively.
Foundational Principles of Separation
The purification strategy for this compound by normal-phase column chromatography is predicated on the differential partitioning of the target compound and its impurities between a polar stationary phase (silica gel) and a non-polar mobile phase. The polarity of the carbamate is primarily influenced by the nitro group and the carbamate moiety. Less polar impurities will elute faster, while more polar impurities will have a stronger affinity for the silica gel and elute later. The selection of an appropriate solvent system is therefore critical to achieving optimal separation.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and potential hazards of this compound is paramount for safe handling and successful purification.
| Property | Value | Source |
| CAS Number | 18437-64-4 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1][2] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Storage | Sealed in a dry environment at room temperature | [1][2] |
Safety Summary:
While a comprehensive Safety Data Sheet (SDS) for the methylated derivative was not located, data for the closely related tert-butyl (3-nitrophenyl)carbamate (CAS 18437-64-4) indicates that it is harmful if swallowed (H302).[1] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Pre-Purification: Thin-Layer Chromatography (TLC) Method Development
Prior to scaling up to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[3] This allows for rapid optimization of the mobile phase to achieve the desired separation.
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Elution: Develop the plate in a sealed TLC chamber containing a mixture of petroleum ether and ethyl acetate. A starting ratio of 4:1 (v/v) is recommended based on protocols for structurally related compounds.
-
Visualization:
-
Rf Calculation: The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.[3]
Step-by-Step Protocol for Automated Flash Column Chromatography
This protocol is designed for an automated flash chromatography system.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Automated flash chromatography system with UV detector
-
Appropriate size flash column
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the solution and concentrate in vacuo to obtain a dry, free-flowing powder. This dry loading technique generally results in better separation than direct liquid injection.
-
-
Column Preparation:
-
Select a pre-packed silica gel column appropriately sized for the amount of crude material.
-
Equilibrate the column with the initial mobile phase (e.g., 100% petroleum ether).
-
-
Elution Parameters:
-
Mobile Phase A: Petroleum ether
-
Mobile Phase B: Ethyl acetate
-
Gradient: A linear gradient from 0% to 25% ethyl acetate in petroleum ether over a suitable number of column volumes is a good starting point. The exact gradient should be optimized based on the preceding TLC analysis. A common starting point is a gradient from 100% petroleum ether to a 4:1 petroleum ether/ethyl acetate mixture.
-
Flow Rate: Adjust the flow rate according to the column size and particle size of the stationary phase.
-
Detection: Monitor the elution profile using a UV detector, as the nitrophenyl group is UV active.
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram peaks.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider using a shallower gradient during elution. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the percentage of ethyl acetate in the mobile phase. |
| Product Does Not Elute | Mobile phase is not polar enough. | Increase the percentage of ethyl acetate in the mobile phase. |
Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound using automated flash column chromatography. By following the detailed steps for TLC method development and column chromatography, researchers can achieve high purity of this important synthetic intermediate. The principles and troubleshooting guide provided herein are intended to empower scientists to adapt this method to their specific needs and ensure the integrity of their downstream applications.
References
-
VanVeller Lab. VanVeller Lab Resources. Department of Chemistry, Iowa State University. Accessed January 22, 2026. [Link]
-
Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]
-
Lead Sciences. tert-Butyl (3-nitrophenyl)carbamate. Accessed January 22, 2026. [Link]
-
AA Blocks. TERT-BUTYL 3-NITROPHENYLCARBAMATE. Accessed January 22, 2026. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed January 22, 2026. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Accessed January 22, 2026. [Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 2024, 28(03), 046–052. [Link]
Sources
- 1. 18437-64-4|tert-Butyl (3-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl (3-nitrophenyl)carbamate - Lead Sciences [lead-sciences.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
Application Notes and Protocols: The Strategic Use of Tert-butyl methyl(3-nitrophenyl)carbamate in Medicinal Chemistry
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the efficiency of a synthetic campaign and the biological activity of the final compounds are often dictated by the strategic choice of starting materials and key intermediates. Tert-butyl methyl(3-nitrophenyl)carbamate is a bifunctional building block that offers a compelling combination of features: a stable, yet readily cleavable, protected secondary amine and a nitro group that serves as a versatile synthetic handle. This guide provides an in-depth exploration of this reagent, detailing its synthesis, characterization, and strategic application in the development of therapeutic agents, with a particular focus on the synthesis of kinase inhibitors.
The carbamate functional group is a cornerstone of medicinal chemistry, prized for its stability compared to esters and its role as a bioisostere for amide bonds, which can enhance pharmacokinetic properties such as cell permeability.[1][2] The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines, offering robust protection under a wide range of conditions while being easily removable under mild acidic conditions.[3] The presence of a methyl group on the carbamate nitrogen can be a critical design element, modulating the polarity, metabolic stability, and conformational flexibility of the final drug molecule.
Simultaneously, the nitroaromatic moiety is a classic precursor to an aniline functionality.[4] The nitro group is strongly electron-withdrawing, influencing the reactivity of the aromatic ring, and its reduction to an amine opens up a vast array of subsequent chemical transformations. This dual functionality makes this compound a powerful intermediate for building complex molecular architectures common in modern pharmaceuticals.[5]
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | N/A |
| Molecular Weight | 252.27 g/mol | N/A |
| Appearance | Expected to be a yellow solid or oil | [6] |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF) | General Knowledge |
| CAS Number | Not assigned (as of latest search) | N/A |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 8.0-8.2 (m, 1H, Ar-H), 7.6-7.8 (m, 2H, Ar-H), 7.4-7.6 (t, 1H, Ar-H), 3.4 (s, 3H, N-CH₃), 1.5 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~ 154 (C=O), 148 (C-NO₂), 143 (C-N), 130 (Ar C-H), 125 (Ar C-H), 120 (Ar C-H), 118 (Ar C-H), 82 (C(CH₃)₃), 35 (N-CH₃), 28 (C(CH₃)₃).
-
IR (KBr, cm⁻¹): ~ 2980 (C-H), 1710 (C=O, carbamate), 1530 & 1350 (N-O, nitro stretch).
-
MS (ESI+): m/z 253.1 [M+H]⁺, 275.1 [M+Na]⁺.
Strategic Synthesis of the Building Block
Two primary, highly feasible synthetic routes can be envisioned for the preparation of this compound. The choice between them may depend on the availability and cost of the starting materials.
Route 1: Boc Protection of N-methyl-3-nitroaniline
This is a direct and efficient approach, starting from the commercially available N-methyl-3-nitroaniline. The Boc group is introduced in a standard protection reaction.
Figure 1: Synthetic Route via Boc Protection.
Protocol 1: Synthesis via Boc Protection
-
Reaction Setup: To a solution of N-methyl-3-nitroaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (TEA, 1.5 eq).
-
Addition of Reagent: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution at room temperature. A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq) can be added to accelerate the reaction.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Route 2: N-Methylation of Tert-butyl (3-nitrophenyl)carbamate
This route begins with the Boc protection of 3-nitroaniline, followed by N-methylation of the resulting carbamate. This can be advantageous if Tert-butyl (3-nitrophenyl)carbamate is readily available or if N-methyl-3-nitroaniline is not.
Figure 2: Synthetic Route via N-Methylation.
Protocol 2: Synthesis via N-Methylation
-
Reaction Setup: To a solution of Tert-butyl (3-nitrophenyl)carbamate (1.0 eq)[6] in anhydrous N,N-dimethylformamide (DMF, approx. 0.3 M) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the carbamate nitrogen.
-
Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 3-6 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water (2x) and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a strategic intermediate. The Boc-protected N-methylaniline core, after reduction of the nitro group, is a common structural motif in a variety of kinase inhibitors.
Core Transformation: Unveiling the Reactive Amine
The pivotal step in utilizing this building block is the reduction of the nitro group to an amine. This transformation unmasks a nucleophilic center that can be engaged in a variety of bond-forming reactions to build the target molecule.
Figure 3: Key Reduction to the Amino Intermediate.
Protocol 3: Nitro Group Reduction
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethyl acetate (approx. 0.1 M).
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) via a balloon or by connecting to a hydrogenation apparatus (e.g., Parr shaker) at a pressure of 1-3 atm.
-
Reaction Monitoring: Vigorously stir the reaction at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-5 hours).
-
Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Tert-butyl (3-aminophenyl)(methyl)carbamate, which is often pure enough for use in the next step without further purification.
Case Study: Synthesis of a Kinase Inhibitor Scaffold
The resulting aniline is a versatile nucleophile. A prime application is its reaction with activated heterocyclic systems, a common strategy for synthesizing kinase inhibitors that target the ATP-binding site. A compelling parallel can be drawn to the synthesis of the third-generation EGFR inhibitor, Osimertinib (AZD9291), which utilizes a similar Boc-protected diamino-phenyl intermediate.[5]
The workflow below illustrates how the amino intermediate derived from our title compound can be used to construct a generic pyrimidine-based kinase inhibitor scaffold.
Figure 4: Workflow for Kinase Inhibitor Synthesis.
Protocol 4: Nucleophilic Aromatic Substitution (SₙAr)
-
Reaction Setup: Dissolve Tert-butyl (3-aminophenyl)(methyl)carbamate (1.0 eq) and a suitable electrophilic heterocycle (e.g., 2,4-dichloropyrimidine, 1.05 eq) in a polar aprotic solvent such as isopropanol or DMF (approx. 0.2 M).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis confirms the formation of the desired coupled product.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase, concentrate, and purify by column chromatography to isolate the coupled intermediate.
-
Final Steps: The intermediate can then be subjected to further functionalization (e.g., another SₙAr reaction at the remaining chloro-position) followed by Boc deprotection (typically with trifluoroacetic acid in DCM) to yield the final inhibitor.
Safety and Handling
Nitroaromatic compounds are recognized as potentially hazardous and should be handled with appropriate care.[7]
-
Toxicity: Nitroaromatics can be toxic and are often skin and eye irritants. Some are suspected mutagens.[7]
-
Thermal Stability: While generally stable, nitro compounds can decompose exothermically at elevated temperatures, especially in the presence of impurities.[8]
-
Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent skin contact.
Conclusion
This compound is a strategically designed building block that provides a streamlined entry into complex molecular targets, particularly within the realm of kinase inhibitor discovery. Its synthesis is straightforward from common starting materials, and its distinct functionalities—a protected secondary amine and a latent amino group—allow for controlled, sequential reactions. The protocols and conceptual workflows provided herein demonstrate its significant potential and offer a practical guide for researchers and drug development professionals aiming to leverage its unique chemical attributes in their synthetic programs.
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
-
Wikipedia. 3-Nitroaniline. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]
-
Chen, K., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]
- Google Patents. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Supporting Information. Characterization Data of Tert-butyl (3-nitrophenyl)carbamate. Available at: [Link]
-
Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1779-1791. Available at: [Link]
-
PubChem. N-Methyl-3-nitroaniline. Available at: [Link]
-
Gustin, J. L. (2002). Influence of trace impurities on chemical reaction hazards. Journal of Loss Prevention in the Process Industries, 15(1), 37-48. Available at: [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Methyl-3-nitroaniline | C7H8N2O2 | CID 219622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
- 8. chempanda.com [chempanda.com]
Synthesis of Heterocyclic Compounds from tert-Butyl Methyl(3-nitrophenyl)carbamate: Application Notes and Protocols
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring system. Their unique structural and electronic properties enable them to interact with a wide range of biological targets, making them privileged scaffolds in the design of novel therapeutic agents. A key challenge in synthetic chemistry is the development of versatile starting materials that can be efficiently transformed into a variety of complex heterocyclic structures.
tert-Butyl methyl(3-nitrophenyl)carbamate is one such versatile precursor. Its structure incorporates several key features that can be exploited for the synthesis of diverse heterocyclic systems. The nitro group serves as a latent amino group, which can be unmasked under reductive conditions to trigger intramolecular cyclization events. The tert-butoxycarbonyl (Boc) protecting group offers a means to modulate the reactivity of the nitrogen atom and can be stable under a range of reaction conditions, or strategically removed. The presence of the N-methyl group provides a handle for the direct synthesis of N-methylated heterocycles, a common motif in many biologically active molecules.
This application note provides a technical guide for researchers, scientists, and drug development professionals on the synthesis of three important classes of heterocyclic compounds—benzimidazoles, quinolines, and phenazines—using this compound as a common starting material. The protocols described herein are designed to be robust and are accompanied by mechanistic insights to explain the rationale behind the experimental choices.
Core Concept: The Power of Reductive Cyclization
A cornerstone of the synthetic strategies detailed in this guide is the reductive cyclization of the nitroarene functionality. This powerful transformation allows for the in situ generation of a nucleophilic amino group ortho to a reactive partner, setting the stage for an intramolecular ring-forming reaction. The general principle involves the reduction of the nitro group to an amine, which then undergoes a cyclization/condensation reaction with a suitable electrophile to furnish the desired heterocyclic core.
The choice of reducing agent is critical and can be tailored to the specific synthetic target and the compatibility of other functional groups present in the molecule. Common methods include:
-
Catalytic Hydrogenation: Utilizing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. This method is highly efficient but may not be suitable for substrates containing sensitive functional groups that are also susceptible to reduction.
-
Catalytic Transfer Hydrogenation: Employing a hydrogen donor like ammonium formate or formic acid in the presence of a catalyst (e.g., Pd/C).[1] This method avoids the need for handling hydrogen gas and can often be more chemoselective.[2][3]
-
Metal-Mediated Reductions: Using metals like iron, tin, or zinc in acidic media. These are classical methods that are often cost-effective and reliable.
The subsequent cyclization step is typically promoted by acid or heat and depends on the nature of the electrophilic partner.
Caption: General workflow for reductive cyclization.
Synthesis of N-Methylbenzimidazoles
The N-methylbenzimidazole scaffold is a key component of numerous pharmaceuticals, including proton pump inhibitors and antihistamines. The use of this compound allows for the direct synthesis of these valuable compounds, with the N-methyl group pre-installed on the starting material.
Synthetic Strategy
A highly efficient approach to N-methylbenzimidazoles is a one-pot reductive cyclization. In this process, the nitro group of this compound is first reduced to an amine in the presence of an aldehyde. The resulting in situ-generated N-methyl-1,2-diaminobenzene derivative then undergoes an acid-catalyzed condensation with the aldehyde to form the benzimidazole ring. The Boc group is often cleaved under the acidic conditions of the cyclization.
Sources
A Robust, Validated HPLC Method for Purity Determination of Tert-butyl methyl(3-nitrophenyl)carbamate
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, detailed protocol for the determination of purity for tert-butyl methyl(3-nitrophenyl)carbamate, a key intermediate in various synthetic pathways. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Photodiode Array (PDA) detection. The described methodology is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications. This guide explains the scientific rationale behind the chosen parameters and outlines the necessary steps for method validation in accordance with International Council for Harmonisation (ICH) guidelines[1][2].
Scientific Principle and Method Rationale
The accurate assessment of the purity of starting materials and intermediates like this compound is critical for ensuring the quality and safety of final pharmaceutical products[3]. This analytical method is founded on the principles of reversed-phase chromatography, where separation is achieved based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase[3][4].
-
Choice of Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. This is the workhorse of reversed-phase HPLC, offering excellent hydrophobicity and retention for moderately non-polar molecules like the target analyte[3]. The phenyl group and the tert-butyl group in the analyte ensure strong interaction with the C18 chains, leading to good retention and resolution from more polar or non-polar impurities.
-
Mobile Phase Strategy: A gradient elution using water and acetonitrile is employed[3]. Gradient elution is superior to isocratic elution for purity analysis as it allows for the effective separation of impurities with a wide range of polarities. It ensures that highly retained, non-polar impurities are eluted in a reasonable time frame with sharp peaks, while providing adequate resolution for early-eluting polar impurities. The addition of 0.1% formic acid to the mobile phase serves to sharpen chromatographic peaks by maintaining a consistent pH and suppressing the ionization of any potential acidic or basic impurities[5].
-
Detection System: A Photodiode Array (PDA) detector is the ideal choice for this analysis[6]. The nitroaromatic chromophore in this compound exhibits strong UV absorbance. A PDA detector not only quantifies the analyte at a specific wavelength (e.g., 254 nm) but also acquires the full UV-Vis spectrum for each peak[7][8][9]. This is invaluable for peak purity analysis, allowing the scientist to confirm that a chromatographic peak corresponds to a single component and is not co-eluting with an impurity[2].
Materials and Instrumentation
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Ultrasonic bath for solvent degassing.
Chemicals and Reagents
-
This compound reference standard (≥98.0% purity)[10].
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade, e.g., Milli-Q or equivalent).
-
Formic acid (ACS reagent grade, ≥98%).
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Specification |
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector: Monitoring at 254 nm, Spectrum acquired from 200-400 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Scientist's Note: The 5-minute hold at 95% Acetonitrile ensures that any highly non-polar impurities are eluted from the column, preventing carryover into subsequent injections. The re-equilibration period at the end is crucial for reproducible retention times.
Detailed Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade acetonitrile. Dilute to the mark with acetonitrile and mix.
-
Degassing: Degas both mobile phases for at least 15 minutes in an ultrasonic bath or by online degasser before use.
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with acetonitrile and mix well. This is the Standard Stock Solution .
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation protocol.
Scientist's Note: Maintaining the same concentration for both the standard and sample solutions is good practice for purity analysis by area percent, although for a reference standard, it is primarily used to establish retention time and peak shape.
HPLC System Setup and Analysis Workflow
The following diagram illustrates the logical workflow for the purity analysis.
Caption: Workflow for HPLC Purity Analysis.
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified.
-
Equilibrate the column with the mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Standard Solution five (5) times.
-
Evaluate the results from the five replicate injections against the criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column and mobile phase conditions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability and consistency of the pump and mobile phase. |
Scientist's Note: The system suitability test is a non-negotiable part of any validated analytical method. It ensures that the HPLC system is performing correctly on the day of analysis, making the subsequent data trustworthy[11].
Data Analysis and Purity Calculation
-
Integration: Integrate all peaks in the sample chromatogram that are above a defined threshold (e.g., 0.05% of the main peak area).
-
Purity Calculation: Calculate the purity of the sample using the area normalization method with the following formula:
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
-
Peak Purity Assessment: Use the PDA detector software to perform a peak purity analysis on the main analyte peak. The peak should not show any signs of co-elution (i.e., the purity angle should be less than the purity threshold). This provides an additional layer of confidence in the purity value[9].
Method Validation Framework
This method must be validated according to ICH Q2(R1) or Q2(R2) guidelines to be considered trustworthy for its intended purpose[2][12]. The diagram below shows the key validation parameters that establish the method's reliability.
Caption: Core Pillars of HPLC Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[1]. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to ensure separation from all potential degradation products.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte[2]. This should be evaluated over a range, for instance, from the reporting limit of impurities up to 120% of the assay specification.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[2]. This is often determined by performing recovery studies on samples spiked with known amounts of impurities.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[11]. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[11].
References
-
Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). Retrieved from [Link]
-
LabSolutions. (n.d.). Tert-Butyl (3-nitrophenyl)carbamate. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
-
PubMed. (2023). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Springer. (n.d.). Photodiode array detection for elucidation of the structure of phenolic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodiode array detector chromatograms (integrated from 192−680 nm).... Retrieved from [Link]
-
MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
cromlab-instruments.es. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Spincotech. (n.d.). Photodiode Array Detector. Retrieved from [Link]
-
EPA. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
PubMed. (n.d.). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Retrieved from [Link]
-
Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Organocatalytic enantioselective allylic alkylation of MBH-carbonates with β-ketoesters. Retrieved from [Link]
-
cdpr.ca.gov. (n.d.). Environmental Chemistry Methods: Thiophanate; 434337-01. Retrieved from [Link]
-
ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
MDPI. (n.d.). A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi. Retrieved from [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. database.ich.org [database.ich.org]
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- 4. researchgate.net [researchgate.net]
- 5. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photodiode Array Detector - Spincotech [spincotech.com]
- 10. labsolu.ca [labsolu.ca]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Improving the yield of Tert-butyl methyl(3-nitrophenyl)carbamate synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Tert-butyl protected carbamates, with a specific focus on challenging substrates like Tert-butyl (3-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues.
The protection of an amino group as its tert-butoxycarbonyl (Boc) derivative is a fundamental transformation in organic synthesis. However, the reactivity of the starting amine is paramount. Electron-deficient anilines, such as 3-nitroaniline, present a significant challenge due to the reduced nucleophilicity of the nitrogen atom, often leading to low yields and incomplete reactions. This guide provides expert insights and validated protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the yield for the synthesis of tert-butyl (3-nitrophenyl)carbamate often very low?
The primary reason for low yields is the electronic nature of the 3-nitroaniline starting material. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly reduces the electron density on the aniline nitrogen. This deactivation lowers the nucleophilicity of the amine, making it a poor reactant for the electrophilic di-tert-butyl dicarbonate ((Boc)₂O)[1]. Consequently, the reaction rate is slow, and competing side reactions can become more prominent.
Q2: What is the fundamental mechanism for Boc protection of an amine?
The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a stable tert-butoxide and carbon dioxide (from the decomposition of the leaving group) to form the final N-Boc protected carbamate.[2][3]
Diagram: Boc Protection General Mechanism
Caption: Nucleophilic attack of the amine on Boc anhydride proceeds via a tetrahedral intermediate.
Q3: Can I proceed to N-alkylation (e.g., N-methylation) after Boc protection?
Yes, this is a common subsequent step. Once the primary amine is protected as a Boc-carbamate, the N-H proton becomes more acidic and can be deprotonated with a strong base (e.g., Sodium Hydride, NaH). The resulting anion can then be alkylated with an electrophile like methyl iodide (MeI). However, careful optimization is required to prevent side reactions.
Q4: What is the difference between using a base like Triethylamine (TEA) versus a catalyst like 4-Dimethylaminopyridine (DMAP)?
Triethylamine (or other non-nucleophilic tertiary amines) primarily acts as an acid scavenger, neutralizing the acidic byproducts of the reaction and driving the equilibrium forward. DMAP, on the other hand, is a highly effective nucleophilic catalyst. It reacts with (Boc)₂O to form a more reactive intermediate, tert-butoxycarbonylpyridinium salt, which is then more readily attacked by the weakly nucleophilic amine. For deactivated anilines, using a catalytic amount of DMAP is often crucial for achieving a reasonable reaction rate.[4]
Troubleshooting Guide
Problem: My reaction yield is very low or zero.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Amine Nucleophilicity | The starting aniline is electron-deficient (e.g., contains -NO₂, -CN, -CF₃ groups). | 1. Increase Temperature: Gently reflux the reaction mixture. Monitor by TLC for product formation versus starting material decomposition. 2. Use a Catalyst: Add a catalytic amount (1-10 mol%) of 4-(Dimethylaminopyridine) (DMAP) to accelerate the reaction.[4] 3. Change Solvent: Switch to a higher-boiling aprotic solvent like Dioxane or Tetrahydrofuran (THF) to allow for higher reaction temperatures. |
| Impure Reagents | (Boc)₂O can degrade over time, especially if exposed to moisture. 3-nitroaniline may be oxidized. | Use freshly opened or purified reagents. (Boc)₂O is a solid and should be free-flowing; if it appears oily or clumpy, its quality is suspect. |
| Inappropriate Base/Solvent | The chosen base is not strong enough, or the solvent is incompatible. | For deactivated anilines, a common system is (Boc)₂O with a base like triethylamine (TEA) in a solvent like Dichloromethane (DCM) or THF.[5] If yield is still low, consider using a stronger non-nucleophilic base or adding catalytic DMAP. |
| Premature Workup | The reaction may be significantly slower than with activated amines. | Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC). Do not stop the reaction until the starting material is consumed or no further progress is observed over several hours. |
Problem: My TLC plate shows multiple spots, indicating side products.
| Potential Cause | Identity of Side Product | Recommended Solution |
| Double Boc-protection | A di-Boc species Ar-N(Boc)₂. Less common with deactivated anilines but possible under harsh conditions. | Use a stoichiometric amount of (Boc)₂O (e.g., 1.05-1.1 equivalents). Avoid large excesses of the protecting agent. |
| Urea Formation | Isocyanate intermediate formation followed by reaction with another amine molecule. | Ensure the reaction is conducted under anhydrous conditions. The formation of isocyanates can sometimes be promoted by certain catalysts or high temperatures.[6] |
| Starting Material Degradation | The spot may correspond to decomposed starting material. | Avoid excessively high temperatures or prolonged reaction times if you observe the appearance of dark coloration or baseline streaking on the TLC. Consider running the reaction at a lower temperature for a longer duration. |
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of tert-butyl (3-nitrophenyl)carbamate.
Materials & Reagents:
-
3-Nitroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylaminopyridine) (DMAP)
-
Triethylamine (TEA), distilled
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-nitroaniline (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous THF (approx. 0.2 M concentration).
-
Addition of Reagents: Add triethylamine (1.5 eq), followed by di-tert-butyl dicarbonate (1.1 eq), and finally 4-(Dimethylaminopyridine) (DMAP, 0.05 eq). Rationale: TEA acts as a base, while the catalytic amount of DMAP is essential for activating the (Boc)₂O towards the poorly nucleophilic aniline.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). If the reaction is slow after 4-6 hours, gently heat the mixture to reflux (approx. 66°C in THF) and continue monitoring.
-
Workup: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature and remove the THF under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes any unreacted acidic species and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product, often a yellow or orange solid, should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (3-nitrophenyl)carbamate.[1]
References
- Google Patents. (n.d.). Process for making aminoalkylphenyl carbamates and intermediates therefor (Patent No. US7531684B2).
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof (Patent No. CN102020589B).
-
National Center for Biotechnology Information. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
Journal of Emerging Investigators. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
ACS Publications. (n.d.). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Troubleshooting Side Reactions in the Formation of Boc-Protected Anilines
Welcome to our dedicated technical support center for chemists and researchers engaged in the Boc protection of anilines. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered during this critical synthetic transformation. As your partner in research, we aim to equip you with the knowledge to not only troubleshoot these issues but also to understand the underlying chemical principles to proactively optimize your reaction conditions.
Introduction: The Nuances of Protecting Anilines
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1] However, the protection of anilines using di-tert-butyl dicarbonate (Boc₂O) is not always straightforward. The nucleophilicity of the aniline nitrogen, influenced by the electronic nature of aromatic substituents, plays a critical role in the reaction's outcome.[2] This guide will address the most prevalent side reactions—di-Boc formation, isocyanate generation, and urea byproduct synthesis—providing mechanistic explanations and actionable troubleshooting protocols.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address the challenges you may be facing at the bench.
Issue 1: Formation of N,N-di-Boc-Aniline
Q1: I am observing a significant amount of a second, less polar spot on my TLC, which I suspect is the di-Boc protected aniline. What causes this and how can I prevent it?
A1: Cause and Mechanism:
The formation of the N,N-di-Boc-aniline is a common side reaction, particularly when using a catalyst such as 4-(dimethylamino)pyridine (DMAP) or when the reaction is run for extended periods with an excess of Boc₂O.[3][4] The mono-Boc-protected aniline still possesses a lone pair of electrons on the nitrogen atom, which, although sterically hindered and electronically withdrawn, can still react with a highly electrophilic intermediate.
The mechanism is facilitated by catalysts like DMAP, which reacts with Boc₂O to form a highly reactive N-Boc-pyridinium species. This intermediate is a much more potent acylating agent than Boc₂O itself.[3]
Caption: Formation pathway of mono- and di-Boc-protected aniline.
Troubleshooting and Prevention:
| Strategy | Rationale | Experimental Protocol |
| Control Stoichiometry | Using a minimal excess of Boc₂O (1.05-1.2 equivalents) reduces the availability of the reagent for the second protection step. | To a solution of aniline (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂), add Boc₂O (1.1 eq) dropwise at 0 °C. Monitor the reaction closely by TLC. |
| Avoid or Limit DMAP | DMAP significantly accelerates the reaction but also increases the likelihood of di-protection.[3] For many anilines, especially those with electron-donating groups, a catalyst may not be necessary. | If the reaction is sluggish, use a catalytic amount of DMAP (0.01-0.1 eq) instead of stoichiometric amounts. Alternatively, consider a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Catalyst-Free Conditions | Performing the reaction in an aqueous medium can promote mono-Boc protection without the need for a catalyst, minimizing side reactions.[1] | Suspend the aniline (1.0 eq) in a mixture of water and a co-solvent like acetone or THF. Add Boc₂O (1.2 eq) and stir vigorously at room temperature. The desired product often precipitates from the reaction mixture.[5] |
| Temperature Control | The formation of the di-Boc product is often favored at higher temperatures. Running the reaction at 0 °C or room temperature can enhance selectivity for the mono-Boc product. | Set up the reaction in an ice bath (0 °C) and allow it to slowly warm to room temperature while monitoring its progress. |
Issue 2: Isocyanate and Urea Formation
Q2: My reaction mixture turns cloudy, and after work-up, I have a significant amount of an insoluble white solid, which I believe is a urea derivative. What is happening?
A2: Cause and Mechanism:
This issue stems from the thermal or base-catalyzed decomposition of the desired N-Boc-aniline product, or an intermediate, into a highly reactive aryl isocyanate. This isocyanate can then react with any available nucleophile, such as unreacted aniline or water, to form symmetrical or unsymmetrical ureas.[6]
The thermal decomposition of N-Boc-anilines is a known process, often utilized for the synthesis of isocyanates, and can occur at elevated temperatures.[7]
Caption: Pathway for isocyanate and urea formation.
Troubleshooting and Prevention:
| Strategy | Rationale | Experimental Protocol |
| Maintain Low Temperature | Elevated temperatures promote the elimination of isobutylene and carbon dioxide from the Boc group, leading to isocyanate formation. | Conduct the reaction at or below room temperature. If heating is required for poorly reactive anilines, use the minimum effective temperature and monitor the reaction closely for the appearance of byproducts. |
| Choice of Base | Strong, non-nucleophilic bases are generally preferred over those that can promote decomposition. The use of inorganic bases like NaHCO₃ or K₂CO₃ in a biphasic system can be effective. | Perform the reaction in a biphasic system of CH₂Cl₂ and saturated aqueous NaHCO₃ solution. Add Boc₂O to the organic phase containing the aniline and stir vigorously at room temperature. |
| Control Reaction Time | Prolonged reaction times, even at room temperature, can lead to the slow decomposition of the product. | Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Anhydrous Conditions | The presence of water can lead to the hydrolysis of the isocyanate to an unstable carbamic acid, which then decomposes to the aniline and CO₂. The regenerated aniline can then react with more isocyanate to form urea. | Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with highly reactive anilines or when heating the reaction. |
Frequently Asked Questions (FAQs)
Q3: Why is the Boc protection of anilines with electron-withdrawing groups so slow?
A3: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aromatic ring decrease the electron density on the nitrogen atom, making the aniline less nucleophilic.[2] This reduced nucleophilicity results in a slower reaction with Boc₂O. To overcome this, you may need to use a catalyst like DMAP, increase the reaction temperature, or use a more reactive Boc-donating reagent. However, be mindful that forcing conditions can promote the side reactions discussed above. A careful optimization of reaction conditions is crucial.
Q4: Can I use a solvent-free approach for Boc protection of anilines?
A4: Yes, solvent-free conditions can be highly effective and environmentally friendly.[1] This method often involves grinding the aniline and solid Boc₂O together, sometimes with a solid-supported catalyst. The reaction can be efficient and clean, often yielding the product in high purity without the need for extensive purification.
Q5: How can I selectively mono-protect a diamino-aromatic compound?
A5: Selective mono-protection of diamines can be challenging. One effective strategy is to protonate one of the amino groups with one equivalent of a strong acid, such as HCl.[8] The protonated amino group is no longer nucleophilic, allowing the Boc₂O to react selectively with the free amino group. After the reaction, a basic work-up will deprotonate the ammonium salt.
Experimental Protocol: Selective Mono-Boc Protection of a Diamine
-
Dissolve the diamine (1.0 eq) in a suitable solvent like methanol.
-
Cool the solution to 0 °C and add one equivalent of HCl (e.g., as a solution in dioxane or generated in situ from TMSCl).
-
Stir for 30 minutes to allow for the formation of the mono-hydrochloride salt.
-
Add Boc₂O (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and perform a basic work-up (e.g., with aqueous NaHCO₃) to neutralize the acid and extract the product.
References
-
Harale, P. L., Shelke, M. E., Tayade, D. T., & Kurhe, A. R. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(3), 046–052. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2012). A one-pot tandem direct reductive amination of aldehydes with primary amines resulting in N-Boc secondary amines using a (Boc)2O/sodium triacetoxyborohydride (STAB) system is reported. Beilstein Journal of Organic Chemistry, 8, 134-139. [Link]
-
Cisneros, A., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(2), 143-146. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-741. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]
-
Cole, K. P., et al. (2017). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 21(9), 1335-1342. [Link]
-
Zask, A., et al. (2016). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. ACS Omega, 1(5), 942-951. [Link]
-
Cole, K. P., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(9), 1335-1342. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]
-
Abbott, G., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(2), 283-289. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
Chinnappan, A., & Kim, H. (2013). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Catalysis Communications, 37, 81-84. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Nitro Group Reduction
Welcome to the Technical Support Center for optimizing the reduction of nitro groups. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this fundamental chemical transformation. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and achieve reliable, efficient, and selective nitro group reductions in your work.
Troubleshooting Guides: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the reduction of nitro groups, offering systematic approaches to diagnose and resolve them.
Problem 1: Incomplete Reaction or Stalled Conversion
An incomplete reaction is one of the most common frustrations in synthesis. Before re-running the entire experiment, a logical diagnostic approach can often pinpoint the root cause.
Causality Analysis:
Incomplete conversion can stem from several factors: insufficient reagent or catalyst activity, poor solubility of the starting material, or suboptimal reaction conditions. For catalytic hydrogenations, catalyst deactivation is a primary suspect. In metal-mediated reductions, the surface area and activation of the metal are crucial.
Troubleshooting Workflow:
// Reagent Troubleshooting sub_reagents [label="Use fresh reagents/catalyst\nIncrease catalyst loading\nActivate metal surface", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; check_reagents -> sub_reagents [style=dashed];
// Solubility Troubleshooting sub_solubility [label="Change solvent or use a co-solvent (e.g., EtOH/water)\nIncrease temperature", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; check_solubility -> sub_solubility [style=dashed];
// Conditions Troubleshooting sub_conditions [label="Increase H2 pressure (hydrogenation)\nIncrease temperature\nExtend reaction time", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; check_conditions -> sub_conditions [style=dashed]; } }
A step-by-step troubleshooting workflow for incomplete reactions.
Actionable Solutions:
| Parameter | Recommendation | Rationale |
| Reagent/Catalyst Activity | For catalytic hydrogenations, use a fresh batch of catalyst (e.g., Pd/C) or increase the catalyst loading. For metal/acid reductions (e.g., Fe/HCl), ensure the metal is a fine powder and consider pre-activation.[1] | Catalysts can deactivate over time or through poisoning. The surface area of the metal is critical for reactivity in heterogeneous reactions. |
| Solubility | If the nitro compound has poor solubility in the chosen solvent, consider switching to a different solvent or using a co-solvent system. For instance, for hydrogenations, protic co-solvents can be beneficial.[1] | The reaction rate can be severely limited if the starting material is not adequately dissolved.[1] |
| Reaction Temperature | Many nitro reductions proceed at room temperature, but some substrates may require gentle heating to achieve a reasonable rate.[1] | Increased temperature can enhance reaction kinetics, but be mindful of potential side product formation. |
| Hydrogen Pressure (for Catalytic Hydrogenation) | For challenging substrates, increasing the hydrogen pressure can often drive the reaction to completion.[1] | Higher pressure increases the concentration of dissolved hydrogen, accelerating the rate of hydrogenation. |
Problem 2: Poor Chemoselectivity and Unwanted Side Reactions
A significant challenge in the reduction of nitro groups is achieving selectivity in the presence of other reducible functional groups.
Causality Analysis:
The choice of reducing agent and reaction conditions dictates the chemoselectivity of the reduction. Broad-spectrum reducing agents like catalytic hydrogenation with Pd/C can also reduce alkenes, alkynes, and other functional groups.[2][3] Conversely, milder or more specific reagents can selectively target the nitro group.
Reagent Selection Guide for Chemoselectivity:
A decision tree for selecting a chemoselective reducing agent.
Actionable Solutions:
| Functional Group to Preserve | Recommended Reagent/Method | Rationale |
| Halogens (Aryl) | Raney Nickel with H₂[2] | Palladium on carbon (Pd/C) can cause dehalogenation, especially of aryl iodides and bromides. Raney nickel is generally a better choice in these cases.[2] |
| Aldehydes & Ketones | Iron (Fe), Zinc (Zn), or Tin(II) chloride (SnCl₂) in acidic media.[2] | These conditions are generally mild enough to selectively reduce the nitro group without affecting carbonyl functionalities.[2] |
| Alkenes & Alkynes | Sodium sulfide (Na₂S)[2] or Fe/NH₄Cl. | Catalytic hydrogenation will readily reduce double and triple bonds. Na₂S is a classic reagent for selectively reducing one nitro group in the presence of another or in the presence of other reducible groups.[2] |
| Esters & Amides | Most standard methods (catalytic hydrogenation, metal/acid) are compatible. | Esters and amides are generally stable to the conditions used for nitro group reduction. |
Problem 3: Formation of Undesired Side Products (e.g., Azo, Azoxy, Hydroxylamine)
The reduction of a nitro group is a stepwise process, and incomplete reduction can lead to the accumulation of intermediates like nitroso and hydroxylamine species, which can then react further to form dimeric products such as azo and azoxy compounds.
Mechanistic Pathway and Side Product Formation:
The stepwise reduction of a nitro group and the formation of common side products.
Actionable Solutions:
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessive heat can promote the formation of side products. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.[3]
-
Control pH: For reductions using metals in an acidic medium, maintaining the appropriate pH is crucial. Deviations can favor the formation of intermediates that lead to side products.
-
Choice of Reducing Agent: Some reducing agents are more prone to forming side products. For example, using lithium aluminum hydride (LiAlH₄) for the reduction of aromatic nitro compounds often yields azo products.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best "green" method for nitro group reduction? A: From a green chemistry perspective, catalytic hydrogenation with H₂ gas is highly atom-economical.[4] However, the use of flammable hydrogen gas and precious metal catalysts are drawbacks. A very environmentally friendly and safe method is the use of iron powder in the presence of ammonium chloride in an aqueous solvent system.[4] This method uses an abundant and inexpensive metal, a renewable solvent (water), and generates non-hazardous iron salt waste.[4]
Q2: How can I selectively reduce one nitro group in a dinitro compound? A: Achieving selective reduction of one nitro group in a dinitroarene can be challenging. A classic and effective reagent for this transformation is sodium sulfide (Na₂S) or ammonium sulfide.[2] The stoichiometry of the reagent can be carefully controlled to favor mono-reduction.
Q3: My catalytic hydrogenation reaction is very slow. What can I do? A: Several factors could be at play. First, ensure your catalyst is active and not poisoned. Use a fresh batch if in doubt. Second, check the solubility of your starting material; if it's not fully dissolved, the reaction will be slow. Consider a different solvent or a co-solvent. Finally, increasing the hydrogen pressure and/or the reaction temperature can significantly increase the reaction rate.[1]
Q4: The work-up of my tin chloride reduction is problematic, forming a lot of precipitates. How can I improve it? A: The work-up for reductions using tin (Sn) or tin(II) chloride (SnCl₂) can be challenging due to the formation of gelatinous tin salts.[4] After the reaction, a common procedure is to basify the mixture with a concentrated NaOH solution to dissolve the tin salts as stannates. However, this can be a difficult and messy process. An alternative is to use iron in an acidic or neutral medium (e.g., Fe/NH₄Cl), which generally results in a much easier work-up where the iron salts can be removed by filtration.[4]
Q5: Can I use sodium borohydride (NaBH₄) to reduce a nitro group? A: Sodium borohydride on its own is generally not effective for the reduction of nitro groups. However, it can be used in combination with a catalyst, such as Pd/C, or other additives.[5] The reactivity of NaBH₄ can be enhanced in these systems to achieve the desired reduction.
Detailed Experimental Protocols
These protocols provide step-by-step guidance for two common and reliable methods for nitro group reduction.
Protocol 1: Catalytic Hydrogenation of an Aromatic Nitro Compound using Pd/C
This method is highly efficient and provides clean products, making it a preferred choice when chemoselectivity is not a major concern.[2][6]
Materials:
-
Aromatic nitro compound (1.0 eq)
-
10% Palladium on carbon (1-5 mol%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Parr apparatus or a similar hydrogenation setup
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve the aromatic nitro compound in the chosen solvent (e.g., ethanol).
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it first with nitrogen and then with hydrogen gas to remove all air.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).[6]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[6]
-
Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
If necessary, purify the product by crystallization or column chromatography.
Protocol 2: Reduction of an Aromatic Nitro Compound using Iron and Ammonium Chloride
This is a robust, cost-effective, and environmentally friendly method that is particularly useful when other reducible functional groups are present.[4]
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Iron powder (3-5 eq)
-
Ethanol/Water (e.g., 4:1 mixture)
-
Ammonium chloride (NH₄Cl)
-
Ethyl acetate (or other suitable extraction solvent)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic nitro compound and the ethanol/water solvent mixture.
-
Add the iron powder and ammonium chloride to the suspension.[6]
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete when the starting material is no longer visible.
-
After completion, cool the mixture to room temperature and dilute it with water.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.[6]
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product as needed.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Smith, A. M., et al. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
-
Guo, W., et al. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Retrieved from [Link]
-
Lejarazo Gómez, E. F., et al. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
-
Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]
-
The Chemistry Translator. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine [Video]. YouTube. Retrieved from [Link]
-
Orlandi, M., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry [academia.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Tert-butyl methyl(3-nitrophenyl)carbamate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude Tert-butyl methyl(3-nitrophenyl)carbamate. The information presented herein is grounded in established chemical principles and purification techniques, offering practical solutions to common challenges encountered during experimental work.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My crude product is an oil/gummy solid and won't crystallize. What should I do?
A1: The inability of your product to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation or because the compound has a low melting point. Here are several strategies to induce crystallization:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. For nitroaromatic compounds like yours, alcoholic solvents are often a good starting point.[1][2] You are looking for a solvent (or solvent mixture) in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1]
-
Slow Cooling: Rapid cooling can sometimes lead to the "oiling out" of a product.[1] To avoid this, after dissolving your crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Induce Crystallization: If crystals do not form spontaneously upon cooling, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[1]
-
Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed.[1] Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Q2: After recrystallization, my product is still colored. How can I remove colored impurities?
A2: Colored impurities in nitroaromatic compounds are common. Here are a few approaches to decolorize your product:
-
Activated Charcoal: Activated charcoal is effective at adsorbing high molecular weight, colored impurities. Add a small amount of activated charcoal to the hot, dissolved solution of your crude product before filtration. Be cautious not to add too much, as it can also adsorb your desired product.
-
Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is a highly effective purification method. For carbamates and nitro compounds, silica gel is a common stationary phase.[3] The choice of eluent (mobile phase) is crucial and can be determined by Thin Layer Chromatography (TLC) analysis. A good solvent system will show clear separation between your product and the colored impurities. Common solvent systems for compounds of this type include mixtures of hexane and ethyl acetate.
Q3: My TLC analysis shows multiple spots. How do I choose the right purification method?
A3: The presence of multiple spots on a TLC plate indicates the presence of impurities. The choice of purification method depends on the nature of these impurities.
-
Recrystallization: If the impurities have significantly different solubilities from your product in a particular solvent, recrystallization can be an effective and straightforward method.
-
Column Chromatography: This is a more versatile technique that can separate compounds with very similar polarities. By carefully selecting the stationary and mobile phases, you can achieve a high degree of purification.[3] For carbamates, specialized columns are also available that can provide faster analysis times.[4]
-
Liquid-Liquid Extraction: If the impurities have different acid-base properties than your product, a liquid-liquid extraction can be used as a preliminary purification step. For example, acidic or basic impurities can be removed by washing an organic solution of your product with an aqueous base or acid, respectively.
The following diagram illustrates a decision-making workflow for selecting a purification method based on initial analysis.
Caption: Decision workflow for purification method selection.
Q4: I'm concerned about the stability of the tert-butyl carbamate (Boc) protecting group during purification. What precautions should I take?
A4: The Boc group is known to be labile under acidic conditions. Therefore, it is crucial to avoid acidic reagents and conditions during purification.
-
Solvent Choice: Use neutral or basic solvents for recrystallization and chromatography. Avoid using solvents that may contain acidic impurities. It is good practice to use freshly distilled or high-purity solvents.[5][6]
-
Chromatography: When using silica gel for column chromatography, which can be slightly acidic, it is sometimes recommended to neutralize it by adding a small amount of a non-nucleophilic base, such as triethylamine, to the eluent.
-
Work-up Procedures: During any aqueous work-up steps, use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts from the reaction mixture.
II. Frequently Asked Questions (FAQs)
Q: What are the typical physical properties of this compound?
Q: What analytical techniques are best for assessing the purity of my final product?
A: A combination of techniques is recommended for a thorough purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. For nitroaromatic compounds, reversed-phase columns (like C18) are commonly used with UV detection.[8][9][10] Specific methods for carbamate analysis, such as EPA Method 531.2, also utilize HPLC.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any impurities.[7][12] The chemical shifts of the protons and carbons in the molecule will be characteristic of the desired structure.
-
Mass Spectrometry (MS): Provides information about the molecular weight of your compound, confirming its identity.
Q: What are some common impurities that might be present in my crude product?
A: The impurities will depend on the synthetic route used. However, some common possibilities include:
-
Starting Materials: Unreacted 3-nitroaniline or the Boc-protection reagent.
-
Byproducts of the Boc-protection reaction: These can include di-Boc protected aniline or byproducts from the decomposition of the Boc-anhydride.
-
Byproducts of the methylation reaction: If the synthesis involves a methylation step, you might have unmethylated starting material or over-methylated byproducts.
-
Solvent Residues: Residual solvents from the reaction or work-up.
Q: How should I store the purified this compound?
A: Carbamates should generally be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. It is advisable to store the compound in a tightly sealed container to prevent moisture absorption and potential degradation.
III. Detailed Experimental Protocol: Purification by Column Chromatography
This protocol provides a general guideline for purifying crude this compound using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (start with a ratio of 9:1 and adjust as needed to get good separation).
-
Visualize the spots under a UV lamp. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing of the silica gel.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent (the hexane/ethyl acetate mixture determined from your TLC analysis) to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Monitor the progress of the separation by periodically running TLC on the collected fractions.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
-
Purity Confirmation:
-
Assess the purity of the final product using HPLC, NMR, and/or MS.
-
IV. Summary of Purification Strategies
| Purification Method | Principle | Best For Removing | Considerations |
| Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Impurities with significantly different solubility profiles. | Requires finding a suitable solvent or solvent system. May not be effective for removing impurities with similar solubilities. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it. | A wide range of impurities, including those with similar polarities to the product. | Can be time-consuming and requires larger volumes of solvent.[3] |
| Liquid-Liquid Extraction | Differential partitioning of compounds between two immiscible liquid phases. | Acidic or basic impurities. | Limited to impurities with different acid-base properties. |
| Activated Charcoal Treatment | Adsorption of high molecular weight, colored impurities onto the surface of the charcoal. | Colored impurities. | Can also adsorb the desired product, leading to lower yields. |
V. References
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from
-
United States Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from
-
United States Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from
-
Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. Retrieved from
-
National Center for Biotechnology Information. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from
-
ACS Publications. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Retrieved from
-
MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from
-
Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from
-
BenchChem. (2025). solvent selection for effective recrystallization of nitroaromatic compounds. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
cromlab-instruments.es. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sepscience.com [sepscience.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. rsc.org [rsc.org]
- 8. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. tandfonline.com [tandfonline.com]
- 10. agilent.com [agilent.com]
- 11. cromlab-instruments.es [cromlab-instruments.es]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Storage of Nitrophenyl Carbamate Compounds
Welcome to the Technical Support Center for nitrophenyl carbamate compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability, storage, and handling of these critical reagents. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights to ensure the integrity of your experiments and the reliability of your results.
Nitrophenyl carbamates are valuable intermediates in organic synthesis, particularly in the formation of carbamate linkages in pharmaceuticals and other bioactive molecules. Their utility stems from the p-nitrophenyl group, an excellent leaving group that facilitates nucleophilic substitution. However, this inherent reactivity also makes them susceptible to degradation if not handled and stored correctly. This guide will help you navigate the common challenges associated with these compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with nitrophenyl carbamate compounds. Each problem is followed by potential causes and actionable solutions, grounded in chemical principles.
Issue 1: Low or No Yield of Carbamate Product
You are reacting a nitrophenyl carbamate with a primary or secondary amine, but you observe a low yield of your desired carbamate product.
Potential Causes:
-
Degradation of the Nitrophenyl Carbamate Reagent: The most common cause is the hydrolysis of the nitrophenyl carbamate before or during the reaction. This is especially prevalent if the reagent has been improperly stored or if there is moisture in your reaction solvent.
-
Sub-optimal Reaction Conditions: Temperature and pH can significantly impact the reaction rate and yield. Reactions are often sensitive to these parameters.
-
Steric Hindrance: A sterically hindered amine may react slowly, allowing for competing degradation pathways to occur.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
Solutions:
-
Verify Reagent Integrity:
-
Visually Inspect: Look for a distinct yellow color in your solid nitrophenyl carbamate, which could indicate the presence of p-nitrophenol, a hydrolysis product.
-
Analytical Confirmation: If in doubt, analyze the reagent by HPLC or ¹H NMR to confirm its purity before use.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: Use anhydrous solvents to minimize hydrolysis. Ensure your glassware is thoroughly dried.
-
Temperature Control: Some reactions with nitrophenyl chloroformates require very low temperatures (e.g., -40°C to -78°C) to achieve good yields and purity[1]. Conversely, some reactions may require heating. Empirically determine the optimal temperature for your specific substrates.
-
pH Control: The reaction of an amine with a nitrophenyl carbamate is typically carried out under neutral or slightly basic conditions. The addition of a non-nucleophilic base, like triethylamine, can be beneficial[2]. However, strongly basic conditions can accelerate the hydrolysis of the nitrophenyl carbamate itself[3][4].
-
-
Address Steric Hindrance:
-
Increase Reaction Time/Temperature: For sterically hindered amines, longer reaction times or higher temperatures may be necessary. Monitor the reaction progress by TLC or HPLC to avoid decomposition.
-
Use a More Reactive Carbamoylating Agent: If steric hindrance is a significant issue, consider alternative activating groups.
-
-
Review Stoichiometry: Ensure you are using the correct molar ratios of your reactants. A slight excess of the amine can sometimes be beneficial for driving the reaction to completion.
Issue 2: Observation of a Yellow Color in the Reaction Mixture Before Adding the Amine
You dissolve your nitrophenyl carbamate in the reaction solvent, and the solution turns yellow before the addition of your nucleophile.
Potential Causes:
-
Hydrolysis: The yellow color is characteristic of the p-nitrophenolate anion, which forms upon hydrolysis of the nitrophenyl carbamate under neutral to basic conditions[3]. This indicates that your reagent has started to decompose.
-
Solvent Contamination: The solvent may contain water or basic impurities that are causing premature hydrolysis.
Solutions:
-
Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for your reactions.
-
Check Solvent Purity: If you suspect solvent contamination, use a fresh bottle or re-purify your solvent.
-
Work Quickly: Minimize the time the nitrophenyl carbamate is in solution before adding the amine to reduce the opportunity for hydrolysis.
Issue 3: Formation of Symmetric Urea as a Major Byproduct
Instead of the desired carbamate, you isolate a significant amount of a symmetric urea derived from your starting amine.
Potential Causes:
-
In-situ Isocyanate Formation: Under certain basic conditions, particularly with primary amines, the nitrophenyl carbamate can first deprotonate, leading to the elimination of p-nitrophenoxide and the formation of an isocyanate intermediate. This isocyanate then reacts with another molecule of the starting amine to form a symmetric urea[5].
Solutions:
-
Control Basicity: Carefully control the amount and type of base used. A non-nucleophilic, sterically hindered base may be preferable.
-
Reverse Addition: Add the base slowly to the mixture of the amine and the nitrophenyl carbamate, rather than pre-mixing the amine and the base.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often minimize this side reaction.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and storage of nitrophenyl carbamate compounds.
Q1: What are the ideal storage conditions for solid nitrophenyl carbamate compounds?
A: Solid nitrophenyl carbamates should be stored in a cool, dry, and dark place.
-
Temperature: Refrigeration (2-8 °C) is generally recommended to slow down any potential degradation.
-
Moisture: These compounds are susceptible to hydrolysis, so it is crucial to store them in a desiccated environment. Use of a desiccator or storage in a container with a tight-fitting lid and desiccant is advised.
-
Light: While not all nitrophenyl carbamates are highly photosensitive, it is good practice to protect them from light by storing them in amber vials or in a dark cabinet to prevent potential photodegradation[6].
Q2: How should I handle nitrophenyl carbamate compounds in the laboratory?
A: Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.
-
Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood.
-
Avoid Inhalation and Contact: Minimize the creation of dust when handling solid compounds. Avoid contact with skin and eyes.
Q3: What factors affect the stability of nitrophenyl carbamates in solution?
A: The stability of nitrophenyl carbamates in solution is primarily influenced by pH, solvent, and temperature.
-
pH: They are most stable in acidic to neutral aqueous solutions and become increasingly unstable as the pH becomes more basic[3][4][5]. Hydrolysis is significantly accelerated under basic conditions.
-
Solvent: Protic solvents, especially water, can lead to hydrolysis. For reactions, anhydrous aprotic solvents are generally preferred.
-
Temperature: Higher temperatures will accelerate the rate of degradation, particularly hydrolysis[2].
Q4: How can I monitor the degradation of my nitrophenyl carbamate?
A: There are several methods to monitor for degradation:
-
Visual Inspection: The appearance of a yellow color in the solid or in solution is a primary indicator of hydrolysis, due to the formation of p-nitrophenol/p-nitrophenolate[3].
-
Thin-Layer Chromatography (TLC): A simple and quick way to check for the presence of impurities, such as p-nitrophenol.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can be used to track the appearance of degradation products over time[1].
-
UV-Vis Spectroscopy: The release of p-nitrophenol can be monitored spectroscopically, as it has a characteristic absorbance[3][4]. This is particularly useful for kinetic studies of hydrolysis.
Q5: Are all nitrophenyl carbamates equally stable?
A: No, the stability can vary depending on the structure of the rest of the molecule. For example, nitrophenyl carbonates (derived from alcohols) tend to hydrolyze faster than nitrophenyl carbamates (derived from amines) under basic conditions[3]. This is due to the differences in the electron-donating ability of the oxygen versus the nitrogen atom attached to the carbonyl group.
Data Summary: pH-Dependent Hydrolysis
The following table summarizes the general stability of nitrophenyl carbamates as a function of pH.
| pH Range | Stability | Primary Degradation Pathway |
| Acidic (pH < 7) | Generally Stable | Minimal degradation |
| Neutral (pH ≈ 7) | Moderately Stable | Slow hydrolysis |
| Basic (pH > 7) | Unstable | Rapid hydrolysis[3][4] |
Experimental Protocol: Assessing the Stability of a Nitrophenyl Carbamate Solution
This protocol outlines a general method for determining the stability of a nitrophenyl carbamate in a specific solvent system using HPLC.
Materials:
-
Nitrophenyl carbamate compound
-
Anhydrous solvent of interest (e.g., Dichloromethane, Acetonitrile)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile/Water gradient)
-
UV detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the nitrophenyl carbamate and dissolve it in the chosen anhydrous solvent to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution into the HPLC system to obtain the initial purity profile.
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stock solution into the HPLC.
-
Data Analysis:
-
Monitor the peak area of the parent nitrophenyl carbamate compound over time.
-
Identify and quantify any new peaks that appear, which may correspond to degradation products (e.g., p-nitrophenol).
-
Plot the percentage of the remaining nitrophenyl carbamate against time to determine the rate of degradation.
-
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways for nitrophenyl carbamates.
Caption: General hydrolysis of nitrophenyl carbamates.
Caption: Formation of symmetric urea via an isocyanate intermediate.
References
-
T. M. S. Chang, Organic Carbamates in Drug Design and Medicinal Chemistry, ACS Publications, 2015, [Link]
- US Patent US7531684B2, Process for making aminoalkylphenyl carbamates and intermediates therefor, Google P
-
S. Kocalar et al., Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups, Journal of Emerging Investigators, 2022, [Link]
-
T. M. S. Chang, Organic Carbamates in Drug Design and Medicinal Chemistry, PMC - PubMed Central, [Link]
-
Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl..., ResearchGate, [Link]
-
S. Kocalar et al., Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups, Journal of Emerging Investigators, 2022, [Link]
-
A. A. G. C. D. L. C. Perret, Discovery of carbamate degrading enzymes by functional metagenomics, PMC - NIH, [Link]
-
J. Legros et al., Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study, PMC, [Link]
-
A. Pliego et al., Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA, DiVA, [Link]
-
A. L. Underwood, The Mechanism of the Alkaline Hydrolysis of p-Nitrophenyl N-Methylcarbamate, The Journal of Organic Chemistry, [Link]
-
Handling & Storage - Activated carbon, CEFIC, [Link]
-
A. K. Singh, Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides, PMC - PubMed Central, 2021, [Link]
-
How should activated carbon be stored and handled?, General Carbon, [Link]
-
How to Store Activated Carbon Safely for Peak Performance, General Carbon, 2025, [Link]
-
W. Schwack, G. Kopf, Photodegradation of the carbamate insecticide pirimicarb, PubMed, 1993, [Link]
-
Safety Data Sheet: PNP-α-D-Gal, Carl ROTH, [Link]
Sources
- 1. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of the carbamate insecticide pirimicarb - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylation of 3-Nitroaniline Carbamate
Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-methylation of 3-nitroaniline carbamate. This reaction is often challenging due to the electronically-deficient nature of the substrate, which can lead to incomplete conversion and low yields. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this transformation.
Frequently Asked Questions (FAQs)
Q1: Why is my N-methylation of 3-nitroaniline carbamate consistently incomplete?
The primary challenge stems from the substrate's electronic properties. The 3-nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density on the aromatic ring and, through resonance, on the carbamate nitrogen. This deactivation lowers the nucleophilicity of the nitrogen, making it less reactive toward electrophilic methylating agents. Furthermore, the carbamate N-H proton is more acidic than in typical amines but still requires a sufficiently strong base for complete deprotonation to the more reactive anionic form.[1][2] Incomplete reactions are almost always a result of an imbalance in this delicate interplay of substrate reactivity, base strength, and reaction conditions.
Q2: Which methylating agent is best for this reaction: dimethyl sulfate (DMS) or methyl iodide (MeI)?
Both DMS and MeI are effective SN2 methylating agents, but they have different practical considerations.
-
Methyl Iodide (MeI) is highly reactive and a very effective methylating agent. However, it is more expensive and volatile than DMS.[3][4]
-
Dimethyl Sulfate (DMS) is a strong, affordable, and less volatile methylating agent, making it suitable for larger-scale reactions.[3][4] However, it is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[3][5]
For difficult methylations like this one, the high reactivity of both agents is beneficial. The choice often comes down to cost, scale, and safety protocols. For initial small-scale optimization, MeI is often preferred for its slightly simpler workup, while DMS is a common choice for scale-up.[4]
Q3: How do I choose the right base and solvent?
The selection of the base and solvent system is critical and interdependent. The primary goal is to achieve complete deprotonation of the carbamate N-H without causing unwanted side reactions.
-
Bases : A base must be strong enough to deprotonate the carbamate (typical N-H pKa is ~17-22 in DMSO).[6]
-
Sodium Hydride (NaH) : An excellent choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the carbamate, driving the reaction forward. It requires an anhydrous aprotic solvent like DMF or THF.
-
Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃) : These are weaker bases and may not achieve full deprotonation, leading to slower or incomplete reactions. However, Cs₂CO₃ can sometimes offer enhanced reactivity due to the "Cesium Effect," which involves better solvation of the cation and a more "naked," reactive anion.[7][8]
-
-
Solvents : Polar aprotic solvents are required.
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF) are the most common and effective choices as they readily dissolve the reactants and intermediates. Ensure they are anhydrous, especially when using NaH.
-
Q4: How can I effectively monitor the reaction's progress?
Active monitoring is essential to prevent incomplete reactions or the formation of byproducts from excessive reaction times.
-
Thin-Layer Chromatography (TLC) : This is the quickest and most common method. A suitable eluent system (e.g., Ethyl Acetate/Hexanes) should provide good separation between the starting material (3-nitroaniline carbamate), the desired N-methylated product, and any potential byproducts. The starting material is typically more polar than the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : For more precise analysis, LC-MS can confirm the consumption of starting material and the formation of the product by checking for their respective molecular weights.
Troubleshooting Guide
This section addresses specific experimental problems.
Problem 1: TLC/LC-MS analysis shows a significant amount of starting material remaining.
This is the most common failure mode and points to issues with substrate activation or reaction kinetics.
Possible Cause A: Insufficient Deprotonation
The equilibrium between the neutral carbamate and its conjugate base may lie too far to the starting material side.
-
Scientific Rationale : The rate of SN2 methylation is directly proportional to the concentration of the deprotonated carbamate anion. If the base is not strong enough to maintain a high concentration of this anion, the reaction will be slow or stall. The pKa of the base's conjugate acid must be significantly higher than the pKa of the carbamate N-H.[9]
-
Solution Protocol :
-
Switch to a Stronger Base : If using K₂CO₃ or another weak base, switch to Sodium Hydride (NaH, 60% dispersion in mineral oil).
-
Ensure Anhydrous Conditions : Water will quench NaH. Use anhydrous solvents and flame-dry your glassware under an inert atmosphere (N₂ or Ar).
-
Temperature Control : The initial deprotonation with NaH should be performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete anion formation before adding the methylating agent.
-
Table 1: Comparison of Common Bases for N-Methylation
| Base | pKa (Conjugate Acid in DMSO) | Common Solvents | Key Characteristics |
| NaH | ~36 | THF, DMF | Irreversible, strong base. Requires anhydrous conditions. |
| K₂CO₃ | ~10.3 (for HCO₃⁻ in H₂O) | DMF, Acetonitrile | Weaker, heterogeneous base. May lead to incomplete reaction. |
| Cs₂CO₃ | ~10.3 (for HCO₃⁻ in H₂O) | DMF, Acetonitrile | Can be more effective than K₂CO₃ due to the Cesium effect.[7][10] |
Possible Cause B: Poor Reaction Kinetics
Even with sufficient deprotonation, the reaction may be too slow under the current conditions.
-
Solution Protocol :
-
Increase Temperature : After the addition of the methylating agent at 0 °C, allow the reaction to slowly warm to room temperature. If the reaction is still sluggish (monitored by TLC), gently heat the mixture to 40-50 °C.
-
Increase Concentration : Ensure the reaction is not overly dilute. A concentration of 0.1 M to 0.5 M with respect to the substrate is a typical starting point.
-
Extend Reaction Time : Allow the reaction to run for a longer period (e.g., 12-24 hours), monitoring periodically by TLC to check for completion.
-
Problem 2: TLC shows the desired product, starting material, AND a new, non-polar spot.
This often indicates the formation of a di-methylated byproduct.
-
Scientific Rationale : Once the desired mono-methylated product is formed, its N-H proton can also be deprotonated by any excess strong base, leading to a second methylation event. While sterically more hindered, this can occur with prolonged reaction times or excess reagents.[11]
-
Solution Protocol :
-
Control Stoichiometry : Use a precise amount of base (1.05-1.1 equivalents) and methylating agent (1.05-1.1 equivalents). Do not use a large excess of either reagent.
-
Slow Addition of Methylating Agent : Add the methylating agent dropwise at 0 °C. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.
-
Avoid Overheating : Higher temperatures can sometimes promote di-alkylation. Maintain the lowest effective temperature for the reaction.
-
Experimental Workflows & Diagrams
Workflow 1: Standard Protocol for N-Methylation using NaH/MeI
-
Preparation : Under an inert atmosphere (N₂), add 3-nitroaniline carbamate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Dissolution : Add anhydrous DMF (to make a 0.2 M solution) and stir until fully dissolved.
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion, 1.1 eq) portion-wise. Caution: H₂ gas evolution.
-
Anion Formation : Stir the slurry at 0 °C for 45 minutes.
-
Methylation : Add methyl iodide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quenching : Once complete, carefully cool the flask to 0 °C and quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup : Transfer the mixture to a separatory funnel, dilute with water and ethyl acetate. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product via flash column chromatography.
Diagram 1: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting incomplete N-methylation reactions.
Diagram 2: Reaction Mechanism and Potential Side Reaction
Caption: The desired SN2 methylation pathway and a common over-methylation side reaction.
References
-
Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(9), 3209–3214. Available from: [Link]
-
Choi, S. K., et al. (2020). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes. Green Chemistry, 22(1), 193-201. Available from: [Link]
-
Levinn, C. M., et al. (2021). N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. The Journal of Organic Chemistry, 86(8), 5443–5451. Available from: [Link]
-
Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters, 1(12), 1893–1896. Available from: [Link]
-
University of Wisconsin. Bordwell pKa Table. Available from: [Link]
-
Gisin, B. F. (1973). The Attachment of Carboxyl Groups to Solid Supports by Cesium Salts. Helvetica Chimica Acta, 56(5), 1476-1482. Available from: [Link]
-
Wikipedia. Dimethyl sulfate. Available from: [Link]
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Available from: [Link]
- U.S. Patent 3,591,638. (1971). Process for n-methylating nitroanilines and compounds prepared thereby.
Sources
- 1. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Tert-butyl methyl(3-nitrophenyl)carbamate and its 4-nitrophenyl Isomer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the nuanced reactivity of constitutional isomers can be both a challenge and an opportunity. The positioning of a functional group on an aromatic ring can profoundly influence the molecule's electronic properties, and consequently, its behavior in chemical transformations. This guide provides an in-depth comparison of the reactivity of two such isomers: tert-butyl methyl(3-nitrophenyl)carbamate and tert-butyl methyl(4-nitrophenyl)carbamate. Understanding these differences is critical for designing efficient synthetic routes and developing novel therapeutics.
The Decisive Role of the Nitro Group: An Electronic Perspective
The nitro group (NO₂) is a potent electron-withdrawing group, a characteristic that dictates the reactivity of the aromatic ring to which it is attached. Its influence is exerted through two primary electronic effects: the inductive effect (-I) and the resonance effect (-R).
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent and deactivates the entire ring to some extent.
-
Resonance Effect (-R): The nitro group can delocalize the pi electrons of the aromatic ring, creating resonance structures with a positive charge on the ring. This effect is position-dependent and is most pronounced when the nitro group is at the ortho or para position relative to the reaction center.
The key difference between the 3-nitro and 4-nitro isomers lies in the interplay of these effects. In the 4-nitrophenyl isomer , both the -I and -R effects work in concert to strongly deactivate the aromatic ring, particularly at the ortho and para positions. This makes the carbon atom attached to a potential leaving group highly electrophilic and susceptible to nucleophilic attack.[1]
In contrast, for the 3-nitrophenyl isomer , the nitro group is in the meta position. While the -I effect is still operative, the -R effect does not extend to the meta position.[2][3] As a result, the deactivation of the ring is less pronounced compared to the para isomer.
Comparative Reactivity in Key Transformations
The differential electronic landscapes of the 3-nitro and 4-nitro isomers lead to significant differences in their reactivity in several important classes of reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction in the synthesis of substituted aromatic compounds. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is paramount to the reaction rate.
-
4-Nitrophenyl Isomer: This isomer is significantly more reactive towards SNAr. The para-nitro group can directly stabilize the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto the oxygen atoms of the nitro group.[1] This substantial stabilization lowers the activation energy for the formation of the intermediate, leading to faster reaction rates.[5]
-
3-Nitrophenyl Isomer: In this case, the meta-nitro group cannot directly delocalize the negative charge of the Meisenheimer complex through resonance.[1] The stabilization is primarily due to the inductive effect, which is weaker than the resonance effect. Consequently, the 3-nitro isomer is considerably less reactive in SNAr reactions.
dot graph "Meisenheimer_Complex_Stability" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"]; graph [bgcolor="#FFFFFF"];
} "Meisenheimer Complex Stability Comparison"
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, often employed in the preparation of anilines.[6]
-
General Reactivity: Both isomers can be readily reduced using standard reducing agents such as H₂/Pd-C, Sn/HCl, or Fe/HCl. The choice of reagent can sometimes be influenced by the presence of other functional groups. For instance, catalytic hydrogenation is often preferred for its cleaner reaction profile.
-
Subtle Differences: While both isomers are readily reduced, the electronic environment can subtly influence the reaction kinetics. The greater electron deficiency of the aromatic ring in the 4-nitro isomer might slightly increase its susceptibility to reduction by certain reagents. However, for most practical synthetic purposes, the difference in reactivity for this transformation is not as pronounced as in SNAr reactions.
Carbamate Group Reactivity
The tert-butyl methylcarbamate group itself can participate in reactions, most notably cleavage to deprotect the amine. Carbamates, in general, can be cleaved under acidic or basic conditions.
-
Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is famously labile under acidic conditions. The stability of the carbocation intermediate formed during cleavage is a key factor. The electron-withdrawing nature of the nitro group, regardless of its position, will destabilize the carbocation, making the deprotection more challenging compared to an unsubstituted phenylcarbamate. The stronger deactivating effect of the para-nitro group might make the 4-nitro isomer slightly more resistant to acid-catalyzed cleavage than the 3-nitro isomer, although this difference is often minor.
-
Base-Mediated Reactions: The reactivity of the carbamate carbonyl group towards nucleophiles can also be influenced by the nitro group's position. The increased electrophilicity of the carbonyl carbon in the 4-nitro isomer, due to the stronger electron withdrawal, could make it more susceptible to nucleophilic attack under basic conditions.[7]
Experimental Data Summary
| Reaction Type | 4-Nitrophenyl Isomer Reactivity | 3-Nitrophenyl Isomer Reactivity | Key Influencing Factor |
| Nucleophilic Aromatic Substitution (SNAr) | High | Low | Resonance stabilization of Meisenheimer complex |
| Nitro Group Reduction | High | High | Strong electron-withdrawing nature of the nitro group |
| Acid-Catalyzed Carbamate Cleavage | Slightly Lower | Slightly Higher | Destabilization of carbocation intermediate |
| Base-Mediated Carbamate Reactivity | Slightly Higher | Slightly Lower | Electrophilicity of the carbonyl carbon |
Experimental Protocols
Protocol 1: Comparative Nucleophilic Aromatic Substitution
This protocol outlines a general procedure to compare the reactivity of the two isomers in an SNAr reaction with a common nucleophile, such as sodium methoxide.
Materials:
-
This compound
-
tert-butyl methyl(4-nitrophenyl)carbamate
-
Sodium methoxide
-
Anhydrous Methanol
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Set up two parallel reactions. In two separate round-bottom flasks, dissolve an equimolar amount of the 3-nitro and 4-nitro isomers in anhydrous methanol.
-
To each flask, add an equimolar amount of sodium methoxide in methanol.
-
Stir both reactions at room temperature.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes).
-
Observe the rate of disappearance of the starting material and the appearance of the product spot. The reaction with the 4-nitro isomer is expected to proceed significantly faster.
dot graph "SNAr_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"]; graph [bgcolor="#FFFFFF"];
} "Workflow for Comparative SNAr Reaction"
Protocol 2: General Procedure for Nitro Group Reduction
This protocol describes a standard method for the reduction of the nitro group to an amine.
Materials:
-
Nitrophenylcarbamate isomer (3-nitro or 4-nitro)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the nitrophenylcarbamate isomer in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminophenylcarbamate.
Conclusion
The choice between this compound and its 4-nitrophenyl isomer is dictated by the intended chemical transformation. For reactions requiring a highly activated aromatic ring for nucleophilic aromatic substitution, the 4-nitrophenyl isomer is the clear choice due to the powerful resonance stabilization it offers to the reaction intermediate. Conversely, if the goal is to perform other transformations on the molecule while avoiding unwanted SNAr side reactions, the less reactive 3-nitrophenyl isomer would be more suitable. A thorough understanding of the electronic effects governing the reactivity of these isomers is essential for the strategic design and successful execution of complex organic syntheses.
References
-
Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available at: [Link]
- Google Patents. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]
-
ResearchGate. Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... Available at: [Link]
-
ResearchGate. Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. Available at: [Link]
-
ResearchGate. N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution | Request PDF. Available at: [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
-
RSC Publishing. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
RSC Publishing. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B. Available at: [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
-
Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link]
-
National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]
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Pearson+. The nitro group directs electrophilic aromatic substitution to th.... Available at: [Link]
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PubMed Central. 4-Nitrophenyl N-phenylcarbamate. Available at: [Link]
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PubChem. tert-Butyl N-[2-(4-nitrophenyl)ethyl]carbamate. Available at: [Link]
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Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
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Quora. Why is the nitro group a metal director in aromatic electrophilic reactions?. Available at: [Link]
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ResearchGate. (PDF) Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Available at: [Link]
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RSC Publishing. Divergent synthesis of carbamates and N-methyl carbamates from dimethyl carbonate and nitroarenes with Mo(CO) 6 as a multiple promoter. Available at: [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
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YouTube. Directing Effect of the Nitro Group in EAS. Available at: [Link]
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YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link]
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ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]
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ResearchGate. Fragmentation of reduction products of nitrobenzyl carbamates (a),.... Available at: [Link]
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Reddit. Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Available at: [Link]
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Beilstein Journals. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Available at: [Link]
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Alternatives to Tert-butyl methyl(3-nitrophenyl)carbamate in synthesis
An Executive Guide to Strategic N-Monomethylation of Anilines: A Comparative Analysis of Pathways Beyond Pre-formed Carbamate Intermediates
Abstract
The N-methylaniline scaffold is a cornerstone in modern medicinal chemistry and materials science, lending crucial properties to a vast array of functional molecules. The synthesis of selectively N-monomethylated anilines, particularly those bearing sensitive or reactive functional groups like the nitro group, presents a significant synthetic challenge, primarily centered on avoiding undesirable di-methylation. A traditional and robust approach involves the use of pre-formed, protected intermediates such as tert-butyl methyl(3-nitrophenyl)carbamate. This guide provides a comprehensive comparison of this "protect-functionalize" strategy against more contemporary, direct N-methylation methodologies. We will dissect the mechanistic underpinnings, provide validated experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic route for their specific target, balancing factors of yield, selectivity, process efficiency, and green chemistry principles.
The Foundational Strategy: Protection, N-Alkylation, and Deprotection
The classical approach to ensuring selective N-monomethylation is a multi-step sequence that leverages the reliability of amine protecting groups. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous choice in non-peptide chemistry due to its straightforward installation and facile, acid-labile removal.[1][2] This pathway hinges on the synthesis and isolation of an intermediate like this compound.
The logic is self-validating: by first protecting the amine, the subsequent N-alkylation can only occur once, thereby preventing the formation of the tertiary amine.
Workflow: The Carbamate Pathway
The overall transformation is conceptually linear, involving three distinct synthetic operations.
Caption: The "Protect-Functionalize-Deprotect" workflow.
Causality in Experimental Design
The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) for the methylation step is critical. The pKa of the N-H bond on a Boc-protected aniline is significantly higher than that of an unprotected amine, necessitating a potent base to generate the nucleophilic nitrogen anion required for reaction with methyl iodide. The solvent, typically an aprotic polar solvent like THF or DMF, is chosen to solubilize the anionic intermediate and facilitate the SN2 reaction.
Experimental Protocol: Synthesis of this compound
Part A: Boc-Protection of 3-Nitroaniline
-
To a stirred solution of 3-nitroaniline (10.0 g, 72.4 mmol) in tetrahydrofuran (THF, 150 mL) at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 17.4 g, 79.6 mmol).
-
Slowly add a solution of 4-dimethylaminopyridine (DMAP, 0.88 g, 7.2 mmol) in THF (20 mL).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until consumption of the starting material.
-
Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl (3-nitrophenyl)carbamate, typically as a solid which can be purified by recrystallization.
Part B: N-Methylation
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 3.18 g, 79.6 mmol) in anhydrous THF (100 mL) under an inert nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of tert-butyl (3-nitrophenyl)carbamate (from Part A, 17.2 g, 72.4 mmol) in anhydrous THF (100 mL).
-
Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (MeI, 5.4 mL, 86.9 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of water (50 mL).
-
Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Strategic Alternatives: Direct N-Monomethylation
While reliable, the three-step carbamate route can be time-consuming and generate significant waste. Modern synthetic chemistry has produced several methods for the direct and selective N-monomethylation of anilines, offering compelling alternatives.
Alternative 2.1: Copper-Promoted Chan-Lam Coupling
A significant advancement is the Chan-Lam cross-coupling reaction, which utilizes a copper catalyst to forge a C-N bond. The use of methylboronic acid (MeB(OH)₂) as the methyl source provides a mild and highly selective method for the N-monomethylation of anilines.[3][4]
Mechanistic Insight: The reaction proceeds through a proposed mechanism involving the formation of a copper(II)-anilide complex. An incubation period of the aniline with the copper salt before the addition of the boronic acid is often crucial to favor this complexation and enhance selectivity.[3]
Experimental Protocol: Direct N-Monomethylation via Chan-Lam Coupling
-
In a round-bottom flask, combine 3-nitroaniline (1.0 g, 7.24 mmol), copper(II) acetate (Cu(OAc)₂, 1.59 g, 8.69 mmol), and pyridine (1.2 mL, 14.5 mmol).
-
Add dioxane (20 mL) as the solvent and stir the mixture at room temperature for an "incubation period" of 30 minutes.
-
Add methylboronic acid (MeB(OH)₂, 0.65 g, 10.9 mmol).
-
Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield N-methyl-3-nitroaniline.
Alternative 2.2: "Green" Methylation with Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) is an environmentally benign methylating agent, with methanol and CO₂ as its primary byproducts.[5] High-temperature reactions, often facilitated by continuous flow chemistry, can achieve selective monomethylation through an in situ protection/deprotection mechanism where a carbamate intermediate is formed and subsequently methylated.[5]
Caption: Proposed in-situ carbamate formation using DMC.
Experimental Protocol: Continuous Flow N-Monomethylation with DMC
Note: This protocol requires a continuous flow reactor system.
-
Prepare three stock solutions:
-
Solution A: 3-nitroaniline (2 M in NMP - N-Methyl-2-pyrrolidone).
-
Solution B: Dimethyl carbonate (DMC, 6 M in NMP).
-
Solution C: 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU, 3 M in NMP).
-
-
Set up the flow reactor with a 10 mL stainless steel reactor coil and pre-heat to 250 °C.
-
Pump the three solutions into a T-mixer at flow rates calculated to achieve the desired residence time (e.g., 20 minutes) and stoichiometry (e.g., 1:3:1.5 aniline:DMC:DBU).
-
Collect the output from the reactor after allowing the system to equilibrate (approx. 1.5x the residence time).
-
The collected reaction mixture can be worked up by dilution with water and extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product via column chromatography or distillation.
Comparative Performance Analysis
The choice of synthetic route is a multi-parameter decision. The following table provides a comparative summary of the discussed methodologies for the synthesis of N-methyl-3-nitroaniline.
| Feature | Carbamate "Protect-Functionalize" Route | Chan-Lam Coupling | Continuous Flow (DMC) |
| Number of Steps | 3 (Protection, Methylation, Deprotection) | 1 | 1 |
| Selectivity (Mono:Di) | Excellent (>99:1) | Good to Excellent | Excellent |
| Key Reagents | Boc₂O, NaH, MeI, TFA | Cu(OAc)₂, MeB(OH)₂, Pyridine | DMC, DBU |
| Typical Yield | ~70-85% (overall) | ~60-80% | ~70-90% |
| Reaction Conditions | -78 °C to RT; requires inert atmosphere | Reflux (101 °C) | High Temp (250 °C), High Pressure |
| Green Chemistry | Poor (stoichiometric waste, hazardous reagents) | Moderate (uses stoichiometric copper) | Good (benign reagent, less waste) |
| Key Advantage | High reliability and predictability | Mild conditions, good functional group tolerance | High throughput, excellent selectivity |
| Key Limitation | Low process mass intensity, multiple steps | Catalyst cost, potential metal contamination | Requires specialized equipment |
Decision Framework for Method Selection
Choosing the appropriate synthetic strategy depends on the specific constraints and goals of the project.
Caption: A decision-making flowchart for selecting an N-methylation strategy.
Conclusion and Future Outlook
The use of a pre-formed intermediate like this compound represents a highly robust and selective, albeit lengthy, method for accessing N-methylated anilines. It remains the benchmark for syntheses where absolute control and predictability are paramount. However, the landscape of synthetic methodology is evolving. Direct N-methylation techniques, particularly the copper-catalyzed Chan-Lam coupling and green methylation using DMC in continuous flow, offer powerful and more efficient alternatives.[3][5] The Chan-Lam coupling provides an excellent balance of mild conditions and operational simplicity for lab-scale synthesis, while flow chemistry with DMC presents a scalable and environmentally conscious option for process development. The judicious selection from among these strategies, guided by the principles of efficiency, selectivity, and sustainability, will continue to be a key element of successful drug development and chemical research.
References
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Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
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González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters, 11(8), 1677–1680. [Link]
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Master Organic Chemistry. (2018). Protecting Groups For Amines. [Link]
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Chemistry Steps. Boc Protecting Group for Amines. [Link]
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A Comparative Guide to the ¹H NMR Characterization of Tert-butyl methyl(3-nitrophenyl)carbamate
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is a cornerstone of robust research and development. The tert-butyl carbamate (Boc) protecting group is a ubiquitous tool in modern organic synthesis, prized for its stability and predictable reactivity.[1][2] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic signature of tert-butyl methyl(3-nitrophenyl)carbamate, a compound featuring a Boc-protected secondary amine attached to a nitro-substituted aromatic ring.
Through a comparative approach, we will dissect the expected spectral features of the title compound and contrast them with the experimentally determined spectra of closely related analogues. This methodology not only facilitates the unambiguous characterization of the target molecule but also deepens our understanding of the subtle electronic effects that govern proton chemical shifts in substituted aromatic systems.
Predicted ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the tert-butyl protons. The electron-withdrawing nature of the nitro group and the carbamate moiety significantly influences the chemical shifts of the aromatic protons, leading to their deshielding.
Below is a table summarizing the predicted ¹H NMR data in a typical deuterated solvent such as chloroform-d (CDCl₃).
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-2, H-4, H-5, H-6) | 7.4 - 8.2 | Multiplet | 4H |
| N-Methyl (N-CH₃) | ~3.3 | Singlet | 3H |
| Tert-butyl ((CH₃)₃C) | ~1.5 | Singlet | 9H |
Comparative Spectral Analysis: Unveiling Structural Nuances
To substantiate our predictions and provide a robust framework for spectral interpretation, we will compare the expected spectrum of our target compound with the experimentally verified ¹H NMR data of two key analogues: tert-butyl (3-nitrophenyl)carbamate and 3-nitroaniline.
Analogue 1: Tert-butyl (3-nitrophenyl)carbamate
This compound is the immediate precursor to our target molecule, lacking only the N-methyl group. Its ¹H NMR spectrum provides a direct insight into the influence of the Boc group on the 3-nitrophenyl moiety.
Experimental ¹H NMR Data for Tert-butyl (3-nitrophenyl)carbamate (in CDCl₃): [3][4]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (H-2) | 8.30 | t | 2.1 | 1H |
| Aromatic (H-6) | 7.88 | d | 9 | 1H |
| Aromatic (H-4) | 7.68 | d | 3 | 1H |
| Aromatic (H-5) | 7.44 | t | 9 | 1H |
| NH | 6.72 | br s | - | 1H |
| Tert-butyl ((CH₃)₃C) | 1.54 | s | - | 9H |
Analysis:
The presence of the N-H proton in this analogue introduces an additional signal and allows for hydrogen bonding, which can influence the conformation and electronic environment of the molecule. The aromatic region shows four distinct signals, which is typical for a meta-substituted benzene ring where all aromatic protons are chemically non-equivalent.[5][6] The introduction of a methyl group on the nitrogen in our target compound is expected to cause a slight upfield or downfield shift of the aromatic proton signals due to its electronic and steric effects. Furthermore, the broad singlet for the N-H proton will be absent and replaced by a sharp singlet for the N-methyl group.
Analogue 2: 3-Nitroaniline
This is the parent amine from which our target molecule is conceptually derived. Its spectrum reveals the foundational chemical shifts of the aromatic protons influenced solely by the nitro and amino groups.
Experimental ¹H NMR Data for 3-Nitroaniline (in CDCl₃): [7]
| Protons | Chemical Shift (δ, ppm) |
| Aromatic (H-2) | 7.54 |
| Aromatic (H-6) | 7.48 |
| Aromatic (H-4) | 7.26 |
| Aromatic (H-5) | 6.95 |
| NH₂ | 4.0 |
Analysis:
Comparing the aromatic proton shifts of 3-nitroaniline with those of the Boc-protected analogue highlights the electron-withdrawing effect of the carbamate group, which generally leads to a downfield shift (deshielding) of the aromatic protons.[8][9] The amino protons in 3-nitroaniline appear as a broad signal around 4.0 ppm.[7] The replacement of the amino group with the N-methyl-N-Boc group in our target molecule will have a more pronounced deshielding effect on the aromatic protons.
Structural Assignment and Rationale
The following diagram illustrates the structure of this compound and the assignment of its proton environments.
Caption: Molecular structure of this compound with key proton groups.
The strong singlet integrating to nine protons is unequivocally assigned to the tert-butyl group, a characteristic feature in Boc-protected compounds.[10] The singlet integrating to three protons corresponds to the N-methyl group. The complex multiplet in the aromatic region arises from the four non-equivalent aromatic protons, with their specific chemical shifts and coupling patterns being highly sensitive to the electronic environment imposed by the meta-disposed nitro and N-methylcarbamate substituents.
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol is recommended.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). To ensure accurate chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. The solution is then transferred to a clean, dry 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.
-
Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key acquisition parameters, such as the spectral width, number of scans, and relaxation delay, should be set to ensure adequate signal-to-noise and resolution.
-
Data Processing: The raw data (Free Induction Decay or FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased and the baseline is corrected to produce a clean, interpretable trace. Finally, the signals are integrated to determine the relative number of protons, and the chemical shifts of the peaks are determined.
By adhering to this standardized protocol, researchers can generate reliable and comparable ¹H NMR data, which is essential for the unequivocal structural confirmation of this compound and its analogues.
References
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
Supporting Information for a scientific article providing characterization data for Tert-butyl (3-nitrophenyl)carbamate. Available at: [Link]
-
ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]
-
Chemistry Connected. NMR shifts 1H-general. Available at: [Link]
-
brainly.com. (a) Your TA will give you a ¹H NMR spectrum of the 3-nitroaniline product. Using your NMR knowledge and.... Available at: [Link]
-
Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
-
ResearchGate. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available at: [Link]
-
PubChem. 3-Nitroaniline. Available at: [Link]
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ATB (Automated Topology Builder). 3-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. Available at: [Link]
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]
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Reddit. How do I identify different kinds of benzene substitution using H NMR spectra?. Available at: [Link]
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YouTube. Interpreting Aromatic NMR Signals. Available at: [Link]
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-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
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ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Determination of Tert-butyl (3-nitrophenyl)carbamate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and synthetic chemistry, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe outcomes are built. Tert-butyl (3-nitrophenyl)carbamate is a key building block in various synthetic pathways, and its purity directly impacts the yield, impurity profile, and overall success of subsequent reactions. This guide provides an in-depth, field-proven methodology for confirming the purity of this compound using High-Performance Liquid Chromatography (HPLC), the gold standard for analytical separation in the pharmaceutical industry.[1][2]
We will move beyond a simple recitation of steps to explore the scientific rationale behind each parameter selection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework that is both robust and self-validating, grounded in established scientific principles and regulatory standards.
The Strategic Foundation: Method Development
The development of a reliable HPLC method is a systematic process rooted in the physicochemical properties of the analyte. Tert-butyl (3-nitrophenyl)carbamate possesses a molecular structure with distinct regions of varying polarity: a non-polar tert-butyl group and a polar nitrophenyl moiety. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), a technique that separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[3][4]
Our strategic approach is visualized in the logic diagram below, outlining the critical decisions in method design.
Caption: Logic diagram for HPLC method development choices.
Causality in Column and Mobile Phase Selection
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and our choice for this analysis.[5] Its long alkyl chains provide a highly hydrophobic stationary phase, promoting strong retention of the non-polar tert-butyl group and enabling effective separation based on subtle differences in hydrophobicity between the main compound and potential impurities.
-
Mobile Phase: We will employ a binary gradient system of water (a polar solvent) and acetonitrile (a less polar organic modifier).[6] A gradient elution, where the concentration of acetonitrile increases over time, is superior to an isocratic (constant composition) method in this context. It ensures that both more polar, early-eluting impurities and more non-polar, late-eluting impurities are effectively separated from the main peak and eluted from the column in a reasonable timeframe, resulting in sharper peaks and improved resolution.[7] To ensure sharp, symmetrical peaks, 0.1% Trifluoroacetic Acid (TFA) is added to both mobile phase components. This suppresses the ionization of any free silanol groups on the silica-based packing material, minimizing undesirable peak tailing.[8][9]
-
Detection: The 3-nitrophenyl group is a strong chromophore, making UV detection highly sensitive for this molecule.[10] Based on the absorbance characteristics of nitroaromatic compounds, a detection wavelength of 254 nm is selected as it provides a robust signal.[11][12] Utilizing a Diode Array Detector (DAD) is highly recommended as it allows for the acquisition of the full UV spectrum for the analyte peak, which is crucial for peak purity assessment.[13]
Experimental Protocol: A Self-Validating System
The following protocol is designed to be inherently robust and compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[14][15]
Reagents and Materials
-
Tert-butyl (3-nitrophenyl)carbamate: Reference Standard (purity ≥ 99.5%) and test sample.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system).
-
Trifluoroacetic Acid (TFA): HPLC grade, ≥ 99.5% purity.
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Reference Standard Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the Tert-butyl (3-nitrophenyl)carbamate Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Test Sample Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent efficiency and resolution for small molecules.[16] |
| Mobile Phase A | Water with 0.1% TFA | Aqueous component of the mobile phase.[17] |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier for elution.[17] |
| Gradient Program | 0-20 min: 30% to 90% B20-25 min: 90% B25.1-30 min: 30% B | Ensures elution of all components and column re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Enhances reproducibility by controlling viscosity and retention times.[7] |
| Injection Volume | 10 µL | A small volume minimizes potential band broadening. |
| Detection | DAD, 254 nm | High sensitivity for the nitrophenyl chromophore.[10] |
| Run Time | 30 minutes | Sufficient for elution and re-equilibration. |
Method Validation: Establishing Trustworthiness
To ensure the method is fit for its purpose, a validation study must be conducted according to ICH Q2(R2) guidelines.[18] This process provides documented evidence that the procedure is reliable for the determination of purity.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze diluent blank, reference standard, and test sample. Perform peak purity analysis using DAD. | No interference from blank at the analyte's retention time. Peak purity angle should be less than the purity threshold.[13] |
| Linearity | Analyze five concentration levels from 50% to 150% of the nominal concentration (0.25 - 0.75 mg/mL). | Correlation coefficient (R²) ≥ 0.999.[1] |
| Accuracy | Perform recovery studies by spiking a known amount of reference standard into a sample mixture at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%.[15] |
| Precision | Repeatability: Six replicate injections of the test sample.Intermediate Precision: Repeat analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time.[1] |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) method. | S/N ≈ 3:1 for LOD.S/N ≈ 10:1 for LOQ.[1] |
| Robustness | Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2). | System suitability parameters must pass under all varied conditions.[1] |
Data Analysis: Quantifying Purity
The purity of the test sample is calculated using the area normalization method (Area %). This assumes that all impurities have a similar UV response factor at 254 nm as the main compound, a common and acceptable practice for purity assays where impurity standards are not available.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Overall Workflow and Data Interpretation
The entire process, from sample handling to the final purity confirmation, follows a logical and systematic workflow.
Caption: Experimental workflow for HPLC purity confirmation.
A successful analysis will yield a clean chromatogram for the reference standard with a single, sharp, symmetrical peak at a specific retention time. The test sample chromatogram should show a major peak at the same retention time, with any impurities appearing as small, well-resolved peaks. The DAD peak purity analysis should confirm that the main peak is spectrally homogeneous, providing a high degree of confidence that no co-eluting impurities are present.
By adhering to this comprehensive and scientifically-grounded guide, researchers can confidently determine the purity of Tert-butyl (3-nitrophenyl)carbamate, ensuring the integrity of their research and the quality of their final products.
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Jain, D., et al. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
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Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]
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Dolan, J. W. (2015). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America. [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Inc.[Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... ResearchGate. [Link]
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The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
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Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. Pharmaguideline. [Link]
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ResearchGate. (2025). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Orthogonal Validation of Tert-butyl methyl(3-nitrophenyl)carbamate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, comparative framework for the structural validation and purity assessment of Tert-butyl methyl(3-nitrophenyl)carbamate derivatives. Moving beyond rote protocols, we will explore the causality behind experimental choices, establishing a self-validating system for unambiguous characterization, a cornerstone of modern pharmaceutical and chemical research.
Introduction: The Structural Significance of Nitrophenyl Carbamates
In the landscape of medicinal chemistry and organic synthesis, the carbamate moiety is a ubiquitous functional group, prized for its unique stability and its role as a peptide bond isostere.[1] Specifically, N-protected aromatic amines like this compound serve as critical intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, while the nitrophenyl scaffold is common in various pharmacologically active agents.
The absolute certainty of a molecule's structure and purity is not merely an academic exercise; it is a fundamental prerequisite for reproducible science and a stringent requirement by regulatory bodies.[2][3] An impurity introduced at an intermediate stage can carry through the entire synthesis, potentially leading to failed clinical trials or compromised product quality. This guide presents a multi-modal analytical strategy, leveraging the synergistic strengths of orthogonal techniques to build an irrefutable case for the structure and purity of your target compound.
The Analytical Toolkit: A Comparative Overview
No single analytical technique can provide a complete picture. True confidence in a structure is achieved by integrating data from several orthogonal methods, each probing a different molecular attribute. The choice of techniques is dictated by the specific structural features of our target molecule: a tert-butyl group , an N-methyl group , a carbamate carbonyl , and a 3-nitrophenyl ring .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): The definitive tool for mapping the carbon-hydrogen framework.[4] It provides detailed information on the connectivity and chemical environment of atoms. While ¹H NMR is more sensitive, ¹³C NMR offers a simpler spectrum with less signal overlap, making it powerful for confirming the carbon skeleton.[5]
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of a molecule's elemental composition.[6][7] It is the gold standard for confirming the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and effective method for identifying the presence of specific functional groups by measuring their characteristic vibrations. It serves as a quick confirmation that the key chemical transformations have occurred.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for assessing purity.[2] By separating the target compound from starting materials, by-products, and other impurities, HPLC provides a quantitative measure of purity, which is critical for subsequent synthetic steps or biological assays.[8]
-
X-ray Crystallography: While not a routine technique, it provides the ultimate, unambiguous proof of structure by determining the precise spatial arrangement of atoms in a single crystal.[9][10] It is the final arbiter in cases of structural ambiguity.
The Integrated Validation Workflow: A Synergistic Approach
A robust validation strategy follows a logical progression, where each step builds upon the last. The goal is to create a self-validating workflow where data from all techniques converge to support a single structural hypothesis.
Caption: Integrated workflow for structural validation.
Experimental Protocols and Data Interpretation
Here we detail the methodologies for the core validation techniques. The causality behind parameter selection is explained to empower the researcher to adapt these protocols as needed.
Purity Assessment via Reverse-Phase HPLC
-
Principle: This protocol separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar analytes are retained longer on the column. Gradient elution is employed to ensure that both polar and nonpolar impurities are effectively resolved from the main product peak.[11]
-
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the nitrophenyl chromophore).
-
Injection Volume: 10 µL.
-
-
-
Expected Data & Interpretation: A pure sample should yield a single major peak with a purity of >95% (by area percent). The retention time is a characteristic property of the compound under these specific conditions.
-
Trustworthiness Check: The presence of multiple peaks indicates impurities. Stress testing (e.g., exposure to acid, base, or heat) can be used to prove that the method is stability-indicating by showing that it can separate the main peak from any degradation products.[12]
Functional Group Confirmation via FTIR Spectroscopy
-
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their functional groups. An FTIR spectrum provides a "fingerprint" of the functional groups present.
-
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Expected Data & Interpretation: The spectrum should display characteristic absorption bands confirming the key moieties.
-
Trustworthiness Check: The absence of bands from starting materials (e.g., a broad O-H stretch if starting from an alcohol, or primary N-H stretches if starting from a primary amine) provides evidence of reaction completion.
Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)
-
Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[7] This high precision allows for the calculation of a unique elemental formula, as different combinations of atoms will have slightly different exact masses.[6]
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in an appropriate solvent like acetonitrile or methanol. The solvent should be compatible with the ionization source.
-
Instrument Parameters (ESI-TOF Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique suitable for polar, medium-sized organic molecules.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Scan Range: 50-1000 m/z.
-
Data Analysis: The measured m/z of the protonated molecule [M+H]⁺ is compared to the theoretical exact mass calculated for the expected formula.
-
-
-
Expected Data & Interpretation: The experimental mass should match the theoretical mass for the expected formula (C₁₂H₁₆N₂O₄) within a very small error margin (typically < 5 ppm).
-
Trustworthiness Check: The isotopic pattern observed in the spectrum should match the theoretical pattern for the proposed formula. Fragmentation data can further support the structure; for instance, a common fragment would be the loss of the tert-butyl group ([M+H - 56]⁺).
Definitive Structural Elucidation via ¹H and ¹³C NMR Spectroscopy
-
Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can absorb radiofrequency energy at specific frequencies (chemical shifts) that depend on their local electronic environment.[5] ¹H NMR provides information on the number of different types of protons, their integration (ratio), and their neighboring protons (multiplicity). ¹³C NMR shows the number of unique carbon environments.[13]
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C {¹H} (proton-decoupled) spectra on a 400 MHz or higher field spectrometer.
-
-
Expected Data & Interpretation: The spectra should contain signals consistent with every part of the molecule.
-
Trustworthiness Check: 2D NMR experiments, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), can be performed to definitively link protons and carbons, confirming the connectivity map of the entire molecule.
Comparative Data Summary
The following table summarizes the expected analytical data for the parent compound, This compound (Formula: C₁₂H₁₆N₂O₄, Exact Mass: 252.1110). Derivatives will show predictable shifts from these values.
| Technique | Parameter | Expected Result for this compound | Information Gained |
| HPLC | Purity | >95% Area | Confirms sample purity for further analysis. |
| HRMS (ESI+) | [M+H]⁺ Ion | m/z 253.1183 ± 5 ppm | Confirms elemental composition C₁₂H₁₇N₂O₄⁺.[6] |
| FTIR-ATR | C=O Stretch (Carbamate) | ~1710 cm⁻¹ (strong) | Confirms presence of the carbamate carbonyl group.[14] |
| N-O Stretch (Nitro) | ~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) | Confirms presence of the nitro group.[15] | |
| ¹H NMR | tert-Butyl Protons | ~1.5 ppm (singlet, 9H) | Confirms the intact Boc protecting group. |
| N-Methyl Protons | ~3.3 ppm (singlet, 3H) | Confirms the N-methyl substituent. | |
| Aromatic Protons | 7.5 - 8.2 ppm (multiplet, 4H) | Confirms the substituted phenyl ring. | |
| ¹³C NMR | Carbonyl Carbon | ~154 ppm | Confirms the carbamate carbonyl carbon.[14][16] |
| tert-Butyl Carbons | ~81 ppm (quaternary C), ~28 ppm (3 x CH₃) | Confirms the carbons of the Boc group.[16] | |
| N-Methyl Carbon | ~35 ppm | Confirms the N-methyl carbon. | |
| Aromatic Carbons | 115 - 150 ppm (6 signals) | Confirms the six unique carbons of the nitrophenyl ring. |
Conclusion
The structural validation of a synthetic intermediate like this compound is a process of evidence accumulation. By employing an orthogonal suite of analytical techniques—HPLC for purity, FTIR for functional groups, HRMS for molecular formula, and NMR for the definitive connectivity map—we construct a rigorous, self-validating data package. This multi-faceted approach minimizes ambiguity and ensures that the materials progressing through the drug development pipeline are precisely what they are intended to be, safeguarding the integrity and reproducibility of the scientific endeavor.
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Busch, F., et al. (2010). X-ray structure and characterization of carbamate kinase from the human parasite Giardia lamblia. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 4), 384–389. [Link]
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Alam, M. S., et al. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry, 13(1), 11. [Link]
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Kim, Y., et al. (2016). Validation of analytical methods for ethyl carbamate in nine food matrices. Food Chemistry, 211, 753–759. [Link]
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A Senior Application Scientist's Guide to Amine Protection: A Cost-Benefit Analysis of Tert-butyl (3-nitrophenyl)carbamate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. The temporary masking of reactive functional groups, such as the amino group of 3-nitroaniline, is a critical strategic consideration. This guide provides an in-depth cost-benefit analysis of using tert-butyl (3-nitrophenyl)carbamate, a Boc-protected derivative of 3-nitroaniline, and objectively compares its performance with two common alternatives: the Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups.
This analysis moves beyond a simple comparison of reagent costs to encompass a holistic evaluation of process efficiency, including reaction times, yields, purification methods, and the strategic advantages of orthogonality in complex synthetic routes.
The Strategic Importance of Protecting 3-Nitroaniline
3-Nitroaniline is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of pharmaceuticals and dyes.[1] Its amino group, however, is a potent nucleophile that can interfere with desired reactions at other sites of a molecule. Protecting this amino group allows for selective transformations elsewhere, with the protecting group being removed at a later, strategic point in the synthesis. The choice of this temporary shield has significant implications for the overall efficiency and cost-effectiveness of the synthetic endeavor.
Comparative Analysis of Amine Protecting Groups for 3-Nitroaniline
The three protecting groups under consideration—Boc, Cbz, and Fmoc—are staples in the synthetic chemist's toolbox. Their key distinction lies in their cleavage conditions, which forms the basis of orthogonal synthesis—the selective removal of one protecting group in the presence of others.[2][3]
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions | Orthogonality |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Basic or neutral | Strong acid (e.g., TFA, HCl)[4][5] | Stable to base and hydrogenolysis |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Basic | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[4] | Stable to acid and base |
| Fmoc (9-Fluorenyl- methoxycarbonyl) | Fmoc-Cl | Basic | Basic (e.g., Piperidine in DMF)[4] | Stable to acid and hydrogenolysis |
Cost Analysis: A Multifaceted Perspective
A comprehensive cost analysis extends beyond the price of the protecting group reagent itself. It must account for the cost of all reagents, solvents, and the "hidden costs" of time and labor associated with reaction duration and purification complexity.
Table 1: Estimated Reagent Costs for the Protection of 3-Nitroaniline (per mole)
| Reagent | Supplier Example & Purity | Price (USD) per Unit | Molar Mass ( g/mol ) | Cost (USD) per Mole |
| Starting Material | ||||
| 3-Nitroaniline | Chem-Impex, ≥ 98% | 273.61 / 500g[6] | 138.12 | ~75.58 |
| Boc Protection | ||||
| Di-tert-butyl dicarbonate | Varies | ~100-200 / 1kg | 218.25 | ~22-44 |
| Cbz Protection | ||||
| Benzyl chloroformate | Varies | ~150-250 / 1L (d=1.21) | 170.59 | ~124-207 |
| Fmoc Protection | ||||
| Fmoc-Cl | Varies | ~200-350 / 1kg | 258.70 | ~52-91 |
Note: Prices are estimates based on bulk catalog listings and can vary significantly based on supplier, purity, and volume.
Initial Reagent Cost:
From a purely reagent-cost perspective for the protection step, the Boc group appears to be the most economical choice, with di-tert-butyl dicarbonate being relatively inexpensive. The Cbz group, requiring benzyl chloroformate, represents the highest initial reagent cost. The Fmoc group falls in the middle of this range.
However, this initial assessment is incomplete without considering the entire synthetic workflow, including deprotection and purification.
Performance and Process Efficiency
The "best" protecting group is highly dependent on the specific synthetic context. The stability of the protecting group to various reaction conditions and the ease and selectivity of its removal are critical factors.
Protection Step:
-
Boc Protection: The reaction of 3-nitroaniline with (Boc)₂O is generally a high-yielding and clean reaction. It can often be driven to completion with gentle heating, and the product, tert-butyl (3-nitrophenyl)carbamate, frequently crystallizes from the reaction mixture, simplifying purification.[7] This straightforward purification is a significant cost-saving factor, reducing the need for time-consuming and solvent-intensive column chromatography.[8]
-
Cbz Protection: The reaction with benzyl chloroformate is also typically high-yielding. However, the formation of N-benzylated byproducts can occur, particularly with electron-deficient anilines.[4] Purification may require column chromatography to separate the desired Cbz-protected aniline from these byproducts and unreacted starting material.
-
Fmoc Protection: The introduction of the Fmoc group using Fmoc-Cl is generally efficient. The product is often a solid that can be purified by crystallization.
Deprotection Step:
The choice of deprotection method is a crucial aspect of the cost-benefit analysis, as it dictates the compatibility with other functional groups in the molecule (orthogonality).
-
Boc Deprotection: Removal of the Boc group requires strong acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid.[5] While effective, this can be a limitation if the substrate contains other acid-labile functional groups. The workup involves neutralization and extraction, which adds to the overall process time and solvent consumption.
-
Cbz Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[4] This method is exceptionally mild and chemoselective, leaving most other functional groups intact. However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some other nitro groups (though the nitro group on the aniline ring is often stable under these conditions). The requirement for specialized hydrogenation equipment can also be a consideration.
-
Fmoc Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[9] This makes it orthogonal to both Boc and Cbz groups. The deprotection is usually rapid and clean. However, piperidine is a controlled substance in some regions, which may add a layer of administrative complexity.[5]
Purification:
The ease of purification for both the protected and deprotected products significantly impacts the overall cost.
-
Crystallization vs. Chromatography: A process that allows for purification by crystallization is generally more cost-effective on a large scale than one that requires column chromatography. Crystallization uses less solvent and is less labor-intensive. The solid nature of many Boc-, Cbz-, and Fmoc-protected anilines can be an advantage in this regard.
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of 3-nitroaniline using Boc, Cbz, and Fmoc protecting groups.
Boc Protection and Deprotection Workflow
Protocol 1: Synthesis of tert-Butyl (3-nitrophenyl)carbamate (Boc Protection)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the product as a solid. If necessary, purify by column chromatography on silica gel.
Protocol 2: Deprotection of tert-Butyl (3-nitrophenyl)carbamate
-
Reaction Setup: Dissolve the Boc-protected aniline (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 3-nitroaniline.
Cbz Protection and Deprotection Workflow
Protocol 3: Synthesis of Benzyl (3-nitrophenyl)carbamate (Cbz Protection)
-
Reaction Setup: Dissolve 3-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add an aqueous solution of a base like sodium bicarbonate (2.0 eq).
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 4: Deprotection of Benzyl (3-nitrophenyl)carbamate
-
Reaction Setup: Dissolve the Cbz-protected aniline (1.0 eq) in a suitable solvent such as methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Reaction: Stir the mixture under an atmosphere of hydrogen gas (H₂, typically from a balloon or a hydrogenation apparatus) until the reaction is complete (monitor by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected 3-nitroaniline.
Conclusion: A Strategic Decision Matrix
The choice between Boc, Cbz, and Fmoc for the protection of 3-nitroaniline is not a one-size-fits-all decision. It is a strategic choice that depends on the specific requirements of the synthetic route.
-
For Cost-Sensitive, Scalable Syntheses with Acid-Stable Intermediates: Tert-butyl (3-nitrophenyl)carbamate (Boc protection) is often the most attractive option. The low cost of the protecting reagent and the high potential for purification by crystallization can lead to significant savings in both materials and labor on a large scale.
-
For Syntheses Requiring Mild, Chemoselective Deprotection: The Cbz group is an excellent choice when the molecule contains acid- or base-sensitive functionalities. The hydrogenolysis conditions are exceptionally mild. However, the higher cost of the reagent and the incompatibility with reducible groups must be considered.
-
For Complex Syntheses Requiring Orthogonal Protection Strategies: The Fmoc group provides an invaluable orthogonal protecting strategy, as it can be removed under basic conditions without affecting acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz) groups. This is particularly crucial in complex, multi-step syntheses, such as in peptide chemistry.[10][]
Ultimately, the most cost-effective approach is the one that results in the highest overall yield of the final product in the fewest steps and with the simplest purifications. A careful analysis of the entire synthetic route is therefore essential before committing to a particular protecting group strategy.
References
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BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from BOC Sciences.[]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.[4]
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Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press.[9]
-
Garg, N. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.[12]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.[13]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.[14]
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BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of BOC-L-Alanine Benzyl Ester using Trifluoroacetic Acid.[15]
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Chem-Impex. (n.d.). 3-Nitroaniline.[6]
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.[1]
-
GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.[7]
-
ResearchGate. (n.d.). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate.[4]
-
Martinez, J., & Temsamani, J. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health.[16]
-
BenchChem. (n.d.). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.[3]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(17), 3897.[10]
-
Royal Society of Chemistry. (2022, September 8). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach.[17]
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.[18]
-
Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(19), 7435-7441.[19]
-
BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.[20]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.[5]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.[21]
-
ResearchGate. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.[22]
-
National Institutes of Health. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.[23]
-
ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.[24]
-
Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.[25]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.[26]
-
Chemistry For Everyone. (2025, March 20). How Do You Distinguish Chromatography From Crystallization?.[8]
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National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.[27]
-
Grokipedia. (n.d.). Benzyl chloroformate.[28]
-
Reddit. (2014, May 26). Purify and dry aniline?.[29]
-
Google Patents. (n.d.). US10889539B2 - Aniline purification process.[30]
-
Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.[31]
-
Suvchem Laboratory Chemicals. (n.d.). 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE).[12]
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.[32]
-
AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.[33]
-
National Institutes of Health. (n.d.). Purification, crystallization and preliminary crystallographic studies of the TLDc domain of oxidation resistance protein 2 from zebrafish.[34]
-
ResearchGate. (n.d.). A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline.[35]
-
ResearchGate. (n.d.). An efficient Fmoc strategy for the rapid synthesis of peptide para-nitroanilides.[36]
-
Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.[37]
-
Google Patents. (n.d.). US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.[5]
-
ResearchGate. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.[38]
-
National Institutes of Health. (n.d.). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites.[24]
-
Organic Syntheses. (n.d.). Preparation of Mono-‐Cbz Protected Guanidines.[39]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of o-, m-, and p-Nitrophenyl Carbamates
For: Researchers, scientists, and drug development professionals.
Introduction: More Than Just Positional Isomers
In the landscape of synthetic organic chemistry and drug development, nitrophenyl carbamates are versatile intermediates. They serve as crucial activated precursors for the synthesis of ureas, act as protecting groups that can be cleaved under specific conditions, and are integral to the development of various bioactive molecules.[1][2] The reactivity and utility of these compounds are profoundly influenced by the substitution pattern on the phenyl ring. The placement of the potent electron-withdrawing nitro (–NO₂) group at the ortho (1,2-), meta (1,3-), or para (1,4-) position relative to the carbamate moiety creates three distinct isomers with unique electronic and, consequently, spectroscopic properties.
This guide provides an in-depth, comparative analysis of the spectroscopic signatures of o-, m-, and p-nitrophenyl carbamates. Moving beyond a simple recitation of data, we will explore the underlying electronic effects that govern the observed differences in their UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.
The Structural and Electronic Landscape
The fundamental difference between the three isomers is the spatial relationship between the electron-donating carbamate group (specifically, the oxygen lone pair) and the electron-withdrawing nitro group. This relationship dictates the extent of electronic communication across the aromatic ring.
Caption: Chemical structures of the three positional isomers.
-
Ortho-Isomer: The proximity of the two groups can lead to steric hindrance and the potential for intramolecular hydrogen bonding, which can influence conformation and spectroscopic properties.
-
Meta-Isomer: The nitro group is not in direct conjugation with the carbamate oxygen. Its influence is primarily inductive, a through-sigma-bond effect.[3][4]
-
Para-Isomer: The nitro group is in direct conjugation with the carbamate oxygen, allowing for extended π-electron delocalization across the molecule. This has the most dramatic impact on the electronic structure.
Synthesis and Spectroscopic Workflow
A reliable synthesis is the prerequisite for accurate spectroscopic analysis. Nitrophenyl carbamates are commonly prepared by reacting an amine or alcohol with the corresponding nitrophenyl chloroformate in the presence of a non-nucleophilic base.
Caption: General workflow for synthesis and spectroscopic characterization.
Experimental Protocol: General Synthesis of an N-Aryl Nitrophenyl Carbamate
This protocol is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) and the final product's purity is confirmed by the subsequent spectroscopic analyses.
-
Reaction Setup: To a solution of an aromatic amine (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (DCM, 10 mL) in a round-bottom flask, cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of the desired nitrophenyl chloroformate (ortho, meta, or para) (1.1 eq.) in DCM (5 mL) dropwise over 15 minutes.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure carbamate isomer.[1]
Part 1: Comparative UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The key transition for these compounds is the π → π* transition of the aromatic system. The extent of conjugation directly impacts the energy required for this transition, which is reflected in the maximum absorption wavelength (λₘₐₓ).
Causality: A more extended system of conjugated π-electrons lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in the absorption of lower-energy light, causing a bathochromic (red) shift to a longer λₘₐₓ.
| Isomer | Expected λₘₐₓ (nm) | Rationale |
| o-Nitrophenyl | ~310 - 330 | Conjugation exists, but steric hindrance between the adjacent nitro and carbamate groups may disrupt planarity, slightly reducing the effective conjugation compared to the para isomer. |
| m-Nitrophenyl | ~260 - 280 | The nitro group is not in direct conjugation with the carbamate's ether oxygen. The electronic effect is primarily inductive, leading to a less significant red shift. The spectrum often resembles a simple superposition of the two chromophores.[6] |
| p-Nitrophenyl | ~320 - 400+ | Direct conjugation between the electron-donating oxygen and the electron-withdrawing nitro group creates a strong "push-pull" system. This significantly extends π-delocalization, resulting in the most red-shifted λₘₐₓ. The exact value is solvent-dependent.[1][7][8] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of each isomer (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or acetonitrile). From the stock, prepare dilute solutions (e.g., 0.01 mg/mL).
-
Data Acquisition: Record the absorption spectrum from 200 to 600 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a blank.
-
Analysis: Identify the λₘₐₓ for the lowest energy π → π* transition for each isomer.
Part 2: Comparative FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups and, crucially, for distinguishing positional isomers based on subtle vibrational shifts and distinct patterns in the "fingerprint region."[9]
| Vibrational Mode | o-Isomer (cm⁻¹) | m-Isomer (cm⁻¹) | p-Isomer (cm⁻¹) | Interpretation |
| C=O Stretch (Amide I) | 1750 - 1720 | 1740 - 1710 | 1740 - 1710 | The ortho isomer often shows a higher frequency C=O stretch due to electronic and steric effects. A fascinating and highly diagnostic feature is that solid-state N-alkyl-o-nitrophenylcarbamates can exhibit two distinct C=O stretching bands, a phenomenon not seen in the para isomers or in solution. This splitting is attributed to the presence of multiple, distinct molecular conformations in the crystal lattice.[10] |
| NO₂ Asymmetric Stretch | 1530 - 1515 | 1535 - 1520 | 1525 - 1510 | The position is sensitive to the electronic environment. The strong electron withdrawal in the para and ortho positions can slightly alter this frequency. |
| NO₂ Symmetric Stretch | 1355 - 1340 | 1355 - 1345 | 1350 - 1340 | Similar to the asymmetric stretch, this band's position is influenced by the degree of conjugation. |
| C-H Out-of-Plane Bend | ~770 - 735 | ~810 - 750 and ~690 | ~860 - 790 | This is the most reliable IR region for isomer differentiation. The pattern of C-H "wags" on the aromatic ring is highly characteristic of the substitution pattern. ortho isomers show one strong band. meta isomers show two distinct bands. para isomers show a single, characteristically strong band at a higher wavenumber than the ortho isomer.[11][12] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, IR-grade KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.[13]
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000–400 cm⁻¹.
-
Analysis: Identify and label the key vibrational bands as detailed in the table above, paying close attention to the C=O stretch and the C-H bending region.
Part 3: Comparative ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides the most definitive data for structural elucidation by mapping the chemical environment of each proton and carbon atom. For nitrophenyl carbamates, the splitting patterns of the aromatic protons are unambiguously diagnostic.[14][15]
¹H NMR Spectroscopy: The Definitive Fingerprint
The chemical shifts (δ) and coupling constants (J) of the four aromatic protons are unique for each isomer.
| Isomer | Expected Aromatic Region (δ, ppm) | Splitting Pattern & Coupling (J, Hz) | Interpretation |
| o-Nitrophenyl | 7.2 - 8.2 | Four distinct signals, often complex multiplets. Expect one proton to be significantly downfield (adjacent to NO₂). | The asymmetry of the molecule renders all four protons chemically non-equivalent, leading to four signals. The pattern is typically a complex series of doublets and triplets (or dd, dt, etc.).[16] |
| m-Nitrophenyl | 7.3 - 8.3 | Four distinct signals. Expect one proton as a broad singlet or narrow triplet (between the two substituents). | Like the ortho isomer, all four protons are unique. However, the splitting pattern is different. The proton at C2 (between the groups) often appears as a characteristic narrow triplet or singlet, while the others show distinct doublet/triplet patterns. |
| p-Nitrophenyl | 7.4 - 8.3 | Two signals, appearing as two distinct doublets (an AA'BB' system). | Due to the molecule's symmetry, there are only two unique proton environments. The protons ortho to the carbamate are one signal, and the protons ortho to the nitro group are the other. They split each other, resulting in two clean doublets, each integrating to 2H. The ortho-coupling constant (³J) is typically 8-9 Hz.[1][17] This is the most easily recognizable pattern. |
¹³C NMR Spectroscopy
The powerful electron-withdrawing effect of the nitro group significantly deshields adjacent carbons, shifting their signals downfield.
| Isomer | Key Features in ¹³C NMR (δ, ppm) |
| o-Nitrophenyl | 6 unique aromatic carbon signals. The carbon attached to the NO₂ group (C-NO₂) and the carbon attached to the carbamate oxygen (C-O) will be the most downfield. |
| m-Nitrophenyl | 6 unique aromatic carbon signals. The C-NO₂ and C-O signals will be distinct and downfield. |
| p-Nitrophenyl | 4 unique aromatic carbon signals due to symmetry. The C-NO₂ and C-O signals will be clearly identifiable as quaternary carbons (no attached proton in a DEPT experiment). |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[13]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and determine the chemical shifts and coupling constants. Assign peaks based on the expected patterns.[18]
The Unifying Principle: Electronic Effects on Spectroscopy
The diverse spectroscopic data can be rationalized by a single underlying principle: the interplay of inductive and resonance effects as determined by the nitro group's position.
Caption: Relationship between isomer position, electronic effects, and spectroscopic output.
Conclusion
The differentiation of o-, m-, and p-nitrophenyl carbamates is straightforward when a multi-technique spectroscopic approach is employed. While each method offers valuable clues, their combined power provides an unassailable structural proof.
-
¹H NMR stands out as the most definitive single technique, with the aromatic region providing a unique and easily interpretable "fingerprint" for each isomer.
-
FT-IR spectroscopy offers a rapid and cost-effective method for differentiation, particularly through the highly reliable C-H out-of-plane bending vibrations and the unique solid-state C=O splitting of ortho-isomers.[10]
-
UV-Vis spectroscopy provides a clear illustration of the electronic differences, with the para isomer's extended conjugation making it a distinct outlier.
For any scientist working with these foundational molecules, a thorough understanding of these spectroscopic principles is essential for ensuring the integrity of their research, the quality of their materials, and the ultimate success of their synthetic and developmental endeavors.
References
-
Simon, M., et al. (2008). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Zeitschrift für Naturforschung B, 63(11), 1265-1272.
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5.
-
Vedejs, E., & Lin, S. (1995). A Process for making aminoalkylphenyl carbamates and intermediates therefor. U.S. Patent No. 7,531,684.
-
Vankayalapati, M., & Hotha, S. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2086–2092.
-
BenchChem (2025). A Comparative Spectroscopic Guide to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid Derivatives and Related Compounds. BenchChem Technical Guides.
-
Tantry, S. J., et al. (2013). Methyl N-(4-nitrophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o249.
-
Weidner, D., et al. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO₂⁻ Complexes. The Journal of Physical Chemistry Letters.
-
Nielsen, J. B., & Nielsen, M. (2013). Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl ethyl) Carbamate Protected α,ω-Diamines. Current Organic Synthesis, 10(4), 652-655.
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
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Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(20), 6548-6555.
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
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Fron, E., et al. (2025). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega.
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Olah, G. A., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 63(21), 7334–7343.
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Laskin, A., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(3), 438-450.
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Reber, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
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BenchChem (2025). Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide. BenchChem Technical Guides.
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Chen, J., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. The Journal of Physical Chemistry B, 127(1), 177-191.
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Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145, 6548-6555.
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Ashenhurst, J. (2024). Ortho Para and Meta in Disubstituted Benzenes. Chemistry Steps.
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Skonieczny, K., et al. (2024). How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. Chemical Science, 15, 1234-1241.
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Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Technical Note.
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Safety Operating Guide
Navigating the Safe Handling of Tert-butyl methyl(3-nitrophenyl)carbamate: A Guide to Personal Protective Equipment and Disposal
A comprehensive guide for laboratory professionals on the essential safety protocols, personal protective equipment (PPE), and disposal procedures for Tert-butyl methyl(3-nitrophenyl)carbamate. This document provides in-depth, procedural guidance to ensure the safe handling of this chemical in a research and development setting.
Immediate Safety and Hazard Assessment
Before commencing any work with this compound, a thorough risk assessment is paramount. The primary hazards are anticipated to be skin and eye irritation, potential for sensitization, and possible toxicity if inhaled or ingested. Carbamates as a class can exhibit a range of toxicities, and nitroaromatic compounds are often associated with organ damage and are considered priority pollutants by environmental agencies.[1] Therefore, treating this compound with a high degree of caution is essential.
Key Potential Hazards:
-
Inhalation: Inhalation of dust or aerosols may be harmful and cause respiratory tract irritation.[2]
-
Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[2][3][5]
-
Chronic Exposure: The toxicological properties have not been fully investigated, and therefore, all new chemical entities should be handled as potentially toxic.[2][5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[2][8][9] | To protect against splashes and airborne particles that can cause serious eye irritation.[2][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[10] Double-gloving is recommended, especially for prolonged handling.[9] | To prevent skin contact, a primary route of exposure for many chemicals.[5][9] |
| Body Protection | A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should also be worn.[3][9] | To protect the skin and personal clothing from contamination.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood, or if dusts are generated.[8] | To prevent the inhalation of potentially harmful dust or aerosols. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing risk during the handling of this compound.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5][10]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within arm's reach inside the fume hood.
Handling Procedure
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated gloves, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for hazardous liquid waste.[7] Do not pour any solutions down the drain.[2][11]
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Procedures
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Emergency Procedures: Preparedness is Key
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing. Seek medical attention if irritation persists.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[12][13] If breathing is difficult, provide oxygen. Seek medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[14] Collect the absorbed material in a sealed container for hazardous waste disposal.[2][14] Clean the spill area thoroughly. |
| Large Spill | Evacuate the immediate area and alert others. Contact your institution's emergency response team. |
The following flowchart outlines the decision-making process in the event of an emergency.
Caption: Emergency Response Flowchart.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
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Carl ROTH. Safety Data Sheet: tert-Butyl methyl ether. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
